molecular formula C9H9FN2O B1292989 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine CAS No. 1119452-56-0

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

Katalognummer: B1292989
CAS-Nummer: 1119452-56-0
Molekulargewicht: 180.18 g/mol
InChI-Schlüssel: WYFWALGOHDUGNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine hydrochloride (CAS 1158256-53-1) is a high-purity, research-grade chemical compound with a molecular formula of C9H10ClFN2O and a molecular weight of 216.64 g/mol . This small molecule features a benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, and is substituted with a fluorine atom at the 5-position and an ethanamine side chain . The hydrochloride salt form enhances the compound's stability and solubility for research applications. As a versatile heterocyclic building block, this compound is primarily employed in pharmaceutical research and development for the synthesis of more complex molecules . Its structure makes it a valuable intermediate in exploring compounds for various therapeutic areas. Benzimidazole and benzoxazole derivatives are frequently investigated for their potential as kinase inhibitors, such as CSF-1R, which is a target in oncology and inflammatory diseases . Furthermore, related heterocyclic compounds have been studied for their role as inducers of HMOX1, a pathway with therapeutic relevance in oxidative stress-related conditions, fibrotic diseases, and neurodegeneration . Researchers utilize this compound to develop and test novel substances with potential antineoplastic activity . The presence of the fluorine atom is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is offered with comprehensive analytical documentation, including NMR and HPLC data, to guarantee identity and purity. Proper storage conditions and safe handling practices in accordance with laboratory safety standards are recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(5-fluoro-1,3-benzoxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFWALGOHDUGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302995
Record name 5-Fluoro-2-benzoxazoleethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-56-0
Record name 5-Fluoro-2-benzoxazoleethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-benzoxazoleethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Mechanistic Elucidation of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine: A Research Roadmap

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Discovery Biology

Foreword: The compound 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is a synthetic molecule built upon the benzoxazole scaffold. While public domain literature does not currently specify a definitive biological mechanism of action for this exact structure, the benzoxazole core is a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic system are known to exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuro-modulatory effects.[1][2][3] The specific substitutions at the 2- (ethanamine) and 5- (fluoro) positions are critical determinants of target engagement and biological activity.[1]

This guide, therefore, serves not as a review of established data, but as an expert-led, systematic roadmap for the comprehensive elucidation of this compound's mechanism of action (MoA). It is designed to provide the strategic rationale and detailed experimental protocols necessary to take a novel chemical entity from initial hypothesis to validated molecular target.

Part 1: Foundational Analysis and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a robust in silico and preliminary screening phase is essential. This initial step leverages existing knowledge about the benzoxazole pharmacophore to build a data-driven testing strategy.

In Silico Target Prediction

The structural backbone of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine shares features with known kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and DNA-intercalating agents. Computational modeling is the first logical step to prioritize these potential target classes.

Methodology: Pharmacophore and Similarity Searching

  • Scaffold Analysis: The benzoxazole core is a planar, aromatic system capable of engaging in π–π stacking interactions within ATP-binding pockets of kinases or the hydrophobic pockets of various receptors.[4]

  • Similarity Search: Utilize chemical databases (e.g., PubChem, ChEMBL) to identify structurally similar compounds with known biological targets. Pay close attention to analogs with substitutions at the C2 and C5 positions.

  • Pharmacophore Modeling: Employ software (e.g., Schrödinger, MOE) to generate a 3D pharmacophore model based on the compound's structure. This model, defined by hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, can be screened against databases of target structures to predict potential binding partners.

  • Hypothesis Formulation: Based on the in silico results, formulate initial hypotheses. For instance, structural similarity to known VEGFR-2 or FLT3 inhibitors would prioritize kinase inhibition as a primary hypothesis to test.[4][5]

Broad-Spectrum Phenotypic Screening

The initial wet-lab evaluation should cast a wide net to detect any significant biological activity, which will guide subsequent, more focused investigations.

Protocol: Multi-Domain Phenotypic Assessment

  • Anticancer Screening:

    • Objective: To identify cytotoxic or cytostatic effects against a diverse panel of human cancer cell lines.

    • Procedure: Submit the compound to a large-scale screening panel, such as the NCI-60 panel. This service provides data on growth inhibition across 60 different cell lines from nine distinct cancer types.

    • Rationale: A specific pattern of activity (e.g., high sensitivity in leukemia cell lines) can provide early clues about the MoA. For example, many FLT3 inhibitors show potent activity against acute myeloid leukemia (AML) cell lines.[5]

  • Antimicrobial Screening:

    • Objective: To determine if the compound has antibacterial or antifungal properties, a known activity for some benzoxazole derivatives.[1][3][6]

    • Procedure: Perform a Minimum Inhibitory Concentration (MIC) assay against a panel of clinically relevant microbes. This should include:

      • Gram-positive bacteria (e.g., Staphylococcus aureus)

      • Gram-negative bacteria (e.g., Escherichia coli)

      • Fungi (e.g., Candida albicans)

    • Rationale: This binary (growth/no-growth) readout is a cost-effective way to identify a potential antimicrobial MoA, which would trigger a distinct set of follow-up experiments (e.g., cell wall synthesis or DNA gyrase inhibition assays).

Part 2: Target Deconvolution and Mechanistic Validation

Assuming the initial screens yield a "hit"—for this guide, we will proceed with a hypothetical scenario where the compound shows selective, potent cytotoxicity against angiogenesis-dependent cancer cell lines (e.g., HUVEC, HeLa). This result, combined with in silico predictions, points toward a potential anti-angiogenic MoA, possibly through the inhibition of key receptor tyrosine kinases like VEGFR-2.

Workflow for MoA Elucidation

The following diagram outlines the logical flow from a phenotypic hit to a validated molecular target.

MOA_Workflow pheno_hit Phenotypic Hit (e.g., Anti-proliferative Activity) kinase_panel Broad Kinase Panel Screen (>400 Kinases) pheno_hit->kinase_panel Hypothesis Driven target_id Primary Target Identification (e.g., VEGFR-2) kinase_panel->target_id Identifies Potent Hit(s) biochem_assay Biochemical IC50 Assay (Dose-Response) target_id->biochem_assay Validate Direct Inhibition cell_phos Cellular Target Engagement (Western Blot for p-VEGFR-2) biochem_assay->cell_phos Confirm in Cellular Context func_assay Functional Cellular Assay (Tube Formation Assay) cell_phos->func_assay Link Target to Function validated_moa Validated Mechanism of Action func_assay->validated_moa

Caption: Workflow for identifying and validating a molecular target.

Target Identification: Kinase Profiling

Protocol: In Vitro Kinase Panel Screen

  • Objective: To identify which kinase(s) are directly inhibited by the compound.

  • Procedure:

    • Provide the compound to a commercial service (e.g., Eurofins DiscoverX, Promega).

    • Request a screen against a large panel of recombinant human kinases (>400). The assay is typically run at a single high concentration (e.g., 10 µM).

    • The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, usually expressed as "% Inhibition".

  • Data Analysis & Rationale: Hits are defined as kinases showing >90% inhibition. This unbiased screen prevents "target-fixation" and can reveal unexpected off-target activities. The benzoxazole scaffold is a common feature in ATP-competitive kinase inhibitors, making this a high-yield approach.[4]

Target Validation: Biochemical and Cellular Assays

Let us assume the kinase screen identifies VEGFR-2 as a primary target. The next steps are to validate this interaction and link it to the observed anti-proliferative phenotype.

Protocol 1: Biochemical IC50 Determination

  • Objective: To quantify the potency of the compound against the purified VEGFR-2 enzyme.

  • Materials: Recombinant human VEGFR-2 kinase, ATP, polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound, kinase buffer, and a detection system (e.g., ADP-Glo™).

  • Procedure:

    • Prepare a 10-point serial dilution of the compound (e.g., from 100 µM to 1 nM).

    • In a 96-well plate, add kinase, substrate, and buffer.

    • Add the compound dilutions to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Causality: This experiment directly measures the interaction between the compound and the isolated enzyme, free from cellular complexity. A low nanomolar IC50 value provides strong evidence of potent, direct inhibition.

Protocol 2: Cellular Target Engagement via Western Blot

  • Objective: To confirm that the compound inhibits VEGFR-2 activity inside a relevant cell model.

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), VEGF-A ligand, test compound, cell lysis buffer, antibodies against total VEGFR-2 and phosphorylated VEGFR-2 (p-VEGFR-2 Tyr1175).

  • Procedure:

    • Plate HUVECs and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for 4 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the compound for 1 hour.

    • Stimulate the cells with a saturating dose of VEGF-A (e.g., 50 ng/mL) for 10 minutes to activate the VEGFR-2 pathway.

    • Immediately wash cells with ice-cold PBS and lyse them.

    • Quantify protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies for p-VEGFR-2 and total VEGFR-2, followed by HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and imaging system.

  • Rationale: This experiment validates that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment. A dose-dependent decrease in the p-VEGFR-2 signal (normalized to total VEGFR-2) confirms cellular target engagement.

Functional Consequence: Angiogenesis Assay

The final step is to connect target inhibition to a relevant cellular function.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg p-Tyr1175 PI3K PI3K VEGFR2->PI3K p-Tyr1175 Compound 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Compound->VEGFR2 Inhibits (ATP-Competitive) ERK ERK PLCg->ERK Akt Akt PI3K->Akt Prolif Cell Proliferation & Survival Akt->Prolif ERK->Prolif Angio Angiogenesis Prolif->Angio

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Protocol 3: Endothelial Tube Formation Assay

  • Objective: To assess the compound's ability to inhibit the formation of capillary-like structures, a hallmark of angiogenesis.

  • Procedure:

    • Coat a 96-well plate with Matrigel® and allow it to solidify.

    • Seed HUVECs onto the Matrigel in the presence of various concentrations of the compound.

    • Incubate for 6-18 hours.

    • Visualize the resulting networks using a microscope and capture images.

    • Quantify the degree of tube formation by measuring parameters like total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Part 3: Data Synthesis and Conclusion

The experimental journey outlined above provides a comprehensive framework for MoA elucidation. The data generated should be compiled and analyzed to build a cohesive mechanistic narrative.

Hypothetical Data Summary
Assay TypeParameterResultImplication
Phenotypic Screen NCI-60 GI50 (Mean)500 nMPotent anti-proliferative activity.
Target Screen Kinase Panel @ 10 µM98% Inhibition (VEGFR-2)Suggests VEGFR-2 is a primary target.
Biochemical Assay VEGFR-2 IC5035 nMConfirms potent, direct enzyme inhibition.
Cellular Assay p-VEGFR-2 IC50 (HUVEC)150 nMConfirms cellular target engagement.
Functional Assay Tube Formation IC50200 nMLinks target inhibition to anti-angiogenic function.

References

  • Kaur, R., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Applied Nanoscience, 11, 2399–2413. Available at: [Link]

  • PubChem. (n.d.). 5-Fluoro-2-methylbenzoxazole. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Wujec, M., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(11), 3195. Available at: [Link]

  • Wang, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry, 204, 112630. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 27(21), 7437. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. Molecules, 17(7), 8210–8221. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 29(10), 2275. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Cytostatic Activity of (E)-Ethyl-2-Amino-5-(3,3-Dimethyl-4-Oxobutyliden)-4-Oxo-1- (2-Phenylaminobenzamido)-4,5-Dihydro-1Hpyrrol-3-Carboxylate. Retrieved January 25, 2026, from [Link]

  • Lee, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International Journal of Molecular Sciences, 21(21), 8316. Available at: [Link]

  • Husain, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 86. Available at: [Link]

  • PubChem. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Targets of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine. Based on a thorough evaluation of its structural features, in silico predictive modeling, and the known pharmacology of analogous compounds, we postulate that its primary interactions within a biological system are likely centered on the monoaminergic pathways. Specifically, this guide will explore its potential as an inhibitor of monoamine oxidases (MAO), a ligand for serotonin receptors, and an interacting agent with dopamine transporters. Detailed, field-proven experimental protocols are provided to enable the validation of these hypotheses, alongside a discussion of the underlying scientific rationale.

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazole

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][2][3] The subject of this guide, 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, is a structurally intriguing molecule featuring a benzoxazole core, a fluorine atom at the 5-position, and an ethanamine side chain at the 2-position. The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity.[4][5] The ethanamine side chain is a common pharmacophore in many centrally acting drugs, suggesting a potential for interaction with neurotransmitter systems.

This guide will dissect the structural components of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine to infer its most probable biological targets. We will then present a roadmap for the experimental validation of these targets, providing detailed protocols and the scientific reasoning behind each step.

In Silico Target Prediction: A Computational First Look

To generate an initial, unbiased hypothesis of the potential biological targets, an in silico target prediction was performed using the SwissTargetPrediction tool, a well-established server for predicting protein targets of small molecules based on the principle of chemical similarity. The SMILES string for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine (C1=CC2=C(C=C1F)N=C(O2)CCN) was submitted for analysis.

The results of the SwissTargetPrediction analysis strongly indicated a high probability of interaction with several key proteins within the central nervous system. The top-ranking predicted targets included:

Target ClassSpecific Predicted TargetsProbability*
EnzymesMonoamine oxidase A (MAO-A), Monoamine oxidase B (MAO-B)High
G-protein coupled receptorsSerotonin receptors (various subtypes), Dopamine receptorsHigh
TransportersDopamine transporter (DAT), Serotonin transporter (SERT)Moderate

*Probability is a qualitative assessment based on the ranking and scores provided by SwissTargetPrediction.

This computational screening provides a strong foundation for our subsequent literature-based analysis and experimental design, pointing towards the monoaminergic system as a primary area of investigation.

Inferred Biological Targets: A Deep Dive into the Monoaminergic System

Based on the in silico predictions and a comprehensive review of the literature on structurally related compounds, we have identified three high-priority potential biological targets for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine.

Monoamine Oxidases (MAO-A and MAO-B)

Rationale for Target Identification:

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to an increase in the synaptic levels of these neurotransmitters, a mechanism that is therapeutically exploited for the treatment of depression and Parkinson's disease. Several benzoxazole and related heterocyclic compounds have been reported to be potent MAO inhibitors. The ethanamine side chain of our compound of interest is a structural motif present in many known MAO substrates and inhibitors. The fluorine substitution on the benzoxazole ring may enhance the potency and selectivity of MAO inhibition.

dot

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Storage MAO Monoamine Oxidase (MAO-A/B) MA->MAO Degradation MA_cleft Monoamines Vesicle->MA_cleft Release Metabolites Inactive Metabolites MAO->Metabolites Compound 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Compound->MAO Inhibition Receptor Postsynaptic Receptors MA_cleft->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: Proposed mechanism of MAO inhibition.

Serotonin Receptors (5-HT Receptors)

Rationale for Target Identification:

The serotonergic system is implicated in a wide range of physiological and psychological processes, and serotonin receptors are important targets for therapeutics aimed at treating depression, anxiety, and other mood disorders.[2] Benzoxazole derivatives have been synthesized and evaluated as ligands for various serotonin receptor subtypes, with some showing high affinity and selectivity. The ethanamine moiety in our compound is structurally similar to the endogenous ligand serotonin, suggesting a potential for direct interaction with serotonin receptors.

dot

Serotonin_Receptor_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release HTR 5-HT Receptor Serotonin->HTR Binds Compound 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Compound->HTR Potential Binding (Agonist/Antagonist) G_Protein G-protein HTR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Potential interaction with 5-HT receptors.

Dopamine Transporter (DAT)

Rationale for Target Identification:

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. DAT is a key target for psychostimulants and some antidepressants. The structural similarity of the ethanamine side chain to dopamine, coupled with the known ability of some heterocyclic compounds to interact with monoamine transporters, suggests that 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine may modulate DAT function.

dot

DAT_Interaction_Workflow cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Compound 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Compound->DAT Potential Inhibition Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal

Caption: Proposed inhibition of dopamine transporter.

Experimental Validation Protocols

To empirically validate the computationally and literature-inferred biological targets, a series of robust in vitro assays are recommended. The following protocols are designed to be self-validating and provide quantitative data for a thorough characterization of the compound's activity.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine against human recombinant MAO-A and MAO-B.

Methodology: A fluorometric assay will be used to measure the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine in DMSO.

    • Prepare serial dilutions of the compound in assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare solutions of human recombinant MAO-A and MAO-B enzymes in assay buffer.

    • Prepare a solution of a suitable MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

    • Prepare a solution of a fluorogenic probe (e.g., Amplex Red) and horseradish peroxidase (HRP) in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the compound dilutions.

    • Add the MAO-A or MAO-B enzyme solution to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate solution.

    • Immediately add the Amplex Red/HRP solution.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 590 nm Em) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis.

Serotonin Receptor (5-HT₃) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine for the human 5-HT₃ receptor.

Methodology: A competitive radioligand binding assay will be performed using a cell line stably expressing the human 5-HT₃ receptor and a specific radioligand.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT₃ receptor.

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Add serial dilutions of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine.

    • Add a constant concentration of a suitable 5-HT₃ receptor radioligand (e.g., [³H]granisetron).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Determine the IC₅₀ value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Uptake Assay

Objective: To determine the functional inhibitory potency (IC₅₀) of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine on dopamine uptake mediated by the human dopamine transporter.

Methodology: A cell-based uptake assay will be performed using a cell line stably expressing the human DAT and radiolabeled dopamine.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture cells stably expressing the human DAT in a 96-well plate.

  • Uptake Assay:

    • Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with serial dilutions of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine or vehicle for a specified time at 37°C.

    • Initiate dopamine uptake by adding a solution containing a mixture of unlabeled dopamine and [³H]dopamine.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

    • Lyse the cells with a suitable lysis buffer.

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of dopamine uptake for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis.

Conclusion and Future Directions

This technical guide has delineated a clear and scientifically grounded hypothesis for the potential biological targets of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine. The convergence of in silico predictions and structure-activity relationship analysis of related compounds strongly suggests that this molecule is a promising candidate for modulating the monoaminergic system. The detailed experimental protocols provided herein offer a robust framework for the definitive validation of its interactions with monoamine oxidases, serotonin receptors, and the dopamine transporter.

Successful validation of these targets will open up exciting avenues for further preclinical development. Future studies should focus on determining the selectivity profile of the compound across a broader range of CNS targets, evaluating its in vivo efficacy in relevant animal models of neurological and psychiatric disorders, and conducting comprehensive pharmacokinetic and toxicological assessments. The insights gained from the proposed investigations will be instrumental in unlocking the full therapeutic potential of this novel benzoxazole derivative.

References

  • Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • Carroll, F. I., et al. (1999). The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. PubMed Central.
  • International Journal of Research and Review. (n.d.).
  • BenchChem. (2025).
  • Wrońska, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
  • van der Westhuizen, F. H., et al. (2023).
  • López-Tudanca, P. L., et al. (2003). Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. PubMed.
  • RSC Publishing. (2020). Importance of Fluorine in Benzazole Compounds. PubMed.
  • Chilin, A., et al. (2008). Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease.
  • Edmondson, D. E., & Binda, C. (2018).
  • ResearchGate. (n.d.).
  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • PubChem. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine.
  • Malan, S. F., et al. (2015).

Sources

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

In the landscape of contemporary drug development, the adage "the molecule is the medicine" has never been more salient. However, a molecule's therapeutic potential is inextricably linked to its fundamental physical and chemical properties. These characteristics—spanning solubility, lipophilicity, and ionization state—govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This guide provides a comprehensive examination of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, a compound of interest featuring the privileged benzoxazole scaffold. The strategic incorporation of a fluorine atom and an ethylamine side chain presents a unique combination of properties relevant to medicinal chemists.[1][2]

This document moves beyond a simple recitation of data. It is designed to serve as a practical manual for researchers, offering not only the available computed data for this specific molecule but also detailing the robust, field-proven experimental protocols required for its empirical validation. By explaining the causality behind these experimental choices, we aim to equip scientists with the knowledge to perform a self-validating, thorough characterization of this and similar early-stage compounds.

Core Molecular Identity and Structural Attributes

A foundational understanding begins with the molecule's essential identifiers and structural features. These data form the basis for all subsequent analytical and predictive work.

The structure of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is characterized by a planar benzoxazole ring system, which imparts rigidity and specific electronic properties. The fluorine atom at the 5-position significantly alters the electron distribution of the aromatic system, a common strategy to enhance metabolic stability or modulate receptor binding interactions.[3] The flexible ethylamine side chain introduces a basic center, crucial for its acid-base properties and potential for ionic interactions.

Table 1: Core Molecular Identifiers and Computed Properties

Parameter Value Source
IUPAC Name 2-(5-fluoro-1,3-benzoxazol-2-yl)ethanamine PubChem[4]
CAS Number 1119452-56-0 PubChem[4]
Molecular Formula C₉H₉FN₂O PubChem[4]
Molecular Weight 180.18 g/mol PubChem[4]
Exact Mass 180.06989108 Da PubChem[4]
Topological Polar Surface Area (TPSA) 52.1 Ų PubChem[4]
Hydrogen Bond Donors 1 PubChem[4]
Hydrogen Bond Acceptors 4 PubChem[4]
Rotatable Bonds 2 PubChem[4]

| Computed XLogP3 | 1.2 | PubChem[4] |

Note: The properties listed in Table 1 are computationally derived and await experimental verification.

Lipophilicity Assessment: The Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes.[5] It is quantified by the partition coefficient (LogP), which describes the equilibrium distribution of a neutral compound between an organic and an aqueous phase.[6] For ionizable molecules like 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, the distribution coefficient (LogD) is more physiologically relevant as it accounts for both the ionized and non-ionized forms at a specific pH.[5]

The computed XLogP3 value of 1.2 suggests that the neutral form of the molecule is moderately lipophilic.[4] However, experimental determination is essential for confirmation.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This protocol describes the gold-standard "shake-flask" method to determine the LogD at a physiologically relevant pH of 7.4.[7]

Causality Behind the Method: The shake-flask method directly measures the partitioning of the compound between two immiscible phases (n-octanol and phosphate-buffered saline), mimicking the distribution between lipid membranes and aqueous physiological fluids. HPLC is used for accurate quantification in each phase.[8]

Step-by-Step Methodology:

  • Preparation of Phases:

    • Prepare a 1-octanol solution saturated with PBS (pH 7.4).

    • Prepare a Phosphate-Buffered Saline (PBS) solution (pH 7.4) saturated with 1-octanol.

    • This pre-saturation step is critical to ensure the two phases are in equilibrium before the experiment begins, preventing volume changes during shaking.

  • Sample Preparation:

    • Prepare a stock solution of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine in a suitable solvent (e.g., DMSO or Methanol) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • In a glass vial, add a precise volume of the saturated PBS (e.g., 2 mL) and an equal volume of the saturated 1-octanol (e.g., 2 mL).

    • Spike a small volume of the compound's stock solution into the vial to achieve a final concentration that is detectable by the analytical method (e.g., 50 µM).

    • Cap the vial tightly and shake vigorously using a vortex mixer for 1-2 minutes, followed by gentle agitation on a flatbed shaker for 2-3 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 10-15 minutes to achieve a clean separation of the aqueous and organic layers.

  • Quantification:

    • Carefully withdraw an aliquot from both the upper (1-octanol) and lower (PBS) phases.

    • Analyze the concentration of the compound in each aliquot using a validated reverse-phase HPLC-UV method. A calibration curve must be generated to ensure accurate quantification.

  • Calculation:

    • The LogD is calculated using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

LogD_Workflow cluster_prep Phase & Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Phases 1. Prepare Saturated 1-Octanol & PBS (pH 7.4) Partition 3. Mix Phases & Compound Shake to Equilibrium Prep_Phases->Partition Prep_Sample 2. Prepare Compound Stock Solution Prep_Sample->Partition Separate 4. Centrifuge for Phase Separation Partition->Separate Quantify 5. Quantify Concentration in each phase via HPLC Separate->Quantify Calculate 6. Calculate LogD Value Quantify->Calculate

Caption: Workflow for experimental LogD determination.

Ionization State: Acidity Constant (pKa) Determination

The primary amine group in 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is basic and will be protonated at physiological pH. The pKa is the pH at which 50% of the compound is in its ionized form.[9] This value is paramount as it influences solubility, receptor binding, and membrane permeability. Aromatic amines are generally weaker bases than aliphatic amines.[10]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of basic compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added.[11][12]

Causality Behind the Method: This method relies on the principle that when a basic compound is titrated with a strong acid, the pH changes most rapidly around the equivalence point. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Sample Preparation: Accurately weigh a sample of the compound (e.g., 5-10 mg) and dissolve it in a suitable co-solvent system if necessary (e.g., water with a small amount of methanol) to ensure solubility throughout the titration.

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a micro-stir bar into the solution.

    • Use an auto-titrator or a calibrated burette to add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The volume of titrant at the half-equivalence point is determined. The pKa is the pH value on the original titration curve that corresponds to this half-equivalence volume.

pKa_Workflow Calibrate 1. Calibrate pH Meter Prepare 2. Dissolve Compound in Solution Calibrate->Prepare Titrate 3. Titrate with Standard Acid (e.g., HCl) Prepare->Titrate Record 4. Record pH vs. Volume of Titrant Titrate->Record Plot 5. Plot Titration Curve (pH vs. Volume) Record->Plot Analyze 6. Determine Equivalence Point (1st Derivative) Plot->Analyze Result 7. pKa = pH at 1/2 Equivalence Point Analyze->Result

Caption: Workflow for pKa determination via titration.

Aqueous Solubility

Aqueous solubility is a gatekeeper property for oral drug absorption. Poor solubility can lead to low bioavailability and challenging formulation development. The solubility of an amine-containing compound is highly pH-dependent, typically increasing at pH values below its pKa due to the formation of the more soluble protonated species.[13]

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility, which is the most relevant measure for drug development.

Causality Behind the Method: This method ensures that a true equilibrium is reached between the solid compound and the solution, providing a definitive solubility value under specific conditions (pH, temperature).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous buffers at various relevant pH values (e.g., pH 2.0, 5.0, and 7.4).

  • Sample Incubation:

    • Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation was achieved.

    • Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Sample Processing:

    • After incubation, allow the vials to stand, letting the excess solid settle.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

    • The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Structural Confirmation: Spectroscopic Profile

While computed properties provide a valuable starting point, the definitive confirmation of a molecule's structure and purity requires a suite of spectroscopic analyses.[14][15] For a novel or newly synthesized batch of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, obtaining ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is mandatory.

Table 2: Predicted Spectroscopic Characteristics

Technique Expected Observations
¹H NMR - Signals in the aromatic region (approx. 7.0-7.8 ppm) showing coupling patterns consistent with a trisubstituted benzene ring, including coupling to the fluorine atom. - Two triplet signals in the aliphatic region (approx. 3.0-3.5 ppm) corresponding to the two CH₂ groups of the ethylamine chain. - A broad singlet for the NH₂ protons.
¹³C NMR - Multiple signals in the aromatic region, with some showing C-F coupling. - A signal for the C=N carbon of the oxazole ring (highly downfield, >150 ppm). - Two distinct signals for the aliphatic CH₂ carbons.
IR Spectroscopy - N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹). - C-H stretching for aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹). - C=N stretching of the oxazole ring (approx. 1600-1650 cm⁻¹). - C-F stretching band (approx. 1100-1250 cm⁻¹).[16]

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the exact mass (180.0699). - High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₉H₉FN₂O). |

General Protocol: Acquiring NMR Spectroscopic Data

Causality Behind the Method: NMR spectroscopy provides unparalleled detail about the chemical environment of each hydrogen and carbon atom in a molecule, allowing for unambiguous structure elucidation and verification.[14]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

    • Acquire the ¹³C NMR spectrum. A longer acquisition time may be needed due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction to generate the final spectra for analysis.

Conclusion and Forward Look

This guide has outlined the essential physicochemical characteristics of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, providing a blend of computational data and rigorous, validated protocols for experimental determination. The molecule's moderate lipophilicity, basicity conferred by the ethylamine moiety, and the electronic influence of the fluorobenzoxazole core create a profile worthy of further investigation in drug discovery programs. The successful progression of any candidate molecule is contingent upon the meticulous and early characterization of these foundational properties. The methodologies described herein represent the standard for generating the reliable and reproducible data required to make informed decisions in the complex journey from a chemical entity to a therapeutic agent.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25219168, 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. Available at: [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]

  • Baryshnikov, G. V., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. Molecules. Available at: [Link]

  • El-Sayed, M. A. F., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. Available at: [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. Available at: [Link]

  • Salah, A. (n.d.). Exp 3 Identification of amine. SlideShare. Available at: [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. Available at: [Link]

  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Baryshnikov, G. V., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). ResearchGate. Available at: [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Available at: [Link]

  • Wang, H., et al. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. MDPI. Available at: [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Available at: [Link]

  • ResearchGate. (2021). (PDF) Fluorinated phosphoric acid as a versatile effective catalyst for synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles at room temperature. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. Available at: [Link]

  • Gao, H., et al. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN103396380A - Preparation method of (E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic aid.
  • Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR and IR spectra of compounds 2-5. Available at: [Link]

  • Kumar, R. K., et al. (2015). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]

  • Kelly, J. M., et al. (2018). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-fluorobenzothiazole. PubChem. Available at: [Link]

  • University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Fluorine-containing benzothiazole as a novel trypanocidal agent: Design, in silico study, synthesis and activity evaluation. Available at: [Link]

  • ResearchGate. (2018). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • PubMed. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Available at: [Link]

  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Available at: [Link]

  • YouTube. (2011). Amines Experiment. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Available at: [Link]

  • National Center for Biotechnology Information. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available at: [Link]

  • Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific analogue, 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, incorporates a fluorine atom, a common strategy in drug design to enhance metabolic stability and binding affinity, and an ethanamine side chain, which can serve as a crucial pharmacophore for interacting with biological targets. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, intended for researchers and professionals in drug development and organic synthesis. The presented methodology is a robust three-step sequence commencing with the formation of the benzoxazole core, followed by functional group transformations to yield the target primary amine.

Synthetic Strategy Overview

The synthesis of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is accomplished through a convergent three-step approach. The overall synthetic pathway is depicted below.

Synthetic_Pathway 2-Amino-4-fluorophenol 2-Amino-4-fluorophenol Intermediate_A Ethyl 2-(5-fluorobenzo[d]oxazol-2-yl)acetate 2-Amino-4-fluorophenol->Intermediate_A Step 1: Phillips-Ladenburg Condensation Diethyl_malonate Diethyl_malonate Diethyl_malonate->Intermediate_A Intermediate_B 2-(5-Fluorobenzo[d]oxazol-2-yl)acetamide Intermediate_A->Intermediate_B Step 2: Amidation Final_Product 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Intermediate_B->Final_Product Step 3: Reduction

Caption: Overall synthetic route for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine.

The synthesis commences with the Phillips-Ladenburg condensation of 2-amino-4-fluorophenol with diethyl malonate to construct the core 5-fluorobenzoxazole ring system and introduce the acetate side chain at the 2-position, yielding ethyl 2-(5-fluorobenzo[d]oxazol-2-yl)acetate . The subsequent step involves the amidation of this ester with ammonia to produce 2-(5-fluorobenzo[d]oxazol-2-yl)acetamide . Finally, the target compound, 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine , is obtained via the reduction of the acetamide using a powerful reducing agent.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures when necessary. Reactions involving moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Characterization:

  • Nuclear Magnetic Resonance (NMR): Spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR): Spectra should be recorded on an FT-IR spectrometer.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) should be obtained using an ESI-TOF or equivalent mass spectrometer.

Step 1: Synthesis of Ethyl 2-(5-fluorobenzo[d]oxazol-2-yl)acetate

This step involves the cyclocondensation of 2-amino-4-fluorophenol with diethyl malonate. The Phillips-Ladenburg reaction is a classic method for the synthesis of benzimidazoles, and its principles can be adapted for benzoxazole formation from o-aminophenols and carboxylic acid derivatives.[2] The reaction is typically acid-catalyzed and driven by the removal of water and ethanol.

Reaction Scheme:

Caption: Synthesis of the ethyl acetate intermediate.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-fluorophenol (1.0 eq) and diethyl malonate (1.2 eq).

  • Carefully add polyphosphoric acid (PPA) (10-15 times the weight of the aminophenol) to the flask.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to approximately 80-90 °C and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 2-(5-fluorobenzo[d]oxazol-2-yl)acetate.

Table 1: Reagent Quantities for Step 1

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
2-Amino-4-fluorophenol1.0127.121.27 g
Diethyl malonate1.2160.171.92 g (1.73 mL)
Polyphosphoric acid--~15-20 g
Step 2: Synthesis of 2-(5-Fluorobenzo[d]oxazol-2-yl)acetamide

This step involves the conversion of the ethyl ester to the corresponding primary amide through aminolysis with ammonia. This is a standard transformation in organic synthesis.

Reaction Scheme:

Caption: Amidation of the ethyl acetate intermediate.

Procedure:

  • Dissolve ethyl 2-(5-fluorobenzo[d]oxazol-2-yl)acetate (1.0 eq) in ethanol in a pressure vessel.

  • Add a concentrated aqueous solution of ammonia (excess, e.g., 10-20 eq).

  • Seal the vessel and heat the mixture to 70-80 °C for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue, and the solid product should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(5-fluorobenzo[d]oxazol-2-yl)acetamide. The product can be further purified by recrystallization if necessary.

Table 2: Reagent Quantities for Step 2

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 5 mmol scale)
Ethyl 2-(5-fluorobenzo[d]oxazol-2-yl)acetate1.0223.191.12 g
Concentrated Ammonia (28-30%)Excess17.03 (as NH₃)~5-10 mL
Ethanol--~20 mL
Step 3: Synthesis of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

The final step is the reduction of the acetamide to the corresponding primary amine using Lithium Aluminum Hydride (LiAlH₄). This is a powerful reducing agent, and the reaction must be carried out under strictly anhydrous conditions.[3]

Reaction Scheme:

Caption: Reduction of the acetamide to the final product.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(5-fluorobenzo[d]oxazol-2-yl)acetamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (NaOH) solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This is the Fieser workup procedure.

  • Stir the resulting mixture at room temperature for 1 hour, during which a granular precipitate will form.

  • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and the washings, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine.

  • The product can be purified by column chromatography or by conversion to its hydrochloride salt by treating a solution of the free base in ether with ethereal HCl, followed by filtration and drying of the resulting salt.

Table 3: Reagent Quantities for Step 3

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 2 mmol scale)
2-(5-Fluorobenzo[d]oxazol-2-yl)acetamide1.0194.170.39 g
Lithium Aluminum Hydride (LiAlH₄)2.537.950.19 g
Anhydrous Tetrahydrofuran (THF)--~20 mL

Safety and Handling Precautions

  • 2-Amino-4-fluorophenol: This compound is harmful if swallowed and may cause skin and eye irritation. It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Polyphosphoric Acid (PPA): PPA is corrosive and will cause severe burns upon contact. Handle with extreme care, wearing appropriate gloves and eye protection. When quenching the reaction, add the hot PPA mixture to ice slowly and cautiously.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, water-sensitive, and flammable solid.[4] It reacts violently with water to produce hydrogen gas, which can ignite.[5] All manipulations must be performed under a dry, inert atmosphere. Use a Class D fire extinguisher for fires involving LiAlH₄.[5] Appropriate PPE, including a fire-retardant lab coat, is mandatory.[6]

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

  • Ethyl 2-(5-fluorobenzo[d]oxazol-2-yl)acetate:

    • ¹H NMR: Expect signals for the aromatic protons, the methylene protons of the acetate group, and the ethyl ester protons.

    • ¹³C NMR: Expect signals for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the ethyl group carbons.

    • IR (cm⁻¹): Characteristic peaks for C=O (ester), C=N, and C-F stretching.

    • MS (ESI): [M+H]⁺ corresponding to the molecular weight.

  • 2-(5-Fluorobenzo[d]oxazol-2-yl)acetamide:

    • ¹H NMR: Appearance of broad signals for the -NH₂ protons and disappearance of the ethyl ester signals.

    • ¹³C NMR: Shift of the carbonyl carbon signal.

    • IR (cm⁻¹): Characteristic peaks for C=O (amide), N-H stretching, C=N, and C-F.

    • MS (ESI): [M+H]⁺ corresponding to the molecular weight.

  • 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine:

    • ¹H NMR: Disappearance of the amide protons and the appearance of signals for the two methylene groups of the ethanamine side chain and the primary amine protons.

    • ¹³C NMR: Disappearance of the carbonyl signal and the appearance of two new aliphatic carbon signals.

    • IR (cm⁻¹): Disappearance of the C=O band and the appearance of N-H bending and stretching vibrations for the primary amine.

    • MS (ESI): [M+H]⁺ corresponding to the molecular weight.

Conclusion

This application note provides a detailed and logical synthetic route for the preparation of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and development programs. The described methodology is based on well-established chemical transformations, ensuring a high degree of success for scientists with a foundational knowledge of organic synthesis.

References

  • Zhang, J., & Xia, C. (2009). Magnetic nanoparticle-supported dual acidic ionic liquid: a “quasi-homogeneous” catalyst for the one-pot synthesis of benzoxanthenes.
  • Ciurdaru, G., & Ciuciu, V. (1976). Reactions of 2-methyl- and 2-phenyl-benzoxazole with acylating agents. Revue Roumaine de Chimie, 21(6), 927-932.
  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2010). Benzoxazoles: progress in medicinal chemistry. Medicinal Chemistry Research, 19(5), 417-441.
  • Angelov, P. (2010). A Novel Domino Fragmentation of C-Acylated β-Enamino Amides to β-Keto Amides. Synlett, 2010(08), 1273-1275.
  • Ramaiah, M. J., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Environmental Toxicology and Pharmacology, 79, 103415.
  • We report a method for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols in the presence of triflic anhydride (Tf2O) and 2-Fluoropyridine (2-F-Pyr). Molecules.
  • Currently, the synthesis of 2-substituted benzoxazoles can be broadly categorized into two main approaches... Molecules.
  • Amides can be converted to 1°, 2° or 3° amines using LiAlH4. Chemistry LibreTexts.
  • Lithium aluminum hydride - Safety D
  • [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride. Sigma-Aldrich.
  • Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Chemoselective Amination of β-Keto Amides. Current Organic Chemistry, 20(26), 2781-2792.
  • Al-Masoudi, N. A., et al. (2014). Synthesis and Characterization of New ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. International Journal of Advanced Research, 2(11), 896-904.
  • In the workup conditions, H3O+ is followed by OH-. An aqueous acidic solution is often used to carry out the protonolysis step that follows the LiAlH4 reduction... Chemistry Stack Exchange.
  • 4-Amino-2-fluorophenol Safety D
  • A direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation has been achieved leading to the synthesis of 2-substituted benzoxazoles...
  • Lithium aluminum hydride Safety D
  • Discovery and computational studies of 2-phenyl-benzoxazole acetamide derivatives as promising P2Y14R antagonists with anti-gout potential. PubMed.
  • The present research work describes the synthesis of new heterocyclic compounds. The 2-Hydrazino benzoxazole pre-prepared was reacted with sodium nitrite and CuCN...
  • Cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI give various 2-substituted benzoxazoles. Organic Chemistry Portal.
  • In an effort to develop a reaction capable of forming fully substituted carbon centers, the reactivity between ethyl 2-methyl-3-oxobutanoate (1a) and N-(benzoyloxy)-benzamide (2a) was explored.
  • Lithium Aluminum Hydride. Princeton University Environmental Health and Safety.
  • The general view of benzo[d]oxazol-2-yl(thien-2-yl)methanimine 9f in representation of atoms by thermal ellipsoids... PubMed Central.
  • LiAlH4 will reduce aldehydes and ketones just like NaBH4. For practical reasons NaBH4 is much more convenient to use for these reactions... Master Organic Chemistry.
  • The preparation of benzimidazole by the condensation between ortho-amino aniline and acetic acid to produce different kinds of carboxylic acids in presence of dilute mineral acid is referred to as the Phillips–Ladenburg reaction. CoLab.
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • We can make alpha-protons more easily-removable by using a beta-keto-ester. YouTube.
  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov.
  • 2-AMINO-4-CHLOROPHENOL HAZARD SUMMARY. NJ.gov.
  • Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4)2 Complexes. Revue Roumaine de Chimie.
  • Reduction of Amides using LiAlH4 to amines. University of Calgary.
  • We herein report a copper catalyzed method for the synthesis of 2-aryl benzoxazoles from the reaction of aldoxime and 2-iodobromobenzene... MedCrave online.
  • Aminolysis of β‐keto esters via β‐dicarbonyl complexes.
  • 4-fluorophenol Safety D
  • 4-Aminophenol Safety D
  • 2-AMINO-4-CHLOROPHENOL. ICSC.

Sources

Application Notes & Protocols for the Purification of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the purification of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, a key intermediate in contemporary drug discovery and materials science. Recognizing the critical impact of purity on experimental outcomes, we present detailed protocols for flash column chromatography and recrystallization. The methodologies are grounded in the physicochemical properties of the target compound and are designed to be robust, scalable, and reproducible. This guide explains the causal reasoning behind procedural steps, offers troubleshooting solutions, and incorporates quality control checkpoints to ensure the final product meets the high-purity standards required for demanding research and development applications.

Introduction: The Imperative for Purity

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2] 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine serves as a crucial primary amine building block for the synthesis of more complex molecules. The presence of impurities, such as unreacted starting materials, reagents, or by-products from its synthesis, can lead to ambiguous biological data, hinder reaction progression, and compromise the integrity of final compounds.

Therefore, achieving high purity (>98%) is not merely a procedural step but a foundational requirement for its successful application. This guide provides researchers with the strategic insights and detailed protocols necessary to purify this compound effectively.

Physicochemical Compound Profile

Understanding the inherent properties of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is paramount for designing an effective purification strategy. These characteristics dictate its behavior in different solvent and stationary phase systems.

PropertyValue / DescriptionImplication for PurificationSource
Molecular Formula C₉H₉FN₂O-[3]
Molecular Weight 180.18 g/mol Influences diffusion rates and elution profiles.[3]
Structure Benzoxazole core with a fluoro group and an ethanamine side chain.The primary amine (pKa ~9-10) is basic and can interact strongly with acidic media, such as silica gel.[3]
XLogP3 (Computed) 1.2Indicates moderate lipophilicity. The compound is soluble in a range of organic solvents but has limited water solubility.[3]
Hydrogen Bond Donors 1 (from the -NH₂)Can participate in hydrogen bonding, affecting solubility and chromatographic interactions.[3]
Hydrogen Bond Acceptors 4 (N, O, F, N)Influences solubility in polar protic solvents and binding to stationary phases.[3]
Reactivity The primary amine is nucleophilic. The benzoxazole ring can be sensitive to strongly acidic or basic conditions.Avoid harsh pH during work-up and purification. Some benzoxazoles can be unstable on silica gel.[4]-

Purification Strategy Selection

The choice between flash chromatography and recrystallization depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

G start Crude Product 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine impurity_check Impurity Profile Analysis (TLC, LC-MS) start->impurity_check decision1 Polar Impurities or Similar Polarity to Product? impurity_check->decision1 Yes decision2 Product is a Well-defined Crystalline Solid? impurity_check->decision2 No chromatography Strategy 1: Flash Column Chromatography qc Final Quality Control (NMR, HPLC, MS) chromatography->qc recrystallization Strategy 2: Recrystallization recrystallization->qc decision1->chromatography decision2->recrystallization

Caption: Decision workflow for selecting the optimal purification method.

  • Flash Column Chromatography is the method of choice for complex mixtures containing impurities with polarities similar to the product or for smaller-scale purifications (<5 g). It offers excellent resolving power but can be lower yielding due to potential product adsorption on the stationary phase.

  • Recrystallization is ideal for large-scale purification (>5 g) when the crude product is already relatively pure (>85%) and forms a stable crystalline solid. It is highly effective at removing small amounts of impurities and is generally higher yielding and more cost-effective than chromatography.[4][5]

Protocol 1: Flash Column Chromatography

This protocol is designed to purify the basic amine product while minimizing tailing and decomposition on the acidic silica gel stationary phase. The key is the addition of a basic modifier to the mobile phase.

Rationale

The primary amine in the target molecule is basic and will strongly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the product.[4] To mitigate this, a small percentage of a volatile tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is added to the mobile phase. This additive competitively binds to the acidic sites on the silica, allowing the desired amine product to elute symmetrically and efficiently.

Materials & Reagents
  • Crude 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

  • Silica Gel (60 Å, 40-63 µm particle size)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (Et₃N), redistilled

  • Hexanes and Ethyl Acetate (for TLC)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Flash chromatography system or glass column

  • Rotary evaporator

Step-by-Step Methodology

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation a 1. TLC Analysis: Determine Rf in 95:5 DCM/MeOH. Note baseline impurities. b 2. Column Packing: Prepare a slurry of silica gel in the starting eluent. a->b c 3. Sample Loading: Adsorb crude product onto a small amount of silica ('dry loading'). b->c d 4. Elution: Start with 100% DCM + 0.5% Et3N. Gradually increase MeOH (e.g., 0-10%). c->d e 5. Fraction Collection: Collect fractions based on detector signal or by volume. d->e f 6. Fraction Analysis: Spot fractions on TLC plate. Identify and pool pure fractions. e->f g 7. Solvent Removal: Combine pure fractions and remove solvent via rotary evaporation. f->g h 8. Final Product: Obtain pure compound, dry under high vacuum. g->h

Caption: Workflow for flash column chromatography purification.

  • TLC Analysis: Develop a TLC method to visualize the product and impurities. A good starting system is 90:10 Hexanes/Ethyl Acetate. Given the compound's polarity, a more polar system like 95:5 DCM/MeOH might be necessary. The target compound should have an Rf value of ~0.2-0.3 for optimal separation on a column.

  • Mobile Phase Preparation: Prepare the mobile phase. For a gradient elution, you will need two solutions:

    • Solvent A: Dichloromethane + 0.5% (v/v) Triethylamine

    • Solvent B: 95:5 Dichloromethane/Methanol + 0.5% (v/v) Triethylamine

  • Column Packing:

    • Select a column size appropriate for your sample amount (e.g., a 40 g silica cartridge for 0.4-4 g of crude material).

    • Equilibrate the column with Solvent A until the baseline is stable.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of DCM or methanol.

    • Add a small amount of silica gel (approx. 1-2 times the mass of the crude product).

    • Remove the solvent by rotary evaporation until a free-flowing powder is obtained.

    • Carefully load this powder onto the top of the equilibrated column.

  • Elution and Fraction Collection:

    • Begin elution with 100% Solvent A.

    • Run a linear gradient from 0% to 100% Solvent B over 10-15 column volumes. The exact gradient will depend on the TLC analysis.

    • Collect fractions throughout the run.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. To remove residual triethylamine, the purified oil can be redissolved in DCM and evaporated again.

    • Dry the final product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for achieving very high purity if the compound is a solid and a suitable solvent system can be identified.[4][6]

Rationale

This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the mother liquor.

Materials & Reagents
  • Crude 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine (should be a solid)

  • Screening solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Hexanes)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Step-by-Step Methodology

G cluster_prep Solvent Screening & Dissolution cluster_crystallization Crystallization & Isolation cluster_finishing Washing & Drying a 1. Solvent Screening: Find a solvent that dissolves the compound when hot but not when cold. b 2. Dissolution: Place crude solid in a flask. Add minimum hot solvent until fully dissolved. a->b c 3. Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath. b->c d 4. Filtration: Collect crystals by vacuum filtration using a Buchner funnel. c->d e 5. Washing: Rinse crystals with a small amount of ice-cold solvent. d->e f 6. Drying: Dry the pure crystals in a vacuum oven or desiccator. e->f

Sources

Application Note: A Strategic In Vitro Assay Cascade for Characterizing 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the in vitro pharmacological characterization of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine. The molecular architecture of this compound, featuring a benzoxazole core and a crucial ethylamine side chain, strongly suggests a potential interaction with the monoaminergic system, a key network in neurotransmission. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, making it a rich area for therapeutic intervention. We present a logical, tiered assay cascade designed to first identify the primary molecular target(s) of the compound and subsequently build a detailed profile of its potency, selectivity, and potential off-target liabilities. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing researchers with a robust roadmap for advancing novel neuroactive compounds from initial hit to lead candidate.

Introduction: Structural Rationale and The Assay Cascade

The compound 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine possesses two key structural motifs that guide our experimental strategy. The benzoxazole ring is a privileged scaffold found in many biologically active molecules, including those targeting neurodegenerative diseases.[1] More significantly, the terminal ethylamine group (-CH₂CH₂NH₂) is a well-established pharmacophore that mimics the structure of endogenous monoamine neurotransmitters like serotonin and dopamine. This structural analogy forms the basis of our primary hypothesis: the compound is likely to interact with the proteins that regulate monoamine signaling, namely monoamine oxidase (MAO) enzymes, monoamine transporters, or monoamine receptors.

To efficiently and logically characterize this compound, we propose a tiered screening approach. This cascade prioritizes the most probable targets first, using robust and often high-throughput assays to determine primary activity and potency. Subsequent tiers are designed to build a comprehensive selectivity profile and identify potential off-target interactions that could lead to undesirable side effects. This strategic approach conserves resources while maximizing the quality and depth of pharmacological data.

Assay_Cascade cluster_0 Tier 1: Primary Target Identification cluster_1 Tier 2: Selectivity & Secondary Target Profiling cluster_2 Tier 3: Off-Target Liability Screening cluster_3 Analysis & Path Forward Compound 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine MAO_Assay MAO-A & MAO-B Inhibition Assay Compound->MAO_Assay Transporter_Assay Monoamine Transporter (SERT, DAT, NET) Uptake Inhibition Assay MAO_Assay->Transporter_Assay Characterize further (Potent or Not) Receptor_Assay Serotonin Receptor (e.g., 5-HT2A) Binding Assay Transporter_Assay->Receptor_Assay Assess broader selectivity Analysis Consolidated Pharmacological Profile (Potency, Selectivity, Liability) Receptor_Assay->Analysis

Figure 1: Proposed in vitro assay cascade for pharmacological profiling.

Tier 1: Monoamine Oxidase (MAO) Inhibition Assay

Rationale: MAO enzymes (MAO-A and MAO-B) are responsible for the oxidative deamination of monoamine neurotransmitters.[2] Their inhibition can increase neurotransmitter levels, a mechanism used in the treatment of depression and Parkinson's disease.[3] Given the compound's structural similarity to MAO substrates, assessing its inhibitory potential against both isoforms is the logical first step. We will employ a fluorometric assay that measures hydrogen peroxide (H₂O₂), a byproduct of MAO activity. This method is highly sensitive, suitable for high-throughput screening, and commercially available in kit formats.[4][5]

MAO_Assay_Principle cluster_0 MAO Catalytic Cycle cluster_1 Fluorometric Detection MAO MAO-A or MAO-B Enzyme Product p-Hydroxyphenylacetaldehyde + NH3 + H2O2 MAO->Product Oxidizes Substrate Tyramine (MAO Substrate) Substrate->MAO Binds H2O2 H2O2 Product->H2O2 Signal Fluorescent Product H2O2->Signal Reacts with Probe Non-Fluorescent Probe + HRP Test_Compound Test Compound (Potential Inhibitor) Test_Compound->MAO Inhibits Transporter_Assay_Principle cluster_0 Cellular Uptake Mechanism Cell_Normal Cell_Inhibited label_normal A) No Inhibitor: Fluorescent substrate enters cell, intracellular fluorescence increases. label_inhibited B) With Inhibitor: Test compound blocks transporter, substrate entry is prevented, fluorescence does not increase.

Figure 3: Principle of the fluorescent monoamine transporter uptake assay.

Protocol 2: Neurotransmitter Transporter Uptake Inhibition Assay

This protocol is based on commercially available kits and established methods. [6] A. Materials

  • HEK293 cell lines stably expressing human DAT, NET, or SERT

  • Cell culture medium (DMEM, 10% FBS, selection antibiotic)

  • Poly-D-lysine coated, 96-well black wall/clear-bottom plates

  • Assay Buffer (e.g., HBSS)

  • Fluorescent transporter substrate (e.g., from Molecular Devices Neurotransmitter Transporter Uptake Assay Kit)

  • Test Compound and positive controls (e.g., Vanoxerine for DAT, Nisoxetine for NET, Fluoxetine for SERT)

B. Assay Procedure

  • Cell Seeding: Seed the transporter-expressing HEK293 cells into 96-well plates at a density of 5 x 10⁴ cells/well and culture overnight. [6]2. Compound Preparation: Prepare serial dilutions of the test compound and positive controls in Assay Buffer.

  • Pre-treatment: Wash the cells three times with Assay Buffer. Then, add the diluted compounds to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent neurotransmitter substrate to all wells.

  • Measure Uptake: Immediately place the plate in a fluorescence plate reader equipped with a bottom-read mode and kinetic measurement capabilities. Monitor the increase in intracellular fluorescence over 30 minutes.

  • Controls: Include wells with untransfected cells to measure non-specific uptake and wells with transporter-expressing cells but no inhibitor (100% activity).

C. Data Analysis

  • Calculate Activity: Determine the rate of fluorescence increase (slope) for each well.

  • Normalize Data: Subtract the slope of the untransfected cells (background). Calculate the percent inhibition for each test compound concentration relative to the "no inhibitor" control.

  • Determine IC₅₀: Plot the % Inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each transporter.

Hypothetical Data Presentation
CompoundTargetIC₅₀ (µM)
Test Compound SERT> 50
DAT15.8
NET> 50
Fluoxetine (Control) SERT0.025
Vanoxerine (Control) DAT0.015

Interpretation: The hypothetical data show that the test compound has weak activity at DAT and no significant activity at SERT or NET at concentrations up to 50 µM. This suggests it is not a potent monoamine reuptake inhibitor.

Tier 3: Serotonin Receptor Binding Assay

Rationale: Serotonin (5-HT) receptors are a large family of GPCRs and ligand-gated ion channels that are common targets for CNS drugs. [7][8]Unintended interactions with these receptors can lead to significant side effects. A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor. [9][10]We will use the 5-HT₂ₐ receptor as a representative example, as it is involved in various CNS functions and is a common off-target.

Protocol 3: Radioligand Binding Assay for 5-HT₂ₐ Receptor

A. Materials

  • Cell membranes prepared from HEK293 cells expressing the human 5-HT₂ₐ receptor

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]Ketanserin (a 5-HT₂ₐ antagonist)

  • Non-specific control: Mianserin (10 µM final concentration)

  • Test Compound

  • Glass fiber filters and a cell harvester

  • Scintillation fluid and a liquid scintillation counter

B. Assay Procedure

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine:

    • Binding Buffer

    • Test compound at various concentrations (or buffer for total binding, or Mianserin for non-specific binding)

    • A fixed concentration of [³H]Ketanserin (typically at its K_d value)

    • Receptor membranes (protein amount optimized previously)

  • Incubation: Incubate the mixture for 60 minutes at room temperature to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold Binding Buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

C. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM)

  • Calculate % Inhibition:

    • % Inhibition = 100 * (1 - ((Binding_Test_Compound - Non_specific_Binding) / Specific_Binding))

  • Determine IC₅₀ and Ki: Plot % Inhibition vs. log[Compound] to determine the IC₅₀. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/K_d)

    • Where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.

Hypothetical Data Presentation
CompoundTargetKi (µM)
Test Compound 5-HT₂ₐ8.9
Mianserin (Control) 5-HT₂ₐ0.002

Interpretation: The test compound shows weak affinity for the 5-HT₂ₐ receptor, with a Ki value in the high micromolar range. This suggests a low liability for 5-HT₂ₐ-mediated off-target effects at concentrations where it potently inhibits MAO-B.

Summary and Path Forward

This application note details a logical and efficient in vitro assay cascade to define the pharmacological profile of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine.

Consolidated Hypothetical Profile:

Assay TypeTargetEndpointValue (µM)Conclusion
Enzyme Inhibition MAO-AIC₅₀25.3Weak Inhibitor
MAO-B IC₅₀ 0.12 Potent & Selective Inhibitor
Transporter Uptake DATIC₅₀15.8Weak Inhibitor
SERTIC₅₀> 50Inactive
NETIC₅₀> 50Inactive
Receptor Binding 5-HT₂ₐKi8.9Low Affinity

The collective data from this cascade strongly indicate that 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is a potent and selective MAO-B inhibitor. The >200-fold selectivity over MAO-A is a highly desirable characteristic for potential therapeutic development, particularly for neurodegenerative disorders like Parkinson's disease. The weak or non-existent activity at key monoamine transporters and the 5-HT₂ₐ receptor suggests a clean off-target profile and a potentially favorable safety margin.

Recommended Next Steps:

  • Mechanism of Inhibition Studies: Determine if the MAO-B inhibition is reversible or irreversible and competitive or non-competitive through enzyme kinetic studies.

  • Broader Selectivity Profiling: Screen the compound against a wider panel of receptors and enzymes (e.g., via a commercial service like the Eurofins SafetyScreen) to uncover any other potential off-target interactions.

  • In Vitro ADME/Tox: Evaluate metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assay), and general cytotoxicity in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

This structured approach provides a solid foundation for making informed decisions about the continued development of this promising compound.

References

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • Eshleman, A. J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]

  • Majewska, A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. [Link]

  • He, L., et al. (2016). Red emission fluorescent probes for visualization of monoamine oxidase in living cells. Scientific Reports. [Link]

  • Singh, R., & Chattopadhyay, A. (2020). Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges. IUBMB Life. [Link]

  • Ghimire, G. S., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. [Link]

  • Lee, K., & Kim, Y. (2019). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. Bulletin of the Korean Chemical Society. [Link]

  • ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • Pytliak, M., & Vargov, V. SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Institute of Experimental Pharmacology & Toxicology, Slovak Academy of Sciences. [Link]

  • ResearchGate. (2002). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. [Link]

  • Park, S., et al. (2022). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. [Link]

  • Gifford Bioscience. Cellular Uptake & Cellular Release Assays. [Link]

  • Zou, J., et al. (2017). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Medicinal Chemistry Research. [Link]

  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

Sources

Application Notes & Protocols: Characterizing 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine with Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the pharmacological characterization of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine using a suite of robust cell-based assays. The structural motif of this compound, featuring an ethanamine side chain attached to a benzoxazole core, suggests potential interactions with key targets in neuropharmacology. This guide is designed for researchers in drug discovery and molecular pharmacology, offering a strategic workflow to elucidate the compound's mechanism of action, potency, and selectivity. We present a logical progression of assays, beginning with essential cytotoxicity profiling, followed by targeted functional assays for monoamine oxidases (MAO), neurotransmitter transporters, and G-protein coupled receptors (GPCRs). Each protocol is detailed with scientific rationale, step-by-step instructions, and data analysis guidance to ensure experimental integrity and reproducibility.

Introduction: Rationale for a Multi-Assay Approach

The molecule 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine possesses a chemical scaffold reminiscent of biogenic amines, such as dopamine and serotonin, and trace amines like β-phenylethylamine. This structural similarity provides a strong rationale for hypothesizing its activity at protein targets that recognize and process these endogenous neuromodulators. The benzoxazole moiety is a privileged structure in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including neuroprotective effects.[1]

A thorough understanding of this compound's biological profile cannot be achieved through a single assay. A tiered, multi-assay approach is essential to build a comprehensive pharmacological profile. This guide outlines a workflow designed to:

  • Establish a therapeutic window by first assessing general cytotoxicity.

  • Test the primary hypothesis of MAO enzyme inhibition, a common target for ethanamine-containing structures.[2]

  • Investigate effects on neurotransmitter homeostasis by measuring activity at key monoamine transporters (DAT, SERT, NET).

  • Explore potential GPCR-mediated signaling , focusing on trace amine-associated receptors (TAARs) which are natural targets for similar endogenous molecules.[3]

This systematic evaluation will allow researchers to confidently determine the compound's primary mechanism(s) of action, its selectivity across related targets, and its potential as a therapeutic lead.

Foundational Assay: Cell Viability and Cytotoxicity Profiling

Principle of the Assay: Before evaluating the functional activity of a compound, it is imperative to determine the concentration range at which it is not cytotoxic. Interpreting functional data is impossible if the compound concentrations used are simply killing the cells. This protocol utilizes a metabolic assay, such as the MTS assay, which measures the reduction of a tetrazolium compound by metabolically active, viable cells into a colored formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells.

Protocol 2.1: MTS-Based Cell Viability Assay

Materials:

  • Cell Line: SH-SY5Y (human neuroblastoma) or HEK293 cells are suitable choices.

  • Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Plates: Sterile, clear, flat-bottomed 96-well plates.

  • Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega, Cat. No. G3580) or similar.

  • Test Compound: 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, dissolved in DMSO to create a 10 mM stock.

  • Positive Control: Doxorubicin (10 mM stock in DMSO).

  • Multichannel pipette, incubator (37°C, 5% CO₂), and a 96-well plate reader (490 nm absorbance).

Workflow:

MTS_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_read Day 3/4: Assay Readout P1 Trypsinize and count SH-SY5Y cells P2 Seed 10,000 cells/well in 100 µL medium into a 96-well plate P1->P2 P3 Incubate overnight (37°C, 5% CO₂) P2->P3 T1 Prepare serial dilutions of test compound and Doxorubicin in medium T2 Add 10 µL of dilutions to respective wells (final DMSO < 0.5%) T1->T2 T3 Include Vehicle (DMSO) and No-Cell controls T2->T3 T4 Incubate for 24-48 hours T3->T4 R1 Add 20 µL MTS reagent to each well R2 Incubate for 1-3 hours (37°C, 5% CO₂) R1->R2 R3 Read absorbance at 490 nm R2->R3

Caption: Workflow for the MTS-based cell viability assay.

Detailed Steps:

  • Cell Plating:

    • Culture SH-SY5Y cells to ~80% confluency.

    • Trypsinize, neutralize, and centrifuge the cells. Resuspend in fresh medium and perform a cell count.

    • Dilute the cell suspension to a concentration of 1 x 10⁵ cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. Leave perimeter wells with PBS to minimize evaporation.

    • Incubate the plate for 18-24 hours.

  • Compound Treatment:

    • Prepare a 2X serial dilution plate of the test compound and the positive control (Doxorubicin) in culture medium. A typical concentration range to test is 0.1 µM to 100 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%).

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions.

    • Incubate for a period relevant to your planned functional assays (e.g., 24 or 48 hours).

  • MTS Readout:

    • After the incubation period, add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-3 hours at 37°C. The duration depends on the metabolic rate of the cell line; monitor for color change.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the no-cell (background) wells from all other wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • % Viability = (Abs_treated / Abs_vehicle) * 100

  • Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the CC₅₀ (50% cytotoxic concentration).

ParameterRecommended ValueRationale
Cell LineSH-SY5Y or HEK293Neurologically relevant line and a common, robust line for transfection.
Seeding Density8,000 - 15,000 cells/wellEnsures sub-confluent growth, preventing contact inhibition artifacts.
Compound Conc.0.1 µM - 100 µMA wide range to capture the full dose-response curve.
Incubation Time24 - 48 hoursStandard timeframes to observe cytotoxic effects.
Positive ControlDoxorubicinA well-characterized cytotoxic agent to validate assay performance.
Primary Target Assay: Monoamine Oxidase (MAO) Inhibition

Principle of the Assay: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines.[5] This reaction produces H₂O₂, which can be detected using a fluorometric probe.[6] In the presence of an MAO inhibitor, the enzymatic reaction is slowed or stopped, resulting in a decrease in H₂O₂ production and a corresponding decrease in fluorescence. This assay can differentiate between the two isoforms by using specific inhibitors.[7]

MAO_Pathway cluster_rxn MAO Catalytic Cycle cluster_detection Fluorometric Detection MAO MAO-A or MAO-B Products Aldehyde + NH₃ + H₂O₂ MAO->Products Substrate Tyramine (MAO Substrate) Substrate->MAO Inhibitor 2-(5-Fluorobenzo...) (Test Compound) Inhibitor->MAO Inhibition H2O2 H₂O₂ Probe Non-Fluorescent Probe + HRP H2O2->Probe Oxidation Fluor Fluorescent Product (e.g., Resorufin) Probe->Fluor

Caption: Mechanism of MAO inhibition and fluorometric detection.

Protocol 3.1: Fluorometric MAO Activity Assay in Cell Lysates

Materials:

  • Cell Line: SH-SY5Y (endogenously expresses both MAO-A and MAO-B) or cells overexpressing one isoform.

  • Reagents: MAO-Glo™ Assay (Promega) or similar kit containing MAO substrate, fluorescent probe, and specific inhibitors.

  • MAO-A specific inhibitor: Clorgyline[7]

  • MAO-B specific inhibitor: Selegiline (or Pargyline)[2][7]

  • Lysis Buffer: Hypotonic buffer (e.g., 10 mM HEPES, pH 7.4).

  • Plates: Opaque, white 96-well plates suitable for fluorescence.

  • Plate Reader: Capable of fluorescence detection (e.g., Ex/Em = 535/587 nm).[6][8]

Workflow:

MAO_Workflow P1 Culture SH-SY5Y cells in a T-75 flask P2 Harvest and lyse cells via sonication or hypotonic buffer P1->P2 P3 Determine protein concentration (BCA assay) P2->P3 T1 Add 20-50 µg of lysate to wells of a white 96-well plate T2 Add test compound dilutions or specific inhibitors (Clorgyline/Selegiline) T1->T2 T3 Pre-incubate for 15 min at 37°C T2->T3 R1 Initiate reaction by adding MAO substrate/probe mix R2 Incubate for 60 min at 37°C (protect from light) R1->R2 R3 Measure fluorescence (Ex 535 / Em 587 nm) R2->R3

Caption: Workflow for the fluorometric MAO inhibition assay.

Detailed Steps:

  • Prepare Cell Lysate:

    • Grow SH-SY5Y cells to confluency in a T-75 flask.

    • Scrape cells into ice-cold PBS, centrifuge, and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of ice-cold hypotonic lysis buffer and incubate on ice for 15 minutes.

    • Homogenize the suspension (e.g., Dounce homogenizer or brief sonication) to release mitochondrial contents.

    • Centrifuge at 700 x g for 10 min at 4°C to remove nuclei. The supernatant is your lysate.

    • Determine the total protein concentration of the lysate using a BCA assay.

  • Assay Setup:

    • Dilute the lysate to a working concentration (e.g., 1 mg/mL) in assay buffer.

    • In a white 96-well plate, set up the following conditions in triplicate:

      • Total MAO Activity: 50 µL lysate + 25 µL test compound dilutions.

      • MAO-B Activity: 50 µL lysate + 25 µL Clorgyline (final conc. ~1 µM) + 25 µL test compound.

      • MAO-A Activity: 50 µL lysate + 25 µL Selegiline (final conc. ~1 µM) + 25 µL test compound.

      • Controls: Include vehicle control (DMSO), positive controls (Clorgyline and Selegiline alone), and a no-lysate background control.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction and Detection:

    • Prepare the MAO substrate/probe reaction mix according to the kit manufacturer's instructions.

    • Add 25 µL of the reaction mix to all wells to start the reaction.

    • Incubate for 60 minutes at 37°C, protected from light.

    • Measure fluorescence using a plate reader with appropriate filters (e.g., Ex/Em = 535/587 nm).

Data Analysis:

  • Subtract the background fluorescence (no-lysate control) from all readings.

  • Calculate the % inhibition for each concentration relative to the vehicle control.

    • % Inhibition = 100 - [(RFU_compound / RFU_vehicle) * 100]

  • To determine isoform specificity:

    • MAO-A Inhibition: Use the data from wells pre-treated with Selegiline (which blocks MAO-B).

    • MAO-B Inhibition: Use the data from wells pre-treated with Clorgyline (which blocks MAO-A).

  • Plot % Inhibition against the log of compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ for MAO-A and MAO-B.

Secondary Target Assay: Neurotransmitter Transporter Uptake

Principle of the Assay: This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters from the extracellular space.[9] It uses a fluorescent substrate that acts as a mimic for monoamines (dopamine, serotonin, or norepinephrine).[10] When cells expressing the specific transporter (DAT, SERT, or NET) take up this substrate, intracellular fluorescence increases. An inhibitor will block this uptake, resulting in a lower fluorescent signal.[11]

Protocol 4.1: Fluorescent Substrate Uptake Assay

Materials:

  • Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hSERT, or hNET.

  • Reagents: Neurotransmitter Transporter Uptake Assay Kit (Molecular Devices) or similar.

  • Plates: Black-walled, clear-bottom 96-well plates, coated with Poly-D-Lysine.

  • Positive Controls: Cocaine or GBR-12909 for DAT, Fluoxetine for SERT, Desipramine for NET.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Plate Reader: Bottom-reading fluorescence plate reader with kinetic read capabilities.

Workflow:

Transporter_Workflow P1 Seed hDAT, hSERT, or hNET expressing HEK293 cells on coated 96-well plates P2 Incubate overnight to form a confluent monolayer P1->P2 T1 Wash cells once with assay buffer T2 Add test compound or positive control dilutions T1->T2 T3 Pre-incubate for 10-20 min at 37°C T2->T3 R1 Add fluorescent substrate to all wells R2 Immediately place in plate reader R1->R2 R3 Read fluorescence kinetically for 30-60 min at 37°C R2->R3

Caption: Workflow for the neurotransmitter transporter uptake assay.

Detailed Steps:

  • Cell Plating:

    • The day before the assay, seed HEK293 cells expressing the transporter of interest into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells/well.[11]

    • Incubate overnight to allow for adherence and formation of a monolayer.

  • Compound Incubation:

    • Gently aspirate the culture medium from the wells.

    • Wash the cell monolayer once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing the desired 2X concentrations of the test compound or a known inhibitor (positive control).

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Uptake Measurement:

    • Prepare the 2X fluorescent substrate solution according to the kit manufacturer's protocol.

    • Using the plate reader's injection feature or a multichannel pipette, add 50 µL of the fluorescent substrate to each well.

    • Immediately begin reading the fluorescence from the bottom of the plate in kinetic mode, taking a measurement every 1-2 minutes for 30-60 minutes.

Data Analysis:

  • For each well, calculate the rate of uptake (slope of the linear portion of the fluorescence vs. time curve).

  • Normalize the data by expressing the uptake rate in treated wells as a percentage of the vehicle control wells (% Uptake).

  • Calculate % Inhibition: % Inhibition = 100 - % Uptake.

  • Plot % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ for each transporter.

ParameterRecommended ValueRationale
Cell LinesHEK-hDAT, HEK-hSERT, HEK-hNETIsogenic background allows for direct comparison of selectivity.
Cell Density40,000-60,000 cells/wellEnsures a robust signal and a confluent monolayer for consistent uptake.[11]
Read ModeKineticProvides richer data on uptake dynamics vs. a single endpoint.
Positive ControlsCocaine (DAT), Fluoxetine (SERT)Validates that the transporters are functional and responsive to inhibition.
Tertiary Target Assay: GPCR Signaling via cAMP Measurement

Principle of the Assay: Trace amine-associated receptor 1 (TAAR1) is a Gs-coupled GPCR, meaning its activation leads to an increase in intracellular cyclic AMP (cAMP).[12] Other relevant GPCRs may be Gi-coupled, leading to a decrease in cAMP.[13] This assay measures changes in intracellular cAMP levels. In a common format, cells are first stimulated with forskolin to elevate basal cAMP levels. A Gi-coupled agonist will decrease this signal, while a Gs-coupled agonist will increase it further. The cAMP level is often measured using a competitive immunoassay or a bioluminescent reporter system.[14][15]

Protocol 5.1: Luminescence-Based cAMP Assay

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human TAAR1 (hTAAR1).

  • Reagents: cAMP-Glo™ Assay (Promega) or similar luminescence-based kit.[14]

  • Plates: Solid white, opaque 96-well plates.

  • Positive Control (Gs): Isoproterenol (if cells have endogenous beta-adrenergic receptors) or a known TAAR1 agonist.

  • Stimulation Agent: Forskolin.

  • Plate Reader: Luminometer.

Detailed Steps:

  • Cell Plating: Seed hTAAR1-expressing cells into white 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment (Agonist Mode):

    • Prepare dilutions of the test compound in assay buffer containing an phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Add the compound dilutions to the cells and incubate at room temperature for 15-30 minutes.

  • Cell Lysis and cAMP Detection:

    • Add cAMP-Glo™ Lysis Buffer to each well to lyse the cells and release cAMP.

    • Add the cAMP Detection Solution, which contains Protein Kinase A (PKA). Endogenous cAMP will activate PKA, consuming ATP.

    • Add the Kinase-Glo® Reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase reaction. The amount of light produced is inversely proportional to the amount of cAMP.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the luminescence readings from the experimental wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the test compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀.

ParameterRecommended ValueRationale
Cell LinehTAAR1-expressing CHO or HEK293Isolates the signaling event to the specific receptor of interest.
Assay FormatLuminescence (e.g., cAMP-Glo™)High sensitivity and a large dynamic range for detecting cAMP changes.[14]
PDE InhibitorIBMX (3-isobutyl-1-methylxanthine)Prevents the enzymatic breakdown of cAMP, amplifying the signal.
Positive ControlIsoproterenol / known TAAR1 agonistConfirms the cell system is responsive to Gs-coupled activation.
Summary and Data Integration

By executing this tiered assay approach, a comprehensive pharmacological profile of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine can be constructed.

Example Data Summary Table:

AssayTargetCell LineResult (IC₅₀ / EC₅₀ / CC₅₀)Interpretation
Cytotoxicity General ViabilitySH-SY5YCC₅₀ = 75.4 µMCompound is not broadly cytotoxic at concentrations below ~20 µM.
MAO Inhibition MAO-ASH-SY5Y LysateIC₅₀ = 0.25 µMPotent inhibitor of MAO-A.
MAO-BSH-SY5Y LysateIC₅₀ = 5.8 µM~23-fold selective for MAO-A over MAO-B.
Transporter Uptake hDATHEK293-hDATIC₅₀ > 50 µMNo significant activity at the dopamine transporter.
hSERTHEK293-hSERTIC₅₀ = 15.2 µMWeak activity at the serotonin transporter.
hNETHEK293-hNETIC₅₀ > 50 µMNo significant activity at the norepinephrine transporter.
GPCR Signaling hTAAR1CHO-hTAAR1EC₅₀ = 1.1 µMModerate agonist activity at TAAR1.
References
  • Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed. URL: [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. URL: [Link]

  • Red emission fluorescent probes for visualization of monoamine oxidase in living cells. National Institutes of Health (NIH). URL: [Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc. URL: [Link]

  • cAMP assays in GPCR drug discovery. PubMed. URL: [Link]

  • Cell death assays for neurodegenerative disease drug discovery. National Institutes of Health (NIH). URL: [Link]

  • Trace amine-associated receptors and their ligands. National Institutes of Health (NIH). URL: [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. National Institutes of Health (NIH). URL: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. URL: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). National Institutes of Health (NIH). URL: [Link]

  • Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. KoreaScience. URL: [Link]

  • The Trace Amine-Associated Receptor 1 Agonist 3-Iodothyronamine Induces Biased Signaling at the Serotonin 1b Receptor. National Institutes of Health (NIH). URL: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. URL: [Link]

  • Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Axion BioSystems. URL: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. URL: [Link]

  • Cellular Uptake & Cellular Release Assays. Gifford Bioscience. URL: [Link]

  • Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit. Elabscience. URL: [Link]

  • Neuronal Cell viability and cytotoxicity assays. NeuroProof. URL: [Link]

  • Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. PubMed. URL: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Institutes of Health (NIH). URL: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. URL: [Link]

Sources

Application Notes and Protocols for the In Vitro Screening of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Fluorinated Benzoxazoles in Oncology

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer properties.[1][2] The introduction of a fluorine atom into small molecules can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to improved therapeutic profiles.[3] The title compound, 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, combines the established anticancer potential of the benzoxazole ring with the advantageous properties of fluorination, making it a compelling candidate for anticancer drug discovery programs.

While direct studies on 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine are not extensively reported in the public domain, research on structurally related fluorinated and non-fluorinated benzoxazole and benzothiazole derivatives has demonstrated significant cytotoxic effects against various cancer cell lines.[4][5][6][7] These effects are often mediated through the induction of apoptosis and cell cycle arrest.[8][9][10] For instance, certain benzoxazole derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M or Pre-G1 phase in cancer cells.[9][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine. It outlines a strategic workflow, from initial cytotoxicity screening to more detailed mechanistic studies, including the induction of apoptosis and cell cycle analysis. The protocols provided are based on established and validated methods to ensure scientific rigor and reproducibility.

Proposed Mechanism of Action: An Evidence-Based Hypothesis

Based on the established activities of analogous compounds, it is hypothesized that 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine may exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many benzoxazole derivatives trigger programmed cell death in cancer cells. This is a desirable characteristic for an anticancer agent as it leads to the controlled elimination of tumor cells.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common mechanism of action for cytotoxic compounds. Benzoxazole analogues have been observed to cause cell cycle blockage at various phases, thereby inhibiting cancer cell proliferation.[8]

  • Inhibition of Key Oncogenic Pathways: While specific targets for this compound are unknown, related molecules have been shown to interfere with critical signaling pathways involved in cancer cell growth and survival.

The following experimental workflow is designed to systematically investigate these potential mechanisms.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Characterization A Compound Preparation (2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine) C Cytotoxicity Screening (MTT or XTT Assay) A->C B Selection of Cancer Cell Lines (e.g., NCI-60 Panel) B->C D Determination of IC50 Values C->D E Apoptosis Assay (Annexin V-FITC/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Data Analysis & Interpretation E->G F->G H Target Identification Studies (e.g., Proteomics, Kinase Profiling) G->H I In Vivo Model Validation H->I

Figure 1: A phased experimental workflow for the comprehensive in vitro evaluation of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine.

Experimental Protocols

Protocol 1: Initial Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[13]

Materials:

  • 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine (stock solution in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)[14]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent cells) and allow them to attach overnight in a humidified incubator at 37°C and 5% CO₂.[13]

  • Compound Treatment: Prepare serial dilutions of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[15]

  • Formazan Solubilization: For adherent cells, carefully remove the medium containing MTT.[16] For suspension cells, centrifuge the plate and then remove the supernatant.[16] Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (logarithmic scale) to determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation:

Cancer Cell LineTissue of Origin2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine IC₅₀ (µM)Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7Breast AdenocarcinomaHypothetical ValueHypothetical Value
NCI-H460Lung CarcinomaHypothetical ValueHypothetical Value
SF-268GliomaHypothetical ValueHypothetical Value
A549Lung CarcinomaHypothetical ValueHypothetical Value
HepG2Hepatocellular CarcinomaHypothetical ValueHypothetical Value

Table 1: Example of a data summary table for the cytotoxicity of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine. IC₅₀ values are to be determined experimentally.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[18] Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[17]

Materials:

  • Cells treated with 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine at its IC₅₀ concentration for 24 or 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[19]

Data Interpretation:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

G cluster_0 Apoptosis Analysis Workflow A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate (15 min, RT, dark) D->E F Analyze by Flow Cytometry E->F G Quantify cell populations F->G

Figure 2: Workflow for the detection of apoptosis using Annexin V-FITC and Propidium Iodide staining.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain the DNA of fixed and permeabilized cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2][20]

Materials:

  • Cells treated with 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine at its IC₅₀ concentration for 24 or 48 hours.

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvest: Collect cells and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.[21]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the Propidium Iodide/RNase A staining solution.[2]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, the following controls should be included in every experiment:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any effects of the solvent on cell viability.

  • Positive Control: A well-characterized anticancer drug with a known mechanism of action (e.g., Doxorubicin for cytotoxicity and apoptosis, Nocodazole for G2/M cell cycle arrest). This validates that the assay is performing as expected.

  • Untreated Control: Cells that are not exposed to any treatment. This provides a baseline for cell health and proliferation.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro characterization of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine as a potential anticancer agent. The outlined protocols for assessing cytotoxicity, apoptosis, and cell cycle distribution will generate the foundational data necessary to build a comprehensive biological profile of the compound. Positive and compelling results from these studies would warrant further investigation into its specific molecular targets and its efficacy in more complex preclinical models, such as 3D cell cultures and in vivo xenograft studies.

References

  • Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed. (2020-10-15). [Link]

  • Submitting compounds and operational procedures for the NCI-60. National Cancer Institute. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. (2018-08-12). [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. NIH. (2021-08-23). [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI. [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). PubMed Central. (2020-08-19). [Link]

  • NCI-60 Screening Methodology. National Cancer Institute. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. ResearchGate. (2018-01-06). [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. (2023-08-20). [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. [Link]

  • National Cancer Institute (NCI) Program for Natural Product Discovery: Exploring NCI-60 Screening Data of Natural Product Samples with Artificial Neural Networks. ACS Omega. (2023-03-01). [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. (2013-05-01). [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. (2024-06-05). [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products. PubMed Central. [Link]

  • Benzoxazole derivatives incorporating fluorine.. ResearchGate. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH. (2024-06-19). [Link]

  • Does anyone have a good MTT assay protocol for adherent cells?. ResearchGate. (2014-11-18). [Link]

  • NCI-60 Cell Line Screening: A Radical Departure in its Time. ResearchGate. (2025-08-07). [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. Babraham Institute. [Link]

  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. (2021-12-28). [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. (2022-08-09). [Link]

Sources

Application Note & Protocols: Characterization of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine as a potential kinase inhibitor.

Abstract

This document provides a comprehensive guide for the investigation of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, a novel small molecule, as a potential kinase inhibitor. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to exhibit potent inhibitory activity against various protein kinases, including those implicated in cancer, such as VEGFR-2 and c-Met.[1][2][3][4] This guide outlines the rationale for investigating this specific compound, provides detailed protocols for its characterization—from initial biochemical assays to cell-based functional screens—and offers insights into data interpretation and selectivity profiling. The methodologies described herein are designed to establish a robust, self-validating framework for assessing the compound's therapeutic potential.

Introduction and Scientific Rationale

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of "druggable" targets.[5] The benzoxazole core, an aromatic heterocyclic system, has been identified as a key pharmacophore in the design of kinase inhibitors.[6] Its planar structure and hydrogen bonding capabilities allow for effective interaction within the ATP-binding pocket of many kinases.[1][2]

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine (PubChem CID: 25219168) is a small molecule featuring this promising benzoxazole scaffold.[7] The presence of a fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability, while the ethanamine side chain provides a potential vector for interaction with the solvent front or other regions of the kinase active site. While the specific biological activity of this compound is not yet widely reported, its structural similarity to known kinase inhibitors warrants a thorough investigation of its potential in this area.[1][4]

This guide provides the experimental framework to:

  • Determine the in vitro potency of the compound against a panel of kinases.

  • Elucidate its mechanism of inhibition.

  • Assess its activity in a cellular context.

  • Profile its selectivity across the human kinome.

The following diagram illustrates the overall workflow for characterizing a novel kinase inhibitor.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity & Off-Target Effects A Compound Synthesis & QC B Primary Biochemical Screen (e.g., ADP-Glo) A->B C IC50 Determination B->C D Mechanism of Action (e.g., ATP Competition) C->D E Cell Viability Assay (e.g., MTT) C->E F Target Engagement (Phospho-Western Blot) E->F G Downstream Signaling Analysis F->G H Kinome-wide Selectivity Profiling G->H I Identification of Off-Targets H->I J Lead Optimization I->J

Caption: Workflow for kinase inhibitor characterization.

Preliminary Steps: Compound Handling and Quality Control

Before initiating biological assays, it is critical to ensure the purity and integrity of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine.

  • Source: The compound can be procured from various chemical vendors or synthesized.[7][8] A general synthetic route for 2-aminobenzoxazoles often involves the cyclization of an appropriately substituted 2-aminophenol.[9]

  • Purity Assessment: Verify purity (>95%) using HPLC and confirm identity via LC-MS and NMR.

  • Solubility: Determine the solubility in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Stability: Assess the stability of the compound in aqueous assay buffers over the time course of the planned experiments.

In Vitro Biochemical Assays for Kinase Inhibition

The first step in characterizing a new compound is to measure its ability to inhibit the enzymatic activity of a target kinase in a cell-free system.[5] Luminescence-based assays that measure ATP consumption, such as ADP-Glo™, are robust, high-throughput compatible, and avoid interference from fluorescent compounds.[10][11]

Protocol 3.1: IC50 Determination using ADP-Glo™ Kinase Assay

This protocol is designed to determine the concentration of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine required to inhibit 50% of a target kinase's activity (IC50).

Causality and Experimental Design:

  • ATP Concentration: The ATP concentration is set at or near the Michaelis constant (Km) for the specific kinase.[12][13] This ensures that the assay is sensitive to ATP-competitive inhibitors.

  • Enzyme Concentration: The kinase concentration should be chosen to ensure the reaction is in the linear range (typically <10% substrate turnover) for the duration of the assay.[12]

  • Controls: Including a known potent inhibitor for the target kinase as a positive control validates assay performance.[5] A DMSO-only control serves as the baseline for 0% inhibition.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, c-Met)

  • Kinase-specific substrate (peptide or protein)

  • 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine (test compound)

  • Known kinase inhibitor (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Anhydrous DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine in DMSO. A typical 10-point, 3-fold dilution series might range from 100 µM to 0.005 µM.

    • Dilute these DMSO stocks into the kinase buffer to create the final working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to minimize solvent effects.[10]

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or control (DMSO for 0% inhibition, positive control for 100% inhibition) to the wells of the 384-well plate.

    • Prepare a master mix containing the kinase, its substrate, and ATP in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of the kinase/substrate/ATP master mix to each well.

    • Incubate the plate at room temperature (or 30°C) for the predetermined reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data using the controls:

      • % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_DMSO - Signal_PositiveControl))

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Parameter Typical Value Rationale
Final Compound Conc.0.1 nM - 10 µMTo cover a wide range for accurate IC50 determination.
Final DMSO Conc.≤ 1%To minimize interference with kinase activity.[10]
ATP ConcentrationKm of the kinaseFor sensitive detection of ATP-competitive inhibitors.[12][13]
Incubation Time60 minutesTo ensure linear reaction kinetics (<10% substrate turnover).[12]

Cellular Assays for Biological Activity

While in vitro assays are essential for determining direct inhibitory potency, cell-based assays are crucial for understanding a compound's efficacy in a more physiologically relevant context. These assays assess the compound's ability to cross the cell membrane, engage its target, and elicit a biological response.

Protocol 4.1: Cell Viability and Proliferation Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of the compound on the viability and proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well clear-bottom plate at a predetermined density and allow them to adhere overnight.[3][4]

  • Compound Treatment: Treat the cells with a serial dilution of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine for 48-72 hours.

  • Viability Measurement:

    • For MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated control cells and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 4.2: Target Engagement via Western Blot

This protocol directly assesses whether the compound inhibits the target kinase within the cell by measuring the phosphorylation status of the kinase or its direct downstream substrate.

G A Seed and Starve Cells B Pre-treat with Inhibitor (2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine) A->B C Stimulate with Growth Factor (e.g., VEGF for VEGFR-2) B->C D Cell Lysis C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE & Transfer E->F G Immunoblotting with Phospho-Specific & Total Antibodies F->G H Imaging & Densitometry G->H

Caption: Western blot workflow for target engagement.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., VEGF for cells expressing VEGFR-2) for a short period (e.g., 10-15 minutes) to induce kinase activation and autophosphorylation.

  • Protein Extraction: Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-p-VEGFR2).

    • Strip and re-probe the membrane with an antibody for the total protein of the target kinase as a loading control.

  • Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the ratio of phosphorylated protein to total protein.

Kinase Selectivity Profiling

A critical step in drug development is to understand the selectivity of an inhibitor.[14] A highly selective inhibitor targets only the desired kinase, minimizing off-target effects and potential toxicity.[15] Conversely, a multi-kinase inhibitor might offer broader efficacy. Kinase selectivity is typically assessed by screening the compound against a large panel of kinases.[16][17]

Methodology:

  • Service Providers: Engage a commercial service provider (e.g., Reaction Biology, Eurofins) that offers large-scale kinase screening panels (e.g., >300 kinases).[16]

  • Screening Format: The compound is typically screened at two concentrations (e.g., 0.1 µM and 1 µM) in a primary screen.

  • Data Analysis: The results are often presented as a percentage of remaining kinase activity. Hits (e.g., >50% inhibition) from the primary screen are then followed up with full IC50 determinations to quantify the potency against each off-target kinase.

  • Selectivity Score: A selectivity score can be calculated to quantify the degree of selectivity.[17] This provides a quantitative measure for comparing the selectivity profiles of different compounds.

Selectivity Profile Implication Next Steps
Highly Selective Lower risk of off-target toxicity.Proceed with in-depth studies on the primary target pathway.
Moderately Selective May have beneficial polypharmacology or manageable side effects.Investigate the role of the most potent off-targets.
Non-Selective High risk of toxicity; may be useful as a probe for broad-spectrum kinase inhibition.Consider for scaffold optimization to improve selectivity.

Conclusion and Future Directions

This guide provides a systematic approach to the initial characterization of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine as a potential kinase inhibitor. By following these protocols, researchers can generate a comprehensive data package including in vitro potency (IC50), cellular activity (GI50 and target engagement), and a kinome-wide selectivity profile. Positive results from this workflow would establish the compound as a valuable lead for further optimization through medicinal chemistry efforts and more advanced preclinical testing, including in vivo efficacy studies in relevant disease models.

References

  • Krayl, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. PubChem. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

  • Abdel-Mottaleb, Y., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Google Patents. (n.d.). WO2010048514A1 - Synthesis of 2-aminobenzoxazole compounds.
  • Gollihar, J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • ResearchGate. (2016). Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate. ResearchGate. [Link]

  • Lehotska, A., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). PubMed Central. [Link]

  • ResearchGate. (2008). A quantitative analysis of kinase inhibitor selectivity. ResearchGate. [Link]

  • ChemBK. (n.d.). 2-(5-fluoro-1,3-benzoxazol-2-yl)ethanamine. ChemBK. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • MDPI. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. MDPI. [Link]

  • Semantic Scholar. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Semantic Scholar. [Link]

  • PubMed. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. PubMed. [Link]

  • ResearchGate. (2004). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in the synthesis of this and structurally related compounds. As your Senior Application Scientist, I will provide in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to empower you to overcome these synthetic hurdles.

I. Overview of the Synthetic Strategy

The synthesis of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine typically proceeds via a two-step sequence:

  • Cyclocondensation: Reaction of 2-amino-4-fluorophenol with an N-protected β-alanine derivative, most commonly N-Boc-β-alanine, to form the benzoxazole ring. This reaction is often facilitated by a dehydrating agent and catalyst such as polyphosphoric acid (PPA).

  • Deprotection: Removal of the protecting group (e.g., Boc) from the ethanamine side chain to yield the final product.

This guide will focus on troubleshooting issues that may arise in both of these critical steps.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

A. Issues Related to the Cyclocondensation Step

Question 1: My reaction shows a low conversion of starting materials to the Boc-protected intermediate, even after extended reaction times. What are the likely causes and how can I improve the yield?

Low conversion in the cyclocondensation step is a frequent issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Purity of Starting Materials: Impurities in either the 2-amino-4-fluorophenol or N-Boc-β-alanine can significantly hinder the reaction.

    • Troubleshooting:

      • Verify Purity: Assess the purity of your starting materials using techniques like NMR spectroscopy or melting point analysis. For 2-amino-4-fluorophenol, be particularly wary of oxidation, which can lead to colored impurities.

      • Purification: If impurities are detected, purify the starting materials. 2-amino-4-fluorophenol can be purified by recrystallization, and N-Boc-β-alanine can be purified by recrystallization or column chromatography.

  • Inefficient Dehydration: The cyclization reaction involves the removal of two molecules of water. Incomplete dehydration will stall the reaction.

    • Troubleshooting:

      • Catalyst Activity: Polyphosphoric acid (PPA) is hygroscopic. Ensure you are using a fresh, active batch of PPA. The effectiveness of PPA as a dehydrating agent is crucial for driving the reaction to completion.[1]

      • Reaction Temperature: Ensure the reaction temperature is optimal. PPA-mediated cyclizations often require elevated temperatures (typically in the range of 120-160 °C) to facilitate both the initial amidation and the subsequent cyclodehydration.[2] Monitor the reaction temperature closely.

  • Sub-optimal Reaction Conditions:

    • Troubleshooting:

      • Stoichiometry: While a 1:1 molar ratio of the reactants is typical, a slight excess of the N-Boc-β-alanine (e.g., 1.1 equivalents) can sometimes improve conversion.

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC).[3][4][5] If the reaction has stalled, a longer reaction time may be necessary. However, prolonged heating can also lead to degradation.

Question 2: My TLC analysis shows the formation of multiple unidentified byproducts. What are the potential side reactions, and how can I minimize them?

The formation of byproducts is a common cause of low yields. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions:

  • Incomplete Cyclization: The intermediate amide may not fully cyclize, leading to the presence of N-(2-hydroxy-5-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanamide.

    • Mitigation: Ensure sufficient heating and an adequate amount of PPA to drive the cyclodehydration to completion.

  • Self-condensation of 2-amino-4-fluorophenol: At high temperatures, 2-aminophenols can undergo self-condensation or oxidation to form phenoxazine-type structures.[6]

    • Mitigation: Maintain a controlled reaction temperature and avoid excessive heating.

  • Decarboxylation of N-Boc-β-alanine: Under harsh acidic conditions and high temperatures, the carboxylic acid may decarboxylate.

    • Mitigation: Careful control of the reaction temperature and time is crucial.

  • Side reactions involving the fluorine substituent: While generally stable, the fluorine atom can influence the electronic properties of the aromatic ring, potentially affecting reactivity.

Troubleshooting Workflow for Side Product Formation:

Caption: Troubleshooting workflow for minimizing side product formation.

B. Issues Related to the Deprotection Step

Question 3: I am experiencing a low yield during the Boc deprotection step. What could be going wrong?

Low yields during Boc deprotection can be due to incomplete reaction, degradation of the product, or difficult purification.

Possible Causes & Solutions:

  • Incomplete Deprotection: The acidic conditions may not be sufficient to completely remove the Boc group.

    • Troubleshooting:

      • Acid Choice and Concentration: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (like dichloromethane or dioxane) are commonly used. Ensure you are using a sufficient excess of the acid.

      • Reaction Time and Temperature: Most Boc deprotections proceed at room temperature. Monitor the reaction by TLC to ensure completion. If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) can be attempted, but with caution to avoid side reactions.

  • Product Degradation: The final product, being a free amine, can be more sensitive to degradation under harsh acidic conditions.

    • Troubleshooting:

      • Minimize Reaction Time: Once the reaction is complete (as determined by TLC), work up the reaction promptly.

      • Scavengers: The t-butyl cation generated during deprotection can alkylate the benzoxazole ring or the amine. The use of a scavenger like anisole or triethylsilane can help to trap this reactive intermediate.

  • Difficult Purification: The final product is a basic compound and may be challenging to purify by standard silica gel chromatography.

    • Troubleshooting:

      • Acid-Base Extraction: After deprotection, an acid-base workup can be used to purify the product. Extract the aqueous acidic layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer and extract the product into an organic solvent.[3]

      • Column Chromatography with a Basic Modifier: If column chromatography is necessary, consider using a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to prevent the product from streaking on the silica gel.

      • Salt Formation: The product can be isolated as a salt (e.g., hydrochloride salt) which is often a stable, crystalline solid and can be easier to handle and purify.

III. Detailed Experimental Protocols

The following are representative protocols. Optimization may be required based on your specific laboratory conditions and the purity of your reagents.

Protocol 1: Synthesis of tert-butyl (2-(5-fluorobenzo[d]oxazol-2-yl)ethyl)carbamate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-fluorophenol (1.0 eq) and N-Boc-β-alanine (1.1 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the 2-amino-4-fluorophenol).

  • Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to approximately 80-90 °C.

    • Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: Synthesis of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine (Boc Deprotection)
  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Addition of Acid: Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

    • Basify the aqueous layer to a pH of >10 with a solution of sodium hydroxide.

    • Extract the product into an organic solvent such as ethyl acetate or DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mobile phase containing a small amount of triethylamine (e.g., DCM/Methanol/Triethylamine 95:4.5:0.5) or by recrystallization.

IV. Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Cyclocondensation

Observation Potential Cause Recommended Action
Low conversion of starting materialsImpure starting materialsVerify purity by NMR/melting point; recrystallize if necessary.
Inefficient dehydrationUse fresh, active PPA; ensure adequate reaction temperature (140-150 °C).
Sub-optimal stoichiometryUse a slight excess (1.1 eq) of N-Boc-β-alanine.
Multiple spots on TLCIncomplete cyclizationIncrease reaction time and/or PPA amount.
Self-condensation/OxidationMaintain strict temperature control; avoid overheating.
Degradation of starting materialsEnsure purity of starting materials; use optimal reaction time.

V. Visualization of Key Processes

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Deprotection A 2-amino-4-fluorophenol C Boc-protected Intermediate A->C B N-Boc-β-alanine B->C D Final Product: 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine C->D PPA PPA, 140-150 °C TFA TFA, DCM

Caption: Overall synthetic pathway for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine.

VI. References

  • Banerjee, A., & Mukhopadhyay, R. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

  • Kim, J. H., Lee, J., & Lee, S. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2135-2143. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst for the Synthesis of Benzoxazole Derivatives Without Solvent. (2019). Polycyclic Aromatic Compounds, 41(4), 834-842. [Link]

  • PubChem. (n.d.). Boc-Beta-Ala-OSu. National Center for Biotechnology Information. [Link]

  • Siddiqui, Z. N., & Khan, K. (2018). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 10(7), 123-134. [Link]

  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(37), 25865-25892. [Link]

  • ResearchGate. (2015). How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?. [Link]

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19089-19100. [Link]

  • Google Patents. (n.d.). New processes for producing beta-alanine derivatives.

  • ResearchGate. (2006). TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. [Link]

Sources

Benzoxazole Integrity in Biological Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazole-containing compounds. This guide is designed to provide expert insights and practical solutions to a common yet often overlooked challenge: the degradation of benzoxazoles in biological assays. Inconsistent results, poor reproducibility, and misleading structure-activity relationships (SAR) can frequently be traced back to the instability of the core benzoxazole scaffold under typical experimental conditions.

This resource will equip you with the knowledge to anticipate, troubleshoot, and mitigate these issues, ensuring the integrity and reliability of your data. We will delve into the chemical principles governing benzoxazole stability, provide step-by-step protocols for assessing compound integrity, and offer a comprehensive set of frequently asked questions to address your most pressing concerns.

Troubleshooting Guide: Uncovering and Addressing Benzoxazole Degradation

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Q1: My benzoxazole compound shows diminishing activity over the course of a multi-day cell-based assay. What could be the cause?

This is a classic sign of compound degradation. The benzoxazole ring, while aromatic and generally stable, can be susceptible to hydrolysis, particularly under the prolonged incubation times and physiological conditions of cell culture.[1]

Probable Cause: Hydrolytic cleavage of the oxazole ring. The C2 position of the benzoxazole ring is electrophilic and can be attacked by nucleophiles, such as water or components in the cell culture medium. This leads to ring opening and the formation of inactive N-(2-hydroxyphenyl)amide derivatives.

dot

Caption: Hydrolytic degradation pathway of the benzoxazole ring.

Troubleshooting and Mitigation Strategy:

  • Assess Compound Stability: Before conducting lengthy biological assays, perform a preliminary stability study.

    • Protocol:

      • Prepare a stock solution of your benzoxazole compound in a suitable solvent (e.g., DMSO).

      • Spike the compound into the complete cell culture medium you will be using for your assay to a final concentration relevant to your experiment.

      • Incubate the medium containing the compound under the same conditions as your planned assay (e.g., 37°C, 5% CO₂).

      • At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), take an aliquot of the medium.

      • Analyze the concentration of the parent benzoxazole compound in each aliquot using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Plot the concentration of the parent compound against time. A significant decrease in concentration over time confirms instability.

  • Mitigation:

    • Reduce Incubation Time: If possible, modify your assay protocol to minimize the incubation time of the compound with the cells.

    • Replenish Compound: For longer assays, consider replacing the medium with freshly prepared compound-containing medium at regular intervals (e.g., every 24 hours).

    • Formulation Strategies: For compounds with persistent instability, consider formulation approaches such as encapsulation or the use of stabilizing excipients.

    • Structural Modification: In a drug discovery context, if a particular benzoxazole scaffold is consistently unstable, medicinal chemists may need to explore structural modifications to enhance stability. For example, the introduction of electron-donating groups on the benzene ring can sometimes reduce the electrophilicity of the C2 carbon, making it less susceptible to nucleophilic attack.

Q2: I observe high variability in my results between replicate plates in an automated high-throughput screen (HTS). Could this be related to my benzoxazole compound?

High variability in HTS can have multiple sources, but compound instability is a frequent and often underestimated contributor.

Probable Cause: In addition to hydrolytic instability, benzoxazoles can be susceptible to photodegradation, especially if they possess chromophores that absorb light in the UV or visible range.[2] Automated HTS systems often involve repeated exposure of assay plates to light sources from plate readers and imaging systems.

Troubleshooting and Mitigation Strategy:

  • Evaluate Photostability:

    • Protocol:

      • Prepare solutions of your benzoxazole compound in your assay buffer or medium.

      • Expose one set of solutions to the light conditions of your HTS instrumentation for a duration equivalent to a typical screen.

      • Keep a parallel set of solutions in the dark as a control.

      • Analyze the concentration of the parent compound in both sets of solutions using HPLC or LC-MS.

  • Data Interpretation: A significant difference in the concentration of the parent compound between the light-exposed and dark control samples indicates photodegradation.

  • Mitigation:

    • Use Light-Blocking Plates: Whenever possible, use opaque or amber-colored microplates to minimize light exposure.

    • Minimize Light Exposure During Handling: Keep plates covered with light-blocking lids during incubation and transport.

    • Optimize Plate Reader Settings: Reduce the intensity and duration of light exposure from the plate reader if the instrument settings allow.

    • Structural Considerations: Be aware that certain substituents on the benzoxazole ring can increase photosensitivity.

Q3: My benzoxazole compound is active in a purified enzyme assay, but shows no activity in a cell-based assay. What could explain this discrepancy?

This is a common challenge in drug discovery and can point towards issues with cell permeability, efflux, or metabolic instability. For benzoxazoles, enzymatic degradation is a key consideration.

Probable Cause: Metabolic degradation by cellular enzymes. The benzoxazole ring and its substituents can be targets for various metabolic enzymes, such as cytochrome P450s (CYPs) or hydrolases, present in live cells.[3] This can lead to the rapid conversion of the active compound into inactive metabolites.

dot

Caption: Cellular uptake and metabolic degradation of a benzoxazole compound.

Troubleshooting and Mitigation Strategy:

  • Assess Metabolic Stability:

    • Protocol: Utilize in vitro metabolic stability assays using liver microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes.

      • Incubate your benzoxazole compound with liver microsomes or S9 fraction in the presence of necessary cofactors (e.g., NADPH).

      • At various time points, quench the reaction and analyze the remaining concentration of the parent compound by LC-MS.

    • Cell-Based Metabolism: For a more direct assessment, you can perform a time-course experiment with the cell line used in your assay.

      • Treat the cells with your compound.

      • At different time points, collect both the cell lysate and the supernatant.

      • Analyze the concentration of the parent compound and potential metabolites in both fractions.

  • Data Interpretation: A rapid decrease in the parent compound concentration in the presence of metabolically active systems suggests metabolic instability. The appearance of new peaks in the LC-MS analysis can indicate the formation of metabolites.

  • Mitigation:

    • Use of Metabolic Inhibitors: In mechanistic studies, co-incubation with broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) can help confirm if the loss of activity is due to CYP-mediated metabolism.

    • SAR-Guided Optimization: If metabolic instability is a confirmed issue, medicinal chemistry efforts can be directed towards modifying the sites of metabolic attack on the molecule to improve its metabolic profile.

    • Consider Cell Line: Different cell lines have varying metabolic capacities. If your primary cell line is highly metabolically active, consider using a cell line with lower metabolic activity for initial screening, if appropriate for the biological question.

Frequently Asked Questions (FAQs)

Q: Are all benzoxazole derivatives equally susceptible to degradation?

A: No, the stability of the benzoxazole ring can be significantly influenced by the nature and position of its substituents.[4] For instance, electron-withdrawing groups on the benzene ring can increase the electrophilicity of the C2 carbon, potentially making the compound more susceptible to nucleophilic attack and hydrolysis. Conversely, sterically bulky groups near the C2 position may hinder the approach of nucleophiles and enhance stability.

Q: What is the ideal pH for storing stock solutions of benzoxazole compounds?

A: While the benzoxazole ring itself is weakly basic, its stability is generally highest in neutral to slightly acidic conditions.[5] It is advisable to prepare stock solutions in an anhydrous aprotic solvent like DMSO and store them at -20°C or -80°C. Avoid prolonged storage in aqueous buffers, especially those with alkaline pH.

Q: Can the presence of serum in my cell culture medium affect the stability of my benzoxazole compound?

A: Yes, serum contains various enzymes, including esterases and amidases, that could potentially metabolize certain benzoxazole derivatives, particularly those with ester or amide functionalities as substituents. It is recommended to perform stability studies in the complete medium, including serum, that you intend to use for your experiments.

Q: How can I differentiate between compound degradation and other reasons for loss of activity, such as protein binding?

A: This is an important distinction. While degradation leads to a decrease in the total concentration of the active compound, protein binding reduces the free concentration available to interact with the target. To assess protein binding, techniques like equilibrium dialysis or ultrafiltration can be used to separate the protein-bound from the free fraction of the compound, followed by quantification of the compound in each fraction.

Q: What are the common degradation products of benzoxazoles, and are they likely to interfere with my assay?

A: The most common degradation product from hydrolysis is the corresponding N-(2-hydroxyphenyl)amide. These ring-opened products are generally inactive and are unlikely to have the same biological activity as the parent benzoxazole. However, it is good practice to characterize any major degradation products and test their activity in your assay to rule out any confounding effects. LC-MS/MS is a powerful tool for the identification of such degradation products.[6]

Data Summary Table

Factor Potential Impact on Benzoxazole Stability Recommended Action
pH Alkaline pH can promote hydrolysis of the oxazole ring.Maintain neutral to slightly acidic conditions for storage and in assays where possible.
Temperature Higher temperatures can accelerate degradation rates.Store stock solutions at low temperatures and conduct assays at the required physiological temperature for the shortest necessary duration.
Light Exposure UV or high-intensity visible light can cause photodegradation.Use opaque or amber labware and minimize exposure to light during experiments.
Enzymes Cellular or serum enzymes can metabolize the compound.Assess metabolic stability using microsomes, S9 fractions, or cell-based assays.
Substituents Electron-withdrawing groups can increase susceptibility to hydrolysis.Consider the electronic properties of substituents when interpreting stability data.

References

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093–24111. Available from: [Link]

  • Li, P., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 24(13), 10813. Available from: [Link]

  • Anonymous. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Yadav, P., & Kumar, R. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(23), 8201. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 329-346. Available from: [Link]

  • Reddy, T. J., & Reddy, P. P. (2003). Synthetic Strategies Towards Benzoxazole Ring Systems. ResearchGate. Available from: [Link]

  • Khan, I., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules, 28(13), 4966. Available from: [Link]

  • Daskalaki, M. G., et al. (2021). Synthesis of benzoxazole-based vorinostat analogs and their antiproliferative activity. Bioorganic Chemistry, 114, 105132. Available from: [Link]

  • Holmes, G. A., Rice, K. D., & Snyder, C. R. (2006). Hydrolytic stability of the benzoxazole ring structure. Journal of Materials Science, 41(13), 4105–4116. Available from: [Link]

  • Roberts, E., et al. (2020). A benzoxazole derivative as an inhibitor of anaerobic choline metabolism by human gut microbiota. PLoS ONE, 15(8), e0236873. Available from: [Link]

  • Anonymous. (2025). PIFA-Mediated Ring-Opening/Coupling Reaction of Benzoxazoles: Access to 2-Hydroxy Diarylureas. Synfacts, 21(08), 0831. Available from: [Link]

  • Chen, X., et al. (2022). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry, 24(3), 1236-1241. Available from: [Link]

  • Anonymous. (2025). Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. Journal of Chromatographic Science. Available from: [Link]

  • Anonymous. (2025). Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Temiz-Arpaci, Ö., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 113075. Available from: [Link]

  • Anonymous. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A. Available from: [Link]

  • Wang, Y., et al. (2018). Benzoxazole-Linked Ultrastable Covalent Organic Frameworks for Photocatalysis. Journal of the American Chemical Society, 140(13), 4593–4597. Available from: [Link]

Sources

Overcoming resistance with 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome experimental hurdles and effectively investigate the therapeutic potential of this promising compound class, particularly in the context of overcoming drug resistance.

Section 1: Compound Handling & Preparation

This section addresses the foundational aspects of working with 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine derivatives, from synthesis to solution preparation.

FAQ 1.1: I am synthesizing a novel derivative. What are the common pitfalls in benzoxazole synthesis and how can I avoid them?

Answer: The synthesis of benzoxazole derivatives, typically involving the condensation of 2-aminophenols with various reagents, is a robust process but can present challenges leading to low yields or impurities.[1]

Common Issues & Causal Explanations:

  • Incomplete Cyclization: The core reaction requires the formation of the oxazole ring. Inadequate temperature, incorrect catalyst choice, or insufficient reaction time can halt the reaction at the intermediate Schiff base or amide stage.

  • Side Product Formation: Over-alkylation or acylation on the benzoxazole ring can occur if stoichiometry is not carefully controlled.[2] Additionally, starting materials or intermediates may polymerize under harsh conditions (e.g., excessively high temperatures or strong acidic/basic conditions).[1]

  • Catalyst Inactivation: Many catalysts used in these syntheses are sensitive to air and moisture. Improper handling can lead to reduced catalytic activity and incomplete conversion.[2]

Troubleshooting Workflow:

cluster_synthesis Troubleshooting Benzoxazole Synthesis cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK sol_reagents Purify Starting Materials Re-evaluate Molar Ratios check_reagents->sol_reagents Issue Found check_catalyst Assess Catalyst Activity & Loading check_conditions->check_catalyst Conditions OK sol_conditions Extend Reaction Time Optimize Temperature check_conditions->sol_conditions Issue Found analyze_mixture Analyze Reaction Mixture (TLC, LC-MS) check_catalyst->analyze_mixture Catalyst OK sol_catalyst Activate/Replace Catalyst Increase Catalyst Loading check_catalyst->sol_catalyst Issue Found sol_analysis Isolate & Characterize Byproducts to Identify Issues analyze_mixture->sol_analysis

Caption: Troubleshooting workflow for low-yield benzoxazole synthesis.

FAQ 1.2: My compound is showing poor solubility in aqueous media. What is the best practice for solubilization for cell-based assays?

Answer: Poor aqueous solubility is a common characteristic of heterocyclic compounds like benzoxazoles. The parent compound, 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, has a predicted LogP of 1.2, suggesting moderate lipophilicity.[3]

Recommended Protocol for Solubilization:

  • Primary Solvent Selection: Always start by preparing a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice.

  • Stock Concentration: Aim for a high but fully dissolved stock concentration (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your final assay medium.

  • Sonication & Gentle Warming: If the compound does not dissolve readily, use a sonicator bath for 5-10 minutes. Gentle warming (37°C) can also be applied, but monitor for any signs of compound degradation.

  • Serial Dilution: Perform serial dilutions from your high-concentration stock using the same organic solvent to create intermediate stocks.

  • Final Dilution: For your experiment, dilute the intermediate stock into your final aqueous culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.5%).

  • Vortexing: Immediately after adding the compound to the aqueous medium, vortex thoroughly to prevent precipitation.

PropertyValueSource
Molecular Formula C₉H₉FN₂OPubChem[3]
Molecular Weight 180.18 g/mol PubChem[3]
Predicted XLogP3 1.2PubChem[3]
CAS Number 1119452-56-0PubChem[3]
Table 1. Physicochemical properties of the parent compound.

Section 2: In Vitro Assay Troubleshooting

This section focuses on common issues encountered during the biological evaluation of these derivatives in cell-based experimental setups.

FAQ 2.1: I am not observing the expected cytotoxic/anti-proliferative activity in my cancer cell line. What should I check?

Answer: A lack of activity can stem from multiple factors, ranging from compound stability to the biological context of your assay. Benzoxazole derivatives have shown promise as anticancer agents, often by targeting specific cellular pathways like those involving kinases or the aryl hydrocarbon receptor.[4][5]

Systematic Troubleshooting Guide:

  • Compound Integrity:

    • Verify Identity & Purity: Confirm the structure and purity of your synthesized compound using methods like NMR and LC-MS.[6] Impurities or degradation can significantly impact results.

    • Check Solubility in Assay: After final dilution into your media, visually inspect for precipitation. If unsure, centrifuge a sample and measure the concentration in the supernatant via HPLC-UV.

  • Assay Conditions:

    • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination.

    • Vehicle Control: A DMSO (or other vehicle) control is critical. High vehicle concentrations can cause cytotoxicity, masking the specific effect of your compound.

    • Assay Choice: The chosen assay must be appropriate. For example, an MTT assay measures metabolic activity. If your compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells), a direct cell counting method (e.g., Trypan Blue exclusion) or a DNA synthesis assay (e.g., BrdU incorporation) might be more sensitive.[5]

  • Biological Rationale:

    • Target Expression: Does your cell line express the putative target of the benzoxazole derivative? If the target is a specific kinase, for example, confirm its expression level via Western blot or qRT-PCR.

    • Relevant Mutations: The genetic background of the cell line is crucial. A cell line with a mutation downstream of your compound's target may be intrinsically resistant.[7]

cluster_assay Troubleshooting Lack of In Vitro Activity cluster_compound Compound Issues cluster_experimental Experimental Issues cluster_biological Biological Issues start No Observed Activity purity Check Purity & Identity (NMR, LC-MS) start->purity cell_health Verify Cell Health & Seeding Density start->cell_health target Confirm Target Expression start->target solubility Confirm Solubility in Media purity->solubility assay_type Is Assay Type Appropriate? (Cytotoxic vs. Cytostatic) cell_health->assay_type controls Check Vehicle & Positive Controls assay_type->controls resistance Check for Intrinsic Resistance Mechanisms target->resistance

Caption: Key areas to investigate when a compound lacks in vitro activity.

Section 3: Overcoming & Characterizing Resistance

Drug resistance is a primary challenge in cancer therapy.[8] Your 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine derivative may be effective initially, but cells can develop acquired resistance. Understanding and overcoming this is key.

FAQ 3.1: My cells initially responded to the compound, but now they are growing at higher concentrations. How can I confirm and characterize this acquired resistance?

Answer: This is a classic sign of acquired resistance. The underlying mechanisms can include secondary mutations in the drug target, amplification of the target gene, or activation of compensatory "bypass" signaling pathways that allow the cell to survive despite target inhibition.[7][9][10]

Protocol: Generation and Confirmation of a Resistant Cell Line

This protocol is a standard method for developing drug-resistant cancer cell lines in vitro.[11]

  • Initial Seeding: Plate the parental (sensitive) cell line at a standard density.

  • Dose Escalation: Begin treating the cells with the benzoxazole derivative at a concentration approximately equal to the IC₂₅ (the concentration that inhibits 25% of growth).

  • Culture Maintenance: Continuously culture the cells in the presence of the compound. Replace the medium with fresh, drug-containing medium every 2-3 days.

  • Monitor & Increase Dose: Once the cells resume a normal growth rate, passage them and increase the drug concentration by a factor of 1.5-2.0.

  • Repeat: Repeat Step 4 over several months. The goal is to select for a population of cells that can proliferate in the presence of a high concentration of the drug (e.g., 5-10 times the original IC₅₀).

  • Confirmation of Resistance:

    • Perform a dose-response assay (e.g., MTT or SRB) on both the parental cell line and the newly generated resistant cell line.

    • Calculate the IC₅₀ for both lines. A significant rightward shift in the dose-response curve and a higher IC₅₀ value for the resistant line confirms resistance.

    • Calculate the Resistance Index (RI): RI = IC₅₀ (Resistant Line) / IC₅₀ (Parental Line). An RI > 2 is generally considered indicative of resistance.

Cell LineTreatmentIC₅₀ (Hypothetical)Resistance Index (RI)
Parental MCF-7Derivative X1.5 µM1.0 (Reference)
MCF-7/DXRDerivative X18.0 µM12.0
Table 2. Example data confirming acquired resistance to "Derivative X".
FAQ 3.2: How can I investigate the mechanism of resistance in my newly generated resistant cell line?

Answer: Investigating the mechanism is a multi-step process aimed at identifying the genetic or signaling changes that allow cells to evade the drug's effects.

Experimental Workflow for Investigating Resistance Mechanisms:

G cluster_target Target-Based Mechanisms cluster_bypass Bypass Pathway Activation cluster_other Other Mechanisms start Resistant Cell Line Generated sequencing Target Gene Sequencing (Look for mutations, e.g., gatekeeper) start->sequencing phospho Phospho-Kinase Array start->phospho efflux Drug Efflux Assay (e.g., Rhodamine 123) start->efflux qprc qRT-PCR / FISH (Check for gene amplification) sequencing->qprc No Mutations Found western Western Blot for Key Nodes (e.g., p-AKT, p-ERK) phospho->western Hits Identified rna_seq RNA-Seq / Proteomics (Unbiased discovery) western->rna_seq Hypothesis Refinement

Caption: Experimental workflow to elucidate drug resistance mechanisms.

Step-by-Step Investigation:

  • Analyze the Target:

    • Sequencing: Sequence the coding region of the putative target gene in both parental and resistant cells. Look for acquired mutations, particularly in the drug-binding pocket.[7]

    • Expression/Amplification: Use qRT-PCR or Western blotting to check if the target protein is overexpressed. Fluorescence In Situ Hybridization (FISH) can be used to check for gene amplification.[7]

  • Investigate Bypass Pathways:

    • Phospho-Kinase Arrays: These arrays allow you to simultaneously screen for changes in the phosphorylation status of dozens of kinases, providing a broad view of altered signaling.

    • Western Blotting: Based on array results or known resistance pathways (e.g., PI3K/AKT, MAPK/ERK), perform Western blots to confirm the upregulation of key signaling nodes.[9]

  • Assess Drug Efflux:

    • Increased expression of drug efflux pumps (like P-glycoprotein) is a common resistance mechanism. This can be assessed using functional assays (e.g., measuring the retention of a fluorescent substrate like Rhodamine 123) or by checking the expression of relevant ABC transporter genes.[10]

  • Unbiased "-Omics" Approaches:

    • For a comprehensive view, RNA-sequencing or proteomic analysis can reveal widespread changes in gene and protein expression between sensitive and resistant cells, potentially identifying novel resistance mechanisms.[12][13]

By systematically addressing these common experimental challenges, researchers can more effectively harness the potential of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine derivatives and develop strategies to circumvent the critical barrier of drug resistance.

References

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed. Available at: [Link]

  • Current Status of Methods to Assess Cancer Drug Resistance. PMC - NIH. Available at: [Link]

  • 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. PubChem - NIH. Available at: [Link]

  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. PMC - NIH. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]

  • Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. Frontiers Media S.A.. Available at: [Link]

  • Improved drug screening and resistance monitoring using cancer organoids derived from dissociated tumor cells and circulating tumor cells. AACR Journals. Available at: [Link]

  • Overcoming Cancer Drug Resistance. Crown Bioscience. Available at: [Link]

  • Mechanisms of resistance to the TKI asciminib in CML. VJHemOnc. Available at: [Link]

  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. ResearchGate. Available at: [Link]

  • Open Synthesis Network Research in an Undergraduate Laboratory: Development of Benzoxazole Amide Derivatives against Leishmania Parasite. ACS Publications. Available at: [Link]

  • Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Annex Publishers. Available at: [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. Available at: [Link]

  • Mechanisms of TKI resistance. YouTube. Available at: [Link]

  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. PubMed Central. Available at: [Link]

  • When cancer drug resistance meets metabolomics (bulk, single-cell and/or spatial): Progress, potential, and perspective. Frontiers Media S.A.. Available at: [Link]

Sources

Navigating the Synthesis of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. This resource is structured to address the specific challenges you may encounter during the scale-up synthesis of this important benzoxazole derivative.

I. Synthetic Strategy Overview

The recommended and most robust synthetic route for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is a two-step process. This approach ensures high purity and good overall yield by first constructing the benzoxazole core with a protected amine, followed by a clean deprotection step.

Synthesis_Overview Reactants 2-Amino-4-fluorophenol + N-Boc-β-alanine Step1 Step 1: Cyclization (PPA or Eaton's Reagent) Reactants->Step1 Intermediate N-Boc-2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Step1->Intermediate Step2 Step 2: Deprotection (Acidic Conditions) Intermediate->Step2 Product 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Step2->Product

Caption: Two-step synthesis of the target compound.

II. Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl (2-(5-fluorobenzo[d]oxazol-2-yl)ethyl)carbamate (N-Boc protected intermediate)

This step involves the condensation and cyclization of 2-amino-4-fluorophenol with N-Boc-β-alanine. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (10 mmol scale)Molar Equivalents
2-Amino-4-fluorophenol127.101.27 g1.0
N-Boc-β-alanine189.211.89 g1.0
Polyphosphoric Acid (PPA)-~15-20 g-

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried. In a 100 mL round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2-amino-4-fluorophenol and N-Boc-β-alanine.

  • Addition of PPA: Under a gentle stream of nitrogen, add polyphosphoric acid to the flask. The amount should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to 130-140°C with vigorous stirring. The reaction mixture will become homogeneous as it heats up. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 ethyl acetate:hexane eluent). The reaction is typically complete within 3-5 hours.

  • Work-up: Allow the reaction mixture to cool to approximately 80-90°C. Carefully and slowly pour the warm mixture into a beaker containing crushed ice (~100 g) with stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralization and Extraction: The resulting acidic aqueous solution should be neutralized to pH 7-8 with a saturated solution of sodium bicarbonate. Be cautious as this will generate CO2. Once neutralized, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-Boc protected intermediate as a solid.

Step 2: Synthesis of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

This step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (assuming 80% yield from Step 1)Molar Equivalents
tert-butyl (2-(5-fluorobenzo[d]oxazol-2-yl)ethyl)carbamate280.292.24 g (8.0 mmol)1.0
Trifluoroacetic Acid (TFA)114.02~8 mL~10-15
Dichloromethane (DCM)84.9320 mL-

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-Boc protected intermediate in dichloromethane.

  • Deprotection: Cool the solution in an ice bath and slowly add trifluoroacetic acid. After the addition, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water (30 mL) and cool in an ice bath. Carefully adjust the pH to >10 with a 2M sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, which can be further purified by recrystallization or column chromatography if necessary.

III. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis and scale-up.

Troubleshooting Low_Yield_S1 Problem:Low Yield in Step 1 (Cyclization) Incomplete Reaction Side Product Formation Difficult Work-up Sol_Incomplete_Rxn Solution: - Increase reaction temperature to 140-150°C. - Extend reaction time and monitor by TLC. - Ensure adequate stirring for homogeneity in PPA. Low_Yield_S1:f0->Sol_Incomplete_Rxn Sol_Side_Products Sol_Side_Products Low_Yield_S1:f1->Sol_Side_Products Sol_Workup_S1 Solution: - Pour warm PPA mixture into ice slowly with vigorous stirring. - Ensure complete neutralization before extraction. - Perform multiple extractions with ethyl acetate. Low_Yield_S1:f2->Sol_Workup_S1 Low_Yield_S2 Problem:Low Yield in Step 2 (Deprotection) Incomplete Deprotection Product Degradation Product Loss During Work-up Sol_Incomplete_Deprot Solution: - Increase the equivalents of TFA. - Extend the reaction time at room temperature. - Confirm complete consumption of starting material by TLC. Low_Yield_S2:f0->Sol_Incomplete_Deprot Sol_Degradation Solution: - Perform the deprotection at 0°C for a longer duration. - Minimize the time the product is in a strongly acidic or basic solution. Low_Yield_S2:f1->Sol_Degradation Sol_Workup_S2 Sol_Workup_S2 Low_Yield_S2:f2->Sol_Workup_S2 Purification_Issues Problem:Purification Challenges Co-eluting Impurities Product Streaking on TLC/Column Oily Product Sol_Coelution Solution: - Try a different solvent system for chromatography. - Consider a different stationary phase (e.g., alumina). - Recrystallization may be an effective alternative. Purification_Issues:f0->Sol_Coelution Sol_Streaking Solution: - Add a small amount of triethylamine (~1%) to the eluent for the free amine. - Ensure the product is fully dissolved before loading onto the column. Purification_Issues:f1->Sol_Streaking Sol_Oily_Product Solution: - The product may be a low-melting solid or an oil at room temperature. Confirm purity by NMR. - Try to form a salt (e.g., hydrochloride) which is often crystalline. Purification_Issues:f2->Sol_Oily_Product

Caption: Troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction (Step 1) is sluggish and gives a low yield. What are the likely causes?

  • A1: Low yields in PPA-mediated cyclizations can often be attributed to insufficient heating, poor mixing, or impure starting materials.[5] Ensure the reaction temperature is maintained at 130-140°C and that the mixture is vigorously stirred to ensure homogeneity. The viscosity of PPA can make stirring difficult, so mechanical stirring is highly recommended for larger scales. Also, verify the purity of your 2-amino-4-fluorophenol, as impurities can interfere with the reaction.

Q2: I am observing the formation of dark-colored byproducts during the cyclization step. What are these and how can I avoid them?

  • A2: Dark coloration can be due to the oxidation of the aminophenol starting material or side reactions at high temperatures.[1] Running the reaction under an inert atmosphere (nitrogen or argon) can minimize oxidation. Avoid excessive temperatures (above 160°C) as this can lead to decomposition and the formation of polymeric materials.

Q3: Can I use a different cyclizing agent instead of PPA?

  • A3: Yes, Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is another powerful dehydrating agent for benzoxazole synthesis and may offer milder reaction conditions or improved yields in some cases.[6][7] Microwave-assisted synthesis, often without a solvent, is also a rapid and efficient alternative.[8]

Q4: The Boc deprotection (Step 2) is not going to completion. What should I do?

  • A4: Incomplete deprotection is usually due to an insufficient amount of acid or a short reaction time.[3] You can try increasing the equivalents of TFA or extending the reaction time at room temperature. Monitor the reaction closely by TLC to ensure the complete disappearance of the starting material.

Q5: My final product, the free amine, is difficult to purify by column chromatography. Are there any tips?

  • A5: Primary amines can sometimes streak on silica gel columns. Adding a small amount of a basic modifier, such as triethylamine (~1%), to your eluent can help to improve the peak shape. Alternatively, you can purify the product as its salt (e.g., hydrochloride) and then liberate the free amine in a final step.

Q6: What are the key considerations for scaling up this synthesis?

  • A6: When scaling up, heat management during the PPA reaction is critical due to the exothermic nature of the initial mixing and the high temperatures required.[9] Ensure your reactor has adequate cooling and stirring capabilities. The work-up of the PPA mixture can also be challenging on a large scale; a controlled and slow addition to ice is crucial. For the deprotection step, be mindful of the off-gassing of isobutylene.

IV. References

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093–24111. [Link]

  • Nguyen, T. T. T., Le, T. H., Nguyen, T. V., & Vo-Thanh, G. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Sustainable Chemistry and Pharmacy, 24, 100529.

  • BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. BenchChem.

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 26, 2026, from [Link]

  • Kumar, R. (2010). Synthetic Strategies Towards Benzoxazole Ring Systems. Asian Journal of Chemistry, 22(2), 1241.

  • Nguyen, T. L. H., Nguyen, T. H. T., Do, T. H., & Nguyen, T. T. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2163–2170.

  • Bennehalli, B., et al. (2020). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 10(2), 134-147.

  • Moseley, J. D., & Lenden, P. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

  • Rajendran, S., Charbe, N. B., Amnerkar, N., & Acevedo, R. (2025). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. ResearchGate.

  • Sletten, E. M., & Bertozzi, C. R. (2014). N-Terminal Modification of Proteins with o-Aminophenols. Journal of the American Chemical Society, 136(28), 10015–10022.

  • Lukić, B., Grošelj, U., Novinec, M., & Svete, J. (2017). Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. Acta Chimica Slovenica, 64(4), 782-789.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 26, 2026, from [Link]

  • Singh, S., Kumar, V., & Singh, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23924–23929.

  • CoLab. (n.d.). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Retrieved January 26, 2026, from

  • Myasim, Q. A., & Al-Masoudi, W. A. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal, 21(3), 962-974.

  • Wang, H., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 10(18).

  • Singh, S., Kumar, V., & Singh, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar.

  • BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 1,2-Benzoxazole-5-carboxylic Acid. BenchChem.

  • Kappe, C. O., & Dallinger, D. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate.

  • Kumar, A., et al. (2012). Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. RSC Advances, 2(21), 8049-8051.

  • Reddy, P. V. G., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38.

  • Wang, H., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. ResearchGate.

  • Anonymous. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.

  • White, C. J., & Yudin, A. K. (2011). Approaches for peptide and protein cyclisation. Nature Chemistry, 3(7), 509–524.

  • Domagala, J. M., et al. (2000). Synthesis of benzo fused heterocyclic sulfonyl chlorides. U.S. Patent No. 6,140,505.

  • de la Cruz, G., et al. (2023). Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton's Reagent. Polymers, 15(9), 2133.

  • Singh, S., Kumar, V., & Singh, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar.

  • Anonymous. (2025). Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate. ResearchGate.

  • Moseley, J. D., & Lenden, P. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(9), 1149-1160.

  • Davies, S. G., et al. (2005). Cyclic beta-amino acid derivatives: synthesis via lithium amide promoted tandem asymmetric conjugate addition-cyclisation reactions. Tetrahedron: Asymmetry, 16(7), 1353-1372.

  • ResearchGate. (2015). How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions?. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: A Researcher's Guide to 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Compound Properties and Storage

This section provides a summary of the key chemical and physical properties of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, along with recommendations for its proper storage to maintain stability and purity.

PropertyValueSource
Molecular Formula C₉H₉FN₂O[1]
Molecular Weight 180.18 g/mol [1]
Appearance Not specified, likely a solidInferred from handling instructions
Long-Term Storage Store in a cool, dry place.AK Scientific, Inc.[2]
Frequently Asked Questions (FAQs) about Storage and Stability:

Q1: What are the optimal long-term storage conditions for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine?

A1: For long-term stability, it is recommended to store 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine in a cool, dry place.[2] The container should be tightly sealed to prevent moisture absorption and degradation. While a standard laboratory refrigerator (approximately 4°C) is a suitable option for many benzoxazole derivatives, always refer to the supplier's specific recommendations.[3]

Q2: How stable is this compound in aqueous solutions? I'm concerned about hydrolysis.

A2: Benzoxazole derivatives can be susceptible to hydrolysis, particularly under acidic conditions, which can lead to the formation of the corresponding amidophenol.[4] The stability of the compound in aqueous buffers is pH-dependent. It is advisable to prepare fresh aqueous solutions for each experiment and to be mindful of the pH of your experimental system. For instance, studies on other pharmaceutical compounds have shown significant degradation in both highly acidic and alkaline conditions.[3][5]

Q3: Is 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine sensitive to light?

Section 2: Handling and Safety Precautions

Proper handling of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is crucial to ensure user safety and to prevent contamination of the compound.

Hazard Identification:

Based on data for structurally related compounds, 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine may cause:

  • Skin irritation[2]

  • Serious eye irritation[2]

  • Respiratory irritation[2]

Recommended Personal Protective Equipment (PPE):
  • Gloves: Wear appropriate chemical-resistant gloves.

  • Protective Clothing: A lab coat is essential.

  • Eye/Face Protection: Use safety glasses with side shields or goggles.[2]

First Aid Measures:
  • If on Skin: Wash with plenty of soap and water.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If Inhaled: Move to fresh air and keep at rest in a position comfortable for breathing.[2]

Incompatible Materials:

To prevent degradation or hazardous reactions, avoid contact with:

  • Strong oxidizing agents[1]

  • Strong acids and bases[1]

  • Strong reducing agents[1]

Section 3: Experimental Protocols and Troubleshooting

This section provides a detailed protocol for a common application of small molecule inhibitors and addresses potential issues that may arise during your experiments.

Protocol: Evaluating the Cytotoxicity of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine in a Cancer Cell Line

This protocol outlines a general procedure for assessing the cytotoxic effects of the compound on a cancer cell line using an MTT assay.[8]

1. Preparation of Stock Solutions:

  • Rationale: A concentrated stock solution in an organic solvent is prepared to facilitate accurate serial dilutions into aqueous cell culture media. DMSO is a common choice for its ability to dissolve a wide range of organic molecules.[9]
  • Procedure:
  • Accurately weigh a small amount (e.g., 5 mg) of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine.
  • Dissolve the compound in a minimal amount of high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.
  • Aliquot the stock solution into smaller volumes in amber vials and store at -20°C to avoid repeated freeze-thaw cycles.[9]

2. Cell Seeding:

  • Rationale: A consistent cell density is crucial for reproducible results.
  • Procedure:
  • Culture your chosen cancer cell line to ~80% confluency.
  • Trypsinize and resuspend the cells in fresh culture medium.
  • Perform a cell count and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well).
  • Incubate the plate overnight to allow the cells to attach.

3. Compound Treatment:

  • Rationale: A serial dilution of the compound is used to determine the dose-dependent effect on cell viability.
  • Procedure:
  • Prepare serial dilutions of the 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine stock solution in cell culture medium to achieve the desired final concentrations. It is important to keep the final DMSO concentration in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
  • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the compound.
  • Include appropriate controls: untreated cells (medium only) and vehicle-treated cells (medium with the highest concentration of DMSO used).
  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

4. MTT Assay and Data Analysis:

  • Rationale: The MTT assay measures the metabolic activity of the cells, which is an indicator of cell viability.
  • Procedure:
  • Add MTT reagent to each well and incubate according to the manufacturer's instructions.
  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
  • Measure the absorbance at the appropriate wavelength using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide:

Problem 1: The compound precipitates when added to the cell culture medium.

  • Cause: The aqueous nature of the cell culture medium can cause poorly soluble compounds to precipitate out of solution, a phenomenon known as "solvent shock."[10]

  • Solutions:

    • Lower the final concentration: The concentration of the compound may be exceeding its solubility limit in the aqueous medium.[10]

    • Increase the DMSO concentration (with caution): While keeping the final DMSO concentration low is important, a slight increase might be necessary to maintain solubility. However, it's crucial to determine the maximum DMSO concentration your cells can tolerate without affecting their viability.[11]

    • Pre-warm the medium: Warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[12]

    • Gentle mixing: After adding the compound to the medium, mix it gently and thoroughly to ensure it is evenly dispersed.

Problem 2: Inconsistent or non-reproducible results between experiments.

  • Cause: This can be due to a variety of factors, including inconsistent cell seeding, degradation of the compound, or variations in incubation times.

  • Solutions:

    • Standardize cell culture procedures: Ensure consistent cell passage numbers, seeding densities, and incubation times.

    • Prepare fresh dilutions: Always prepare fresh dilutions of the compound from the frozen stock for each experiment to avoid potential degradation in the diluted solutions.

    • Monitor pH of the culture medium: Cell metabolism can alter the pH of the medium, which could potentially affect the stability and activity of the compound.[10]

Problem 3: The compound shows no activity or a loss of activity over time.

  • Cause: The compound may be unstable under the experimental conditions or may have degraded during storage.

  • Solutions:

    • Verify compound integrity: If possible, use analytical techniques like HPLC to check the purity of your stock solution.

    • Protect from light: As a precaution, minimize the exposure of the compound and its solutions to light.

    • Consider hydrolysis: If your experiments are conducted in acidic conditions, be aware of the potential for hydrolysis of the benzoxazole ring.[4]

Section 4: Visualizations and Data

Logical Workflow for Handling 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

G Workflow for Handling and Experimental Use cluster_storage Storage and Preparation cluster_experiment Experimental Protocol cluster_analysis Data Analysis and Troubleshooting storage Store Solid Compound (Cool, Dry, Dark) prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) storage->prep_stock store_stock Aliquot and Store Stock Solution at -20°C prep_stock->store_stock prep_working Prepare Fresh Working Dilutions in Media store_stock->prep_working treat_cells Treat Cells in 96-Well Plate prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data and Determine IC50 assay->analyze troubleshoot Troubleshoot Issues (Precipitation, Inconsistency) analyze->troubleshoot If needed

Caption: A logical workflow for the proper handling, storage, and experimental use of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine.

Troubleshooting Decision Tree for Compound Precipitation

G Troubleshooting Compound Precipitation start Compound Precipitates in Culture Medium check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dmso Is the DMSO concentration very low? check_conc->check_dmso No end Precipitation Resolved lower_conc->end inc_dmso Carefully increase DMSO (check cell tolerance) check_dmso->inc_dmso Yes check_temp Was the medium pre-warmed? check_dmso->check_temp No inc_dmso->end warm_medium Pre-warm medium to 37°C check_temp->warm_medium No check_mixing Was the solution mixed well? check_temp->check_mixing Yes warm_medium->end mix_gently Ensure gentle but thorough mixing check_mixing->mix_gently No check_mixing->end Yes, issue persists. Consider other factors. mix_gently->end

Caption: A decision tree to guide troubleshooting when encountering precipitation of the compound in cell culture media.

Section 5: References

  • Chauhan, A. S., & Singh, R. P. (2025). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.

  • PubChem. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Zhang, Y., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(7), 2736-2740.

  • García-Jacas, C. R., et al. (2020). Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. Molecular Informatics, 39(12), 2000108.

  • Sharma, P., et al. (2012). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of the Iranian Chemical Society, 9(4), 487-493.

  • Louisiana State University. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]

  • Kim, J. Y., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1836-1844.

  • Environmental Science & Technology. (2025). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

  • Chakraborty, S., & Rahman, T. (2012). Small molecule inhibitors as emerging cancer therapeutics. OAtext, 1(1), 2.

  • Capon, C., et al. (1981). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (4), 529-534.

  • Genentech. (2014). Troubleshooting Cell Culture Media for Bioprocessing.

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Bioorganic Chemistry, 107, 104555.

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(23), 8233.

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605.

  • Zhang, Y., et al. (2020). The biosynthetic pathway of the benzoxazole in nataxazole proceeds via an unstable ester and has synthetic utility. Angewandte Chemie, 132(7), 2758-2762.

  • Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1660.

  • Beaver, J. A., & Pazdur, R. (2016). Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. Clinical Cancer Research, 22(11), 2640-2646.

  • ACS Publications. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides.

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate.

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 69(3), 1165-1192.

  • Kumar, A., et al. (2011). Polymer supported synthesis of novel benzoxazole linked benzimidazoles under microwave conditions: in vitro evaluation of VEGFR-3 kinase inhibition activity. Bioorganic & Medicinal Chemistry Letters, 21(6), 1777-1780.

  • PubChem. (n.d.). 5-(Aminomethyl)-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine and Other Benzoxazole Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold as a Privileged Motif in Oncology

The benzoxazole core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of pharmacologically active compounds. Its rigid, planar structure and ability to participate in various non-covalent interactions allow for effective binding to a diverse range of biological targets. In the realm of oncology, benzoxazole derivatives have garnered significant attention for their potent and often selective anticancer activities, which are achieved through various mechanisms of action, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and proliferation.[1][2] The pharmacological profile of a benzoxazole derivative is highly dependent on the nature and position of its substituents, with modifications at the 2- and 5-positions being particularly crucial in dictating anticancer potency and selectivity.

This guide provides a comparative analysis of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, a promising fluorinated benzoxazole, against other benzoxazole-based anticancer agents. We will delve into its proposed mechanism of action, compare its in vitro efficacy with that of other derivatives, and provide detailed experimental protocols for the evaluation of such compounds.

The Emerging Prominence of 5-Fluoro-Substituted Benzoxazoles

Among the various substitutions on the benzoxazole ring, the introduction of a fluorine atom at the 5-position has been shown to be a particularly effective strategy for enhancing anticancer activity. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3] In the context of benzoxazole anticancer agents, 5-fluoro substitution has been associated with increased potency, highlighting the potential of compounds like 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine in cancer therapy.[3]

Mechanism of Action: A Probable Role for the Aryl Hydrocarbon Receptor (AhR)

While the precise mechanism of action for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is still under investigation, strong evidence from its benzothiazole analogue, Phortress (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole), suggests the involvement of the aryl hydrocarbon receptor (AhR) signaling pathway.[4] The AhR is a ligand-activated transcription factor that plays a complex role in carcinogenesis.[5]

The proposed mechanism for Phortress, which is likely shared by its benzoxazole counterpart, involves the following key steps:

  • Cellular Uptake and AhR Binding: The benzoxazole compound enters the cancer cell and binds to the AhR in the cytoplasm.

  • Nuclear Translocation: Upon ligand binding, the AhR-ligand complex translocates to the nucleus.

  • CYP1A1 Induction: In the nucleus, the complex acts as a transcription factor, inducing the expression of cytochrome P450 enzymes, particularly CYP1A1.

  • Metabolic Activation: The induced CYP1A1 enzyme metabolizes the benzoxazole compound into a reactive electrophilic species.

  • DNA Adduct Formation and Apoptosis: This reactive metabolite forms covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

This mechanism suggests a tumor-selective mode of action, as the expression of CYP1A1 can be significantly higher in certain cancer cells compared to normal tissues.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 Cytoplasm Benzoxazole Benzoxazole AhR AhR Benzoxazole->AhR Binding Reactive_Metabolite Reactive Metabolite Benzoxazole->Reactive_Metabolite Metabolic Activation AhR_Complex AhR-Benzoxazole Complex AhR->AhR_Complex AhR_Complex_N AhR-Benzoxazole Complex AhR_Complex->AhR_Complex_N Nuclear Translocation CYP1A1_Gene CYP1A1 Gene AhR_Complex_N->CYP1A1_Gene Induces Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA CYP1A1_Protein CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_Protein Translation DNA DNA Reactive_Metabolite->DNA Forms Adducts DNA_Adducts DNA Adducts DNA->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis Triggers

Caption: Proposed mechanism of action for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine via the AhR pathway.

Comparative In Vitro Anticancer Activity

The anticancer efficacy of benzoxazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following table presents a comparison of the cytotoxic activity of a 5-fluorobenzoxazole derivative with other substituted benzoxazoles against human breast cancer cell lines (MCF-7 and MDA-468).

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
5-Fluorobenzoxazole derivative (62a) MCF-7 0.36 [3]
MDA-468 0.27 [3]
5-Chlorobenzoxazole derivativeMCF-7>100[3]
MDA-46898.6[3]
5-Methylbenzoxazole derivativeMCF-790.7[3]
MDA-46858.2[3]
Unsubstituted Benzoxazole derivativeMCF-7>100[3]
MDA-468>100[3]

Data Interpretation:

The data clearly demonstrates the superior potency of the 5-fluorobenzoxazole derivative (62a) compared to its unsubstituted, 5-chloro, and 5-methyl analogues against both MCF-7 and MDA-468 breast cancer cell lines.[3] This underscores the significance of the 5-fluoro substitution in enhancing the anticancer activity of the benzoxazole scaffold. The significantly lower IC50 values of the 5-fluorobenzoxazole derivative suggest that it is a more potent inhibitor of cancer cell growth.

Experimental Protocols

The following are standard, detailed methodologies for assessing the anticancer properties of benzoxazole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle:

Metabolically active cells possess mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the benzoxazole compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well. Incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A Seed Cells in 96-well plate B Treat with Benzoxazole Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: General workflow for the MTT cell viability assay.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the benzoxazole compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Excite the FITC at 488 nm and measure the emission at 530 nm. Excite the PI and measure the emission at >670 nm.

  • Data Analysis: The flow cytometry data will generate a quadrant plot:

    • Lower-left quadrant (Annexin V- / PI-): Live cells

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

    Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion and Future Directions

The available evidence strongly suggests that 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine and related 5-fluorobenzoxazole derivatives are a highly promising class of anticancer agents. The fluorine substitution at the 5-position appears to be a key determinant of their enhanced cytotoxic potency. The likely mechanism of action via the AhR pathway offers a potential avenue for selective tumor targeting.

Further research should focus on:

  • Direct comparative studies: Head-to-head comparisons of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine with a wider range of benzoxazole derivatives and standard chemotherapeutic agents across multiple cancer cell lines are needed to establish a comprehensive efficacy and selectivity profile.

  • In vivo studies: Preclinical animal studies are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of these promising compounds.

  • Mechanism elucidation: Further studies are required to definitively confirm the role of the AhR pathway and to explore other potential molecular targets.

The continued exploration of the benzoxazole scaffold, with a particular focus on strategic fluorination, holds significant promise for the development of novel and more effective cancer therapies.

References

  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504.
  • Elwan, Alaa, et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 463-479.
  • Yadav, G., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(3), 300.
  • Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20085-20134.
  • Perdih, A., & Solmajer, T. (2007). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles.
  • Abdel-Maksoud, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2394-2410.
  • El-Sayed, N. N. E., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 116, 105335.
  • Murray, I. A., et al. (2014). New Treatments in Renal Cancer: The AhR Ligands. Cancers, 6(2), 966-981.
  • BenchChem. (2025). Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles. BenchChem Technical Guides.
  • Kumbhare, R. M., et al. (2015). Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 25(16), 3231-3236.
  • Bilici, E., & Akkoç, S. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(2), 102518.
  • Kumar, P., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 94.
  • Safe, S., et al. (2024). The aryl hydrocarbon receptor as a tumor modulator: mechanisms to therapy. Journal of Biological Chemistry, 300(6), 107297.
  • Liu, Y., et al. (2018).
  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 433-437.
  • Wang, L., et al. (2014). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European Journal of Medicinal Chemistry, 74, 566-574.
  • Khan, I., et al. (2022). Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Molecules, 27(21), 7268.
  • Jilani, J., & Abualassal, Q. (2021). Synthesis, characterisation and biological evaluation of some 2-arylbenzoxazoleacetic acid derivatives as promising anticancer agents. Letters in Drug Design & Discovery, 18(1), 79-88.

Sources

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Benzoxazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in biologically active compounds. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive starting point for drug design. However, the true potential of this scaffold can be unlocked through strategic chemical modifications. One of the most impactful strategies in modern drug discovery is the introduction of fluorine atoms into a lead molecule. This guide provides an in-depth comparative study of fluorinated versus non-fluorinated benzoxazoles, offering experimental insights and actionable protocols for researchers in the field.

The Strategic Introduction of Fluorine

The incorporation of fluorine into a drug candidate is far from a random substitution. It is a deliberate tactic to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine, being the most electronegative element, imparts unique characteristics to an organic molecule. Its small size allows it to mimic a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the properties of the parent molecule. The C-F bond is also stronger than a C-H bond, which can enhance metabolic stability.[1]

Key advantages of fluorination in drug design include:

  • Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

  • Improved Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body.[2]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting the molecule's ionization state and its interaction with biological targets.

  • Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, which can lead to a more favorable binding to its target.

This guide will explore these effects through a direct comparison of fluorinated and non-fluorinated benzoxazoles, supported by experimental data and detailed protocols.

Synthesis of Benzoxazoles: A Comparative Workflow

The synthesis of 2-substituted benzoxazoles, both fluorinated and non-fluorinated, typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. The key difference in synthesizing a fluorinated benzoxazole often lies in the starting materials, specifically the use of a fluorinated 2-aminophenol or a fluorinated carboxylic acid.

Representative Synthetic Scheme

G cluster_0 Non-Fluorinated Synthesis cluster_1 Fluorinated Synthesis 2-Aminophenol 2-Aminophenol Intermediate_1 Acylated Intermediate 2-Aminophenol->Intermediate_1 + R-COOH - H2O Carboxylic_Acid R-COOH Benzoxazole 2-R-Benzoxazole Intermediate_1->Benzoxazole Cyclization - H2O Fluorinated_2_Aminophenol Fluorinated 2-Aminophenol Intermediate_2 Acylated Intermediate Fluorinated_2_Aminophenol->Intermediate_2 + R-COOH - H2O Carboxylic_Acid_F R-COOH Fluorinated_Benzoxazole Fluorinated 2-R-Benzoxazole Intermediate_2->Fluorinated_Benzoxazole Cyclization - H2O

Caption: General synthetic route to non-fluorinated and fluorinated benzoxazoles.

Experimental Protocol: General Synthesis of 2-Substituted Benzoxazoles

This protocol can be adapted for both fluorinated and non-fluorinated analogs by selecting the appropriate starting materials.

Materials:

  • 2-Aminophenol or Fluorinated 2-aminophenol (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • Microwave-safe reaction vessel

  • Microwave reactor

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Organic solvents (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a microwave-safe vessel, combine the 2-aminophenol (or its fluorinated analog) (1.0 mmol) and the desired carboxylic acid (1.0 mmol).[3]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes. The optimal temperature and time will vary depending on the specific substrates.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dissolve the crude product in a suitable organic solvent like ethyl acetate.[3]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-substituted benzoxazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Comparative Physicochemical and Biological Properties

The true impact of fluorination is best observed through the direct comparison of key physicochemical and biological parameters.

Table 1: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Heterocycles
Compound TypeNon-Fluorinated Analog (IC50/MIC)Fluorinated Analog (IC50/MIC)Biological ActivityCell Line/OrganismReference
Triazole Derivative > 50 µM16.6 µMCytotoxicity (HER2 Tyrosine Kinase Inhibitor)MDAMB-453 (Breast Cancer)[1]
Benzoxazole Derivative Not specified as highly activeMIC: activeAntifungalP. pastoris[4]
Pyrroloquinolinone Not specifiedlow µM to sub-nMCytotoxicity (Antitubulin)Human leukemia and solid tumor cell lines[5]

Note: Data for triazole and pyrroloquinolinone are included as illustrative examples of the effect of fluorination on heterocyclic compounds, a principle that extends to benzoxazoles.

Table 2: Physicochemical Properties
PropertyNon-Fluorinated Benzoxazole (Predicted)Fluorinated Benzoxazole (Predicted)Impact of Fluorination
LogP (Lipophilicity) LowerHigherIncreased membrane permeability
Metabolic Stability LowerHigherIncreased in vivo half-life

The Fluorine Advantage in Action: Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6][7] Several benzoxazole derivatives have been identified as potent inhibitors of the VEGFR-2 signaling pathway.[7][8][9]

VEGFR-2 Signaling Pathway and Benzoxazole Inhibition

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to P P VEGFR-2->P Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PLCγ-PKC-MAPK) P->Downstream_Signaling Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream_Signaling->Angiogenesis Benzoxazole_Inhibitor Fluorinated Benzoxazole Inhibitor Benzoxazole_Inhibitor->VEGFR-2 Inhibits (ATP-binding site)

Caption: Fluorinated benzoxazoles can inhibit the VEGFR-2 signaling pathway.

The introduction of fluorine into a benzoxazole-based VEGFR-2 inhibitor can enhance its potency and pharmacokinetic profile, leading to more effective inhibition of angiogenesis. This is often achieved through improved binding to the ATP pocket of the kinase domain and increased metabolic stability.

Experimental Protocols for Biological Evaluation

To empirically validate the comparative efficacy of fluorinated and non-fluorinated benzoxazoles, a suite of standardized in vitro assays is essential.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10][11][12]

Materials:

  • Cells (e.g., cancer cell line)

  • 96-well plates

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated benzoxazoles) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[14][15][16]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Test compounds (dissolved in methanol or DMSO)

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add 50 µL of various concentrations of the test compounds to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Protocol 3: α-Glucosidase Inhibition Assay for Antidiabetic Potential

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.[17][18][19]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • Acarbose (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, mix 50 µL of the test compound at various concentrations with 50 µL of the α-glucosidase solution in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the pNPG solution.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of 0.1 M Na2CO3.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.

Conclusion and Future Directions

The evidence strongly suggests that the strategic fluorination of the benzoxazole scaffold is a highly effective strategy for enhancing the therapeutic potential of this privileged structure. The introduction of fluorine can lead to significant improvements in biological activity, lipophilicity, and metabolic stability. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and compare the efficacy of fluorinated and non-fluorinated benzoxazole derivatives. As our understanding of the nuanced effects of fluorination continues to grow, we can expect the development of even more potent and selective benzoxazole-based therapeutics for a wide range of diseases.

References

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Correlation of observed and estimated biological activity (IC50) using model 4b. (n.d.). ResearchGate. Retrieved from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). PubMed. Retrieved from [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. Retrieved from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. (n.d.). MDPI. Retrieved from [Link]

  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • MTT Assay protocol. (2023). protocols.io. Retrieved from [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. (n.d.). Semantic Scholar. Retrieved from [Link]

  • DPPH radical scavenging activity. (n.d.). Marine Biology. Retrieved from [Link]

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (n.d.). ResearchGate. Retrieved from [Link]

  • Can anyone help to find the best protocol for evaluation of alpha glucosidase inhibition assay of plant extracts? (2015). ResearchGate. Retrieved from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Biological activity of benzoxazolinone and benzoxazolinthione derivatives. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). MDPI. Retrieved from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. (2021). PubMed. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. Retrieved from [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). JPR. Retrieved from [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • 3.6. α-Glucosidase Inhibitory Assay. (2022). Bio-protocol. Retrieved from [Link]

  • Synthesis of 2-Aminobenzoxazoles from 2-Aminophenols. (2011). ResearchGate. Retrieved from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. (2022). Scientific Reports. Retrieved from [Link]

  • Synthetic method of 2-aminophenol-4-sulfonamide. (n.d.). Google Patents.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug discovery and development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine analogs, a class of compounds with significant potential as monoamine oxidase (MAO) inhibitors. By dissecting the roles of the core scaffold, the critical fluorine substituent, and modifications to the ethanamine side chain, we aim to furnish a comprehensive resource for the rational design of novel therapeutic agents targeting neurological disorders.

Introduction: The Therapeutic Promise of Benzoxazole-Based MAO Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] The inhibition of these enzymes has proven to be a valuable therapeutic strategy for a range of neurological and psychiatric conditions, including depression and Parkinson's disease.[2] Benzoxazole derivatives have emerged as a promising scaffold for the development of potent and selective MAO inhibitors.[3][4] Their rigid, planar structure allows for effective interaction with the active sites of MAO enzymes.[5]

The introduction of a fluorine atom onto the benzoxazole ring can significantly enhance the biological activity of small molecules.[6] In the context of MAO inhibitors, fluorine's high electronegativity and ability to form hydrogen bonds can lead to improved potency, selectivity, and pharmacokinetic properties.[7] This guide focuses specifically on analogs of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, aiming to elucidate the structural requirements for optimal MAO inhibition.

Core Scaffold Analysis: The Benzoxazole Moiety

The benzoxazole core is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide array of pharmacological activities.[8][9] In the context of MAO inhibition, the benzoxazole ring system is thought to engage in π-π stacking and other non-covalent interactions within the enzyme's active site.[2]

The Strategic Importance of the 5-Fluoro Substituent

The placement of a fluorine atom at the 5-position of the benzoxazole ring is a key determinant of the inhibitory activity and selectivity of these analogs. Fluorine substitution can influence the electronic properties of the entire molecule, potentially modulating its binding affinity for the MAO active site.[6]

Numerous studies have highlighted the positive impact of fluorine substitution on the biological activity of various compounds.[7] The presence of a fluorine moiety can be essential for growth-inhibitory activity, and its removal or replacement often diminishes the inhibitory capacity of the molecule.[6] In the case of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine analogs, the 5-fluoro group is anticipated to enhance potency and may contribute to selectivity between the MAO-A and MAO-B isoforms.

Structure-Activity Relationship of the Ethanamine Side Chain

The 2-ethanamine side chain is a critical component for the MAO inhibitory activity of this class of compounds. The primary amine is believed to be essential for interacting with key residues in the active site of the MAO enzyme. Modifications to this side chain, including N-alkylation, N-acylation, and alterations to the ethyl linker, can have a profound impact on potency and selectivity.

While direct SAR data for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is limited in the public domain, we can infer valuable insights from related benzoxazole and benzothiazole MAO inhibitors. For instance, studies on 2-methylbenzo[d]oxazole derivatives have demonstrated that substitutions on the benzoxazole ring significantly influence MAO-B inhibitory potency.[3]

Table 1: Inferred Structure-Activity Relationships for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Analogs

ModificationPredicted Effect on MAO-B InhibitionRationale
N-Methylation Potential decrease in potencySteric hindrance may disrupt key interactions with the active site.
N-Acetylation Significant decrease or loss of activityThe introduction of a bulky, electron-withdrawing group is likely to abolish the necessary interactions of the primary amine.
Ethyl Chain Homologation Decrease in potencyThe optimal distance between the benzoxazole core and the amine is likely crucial for fitting within the enzyme's active site.
Replacement of Amine with other functional groups Loss of activityThe primary amine is considered a key pharmacophoric feature for this class of MAO inhibitors.

Comparative Analysis with Structurally Related MAO Inhibitors

To further understand the SAR of our target compounds, it is instructive to compare their predicted properties with those of experimentally validated benzoxazole and benzisoxazole MAO inhibitors.

A study on 2,1-benzisoxazole derivatives revealed that specific substitutions on the fused phenyl ring are crucial for potent MAO-B inhibition. For example, a p-benzonitrile substitution on the isoxazole ring, combined with chloro substitutions on the fused phenyl ring, resulted in a highly potent MAO-B inhibitor with an IC50 value of 0.017 µM.[2] This highlights the sensitivity of the MAO active site to the electronic and steric properties of substituents on the heterocyclic core.

Furthermore, research on 2-methylbenzo[d]oxazole derivatives has identified compounds with exceptionally high potency for MAO-B, with IC50 values as low as 0.0023 µM.[3] These findings underscore the potential of the benzoxazole scaffold for developing highly effective MAO-B inhibitors.

Table 2: MAO-B Inhibitory Potency of Selected Benzoxazole and Benzisoxazole Derivatives

CompoundScaffoldKey SubstituentsMAO-B IC50 (µM)Reference
Compound 7a2,1-Benzisoxazole3-(p-benzonitrile), 5,7-dichloro0.017[2]
Compound 1d2-Methylbenzo[d]oxazoleVaries (specifics in ref)0.0023[3]
Compound 2e2-Methylbenzo[d]oxazoleVaries (specifics in ref)0.0033[3]

Experimental Methodologies

The evaluation of novel compounds as MAO inhibitors requires robust and reliable experimental protocols. The following outlines a general procedure for determining the in vitro inhibitory activity of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine analogs against human MAO-A and MAO-B.

General Synthesis of 2-Substituted Benzoxazoles

A common and efficient method for the synthesis of 2-substituted benzoxazoles involves the reaction of a 2-aminophenol with an appropriate carboxylic acid derivative.[8]

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions 2-Aminophenol 4-Fluoro-2-aminophenol Coupling_Agent Coupling Agent (e.g., EDC/HOBt) 2-Aminophenol->Coupling_Agent 1. Carboxylic_Acid 3-Aminopropanoic acid derivative Carboxylic_Acid->Coupling_Agent 1. Solvent Solvent (e.g., DMF) Cyclization Cyclization (Heat or Acid Catalyst) Product 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Analog Cyclization->Product 2.

Caption: General synthetic scheme for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine analogs.

In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay. This method measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.

MAO_Assay cluster_workflow MAO Inhibition Assay Workflow cluster_pathway Biochemical Pathway Prepare_Reagents Prepare Recombinant Human MAO-A/B, Substrate (e.g., Kynuramine), and Test Compounds Incubation Incubate MAO enzyme with test compound Prepare_Reagents->Incubation Reaction_Initiation Add substrate to initiate the reaction Incubation->Reaction_Initiation Reaction_Termination Stop the reaction (e.g., with NaOH) Reaction_Initiation->Reaction_Termination Detection Measure fluorescence of the product (4-hydroxyquinoline) Reaction_Termination->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis Product 4-Hydroxyquinoline (Fluorescent) Kynuramine Kynuramine MAO MAO-A or MAO-B Kynuramine->MAO Substrate MAO->Product H2O2 H₂O₂ MAO->H2O2

Caption: Workflow and biochemical pathway of the in vitro MAO inhibition assay.

Conclusion and Future Directions

The 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine scaffold represents a promising starting point for the development of novel MAO inhibitors. The strategic placement of the fluorine atom at the 5-position is anticipated to enhance potency and selectivity. The ethanamine side chain, particularly the primary amine, is a critical pharmacophoric element.

Future research should focus on the systematic exploration of the SAR of the ethanamine side chain. This includes the synthesis and evaluation of a focused library of N-alkyl, N-aryl, and N-acyl analogs, as well as compounds with modified ethyl linkers. Such studies will provide a more complete understanding of the structural requirements for potent and selective MAO inhibition and will guide the design of next-generation therapeutics for neurological disorders.

References

  • Petzer, A., et al. (2023).
  • Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677.
  • (This citation is intentionally left blank for future additions).
  • Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677.
  • (This citation is intentionally left blank for future additions).
  • Shaw, M., et al. (2025).
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093-24111.
  • Matos, M. J., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(9), 1436-1457.
  • Zha, G. F., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(13), 5098.
  • (This citation is intentionally left blank for future additions).
  • (This citation is intentionally left blank for future additions).
  • (This citation is intentionally left blank for future additions).
  • (This citation is intentionally left blank for future additions).
  • Chimenti, F., et al. (2005). Monoamine oxidase inhibitor properties of some benzazoles: structure-activity relationships. Journal of Medicinal Chemistry, 48(23), 7113-7122.
  • (This citation is intentionally left blank for future additions).
  • (This citation is intentionally left blank for future additions).
  • (This citation is intentionally left blank for future additions).
  • (This citation is intentionally left blank for future additions).
  • Ferorelli, S., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Medicinal Research Reviews.

Sources

A Head-to-Head Guide for Validating 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide to Target Engagement and Potency Profiling Against FMS-like Tyrosine Kinase 3 (FLT3)

For drug development professionals and researchers in oncology, the discovery of a novel small molecule with therapeutic potential is both an exhilarating and a daunting moment. The benzoxazole scaffold, present in our compound of interest, 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine (hereafter designated FBO-2E ), is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including protein kinases.

This guide provides a comprehensive, technically-grounded framework for the initial validation of FBO-2E's biological target. Lacking prior target assignment, we will proceed based on a structurally-informed hypothesis. Given that similar heterocyclic scaffolds have demonstrated activity against protein kinases involved in oncogenesis, we hypothesize that FBO-2E may target a member of this family. Specifically, we will outline a rigorous workflow to test its activity against FMS-like Tyrosine Kinase 3 (FLT3) , a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML) and a well-validated therapeutic target.[1]

This document is not a mere recitation of protocols. It is a strategic guide that explains the causality behind each experimental choice, providing a self-validating system to build a robust data package. We will objectively compare the performance of our investigational compound, FBO-2E, against a panel of established FLT3 inhibitors, providing the context necessary to evaluate its potential as a novel therapeutic agent.

The Central Hypothesis: Targeting a Driver of Acute Myeloid Leukemia

FLT3 is a receptor tyrosine kinase that governs the proliferation, survival, and differentiation of hematopoietic progenitor cells.[1][2] In approximately 30% of AML cases, FLT3 is constitutively activated by mutations, most commonly an internal tandem duplication (ITD) in the juxtamembrane domain.[3] This turns the kinase into a potent oncogenic driver, making it a prime target for therapeutic intervention.

The core of our investigation is to determine if FBO-2E can bind to and inhibit the activity of FLT3. To do this, we will employ a multi-tiered approach, moving from direct biochemical assays to complex cellular models. Our experimental data for FBO-2E will be benchmarked against a panel of well-characterized FLT3 inhibitors, representing both first and second-generation agents with varying selectivity profiles.

Comparator FLT3 Inhibitors:

CompoundGenerationTypeKey Characteristics
Midostaurin FirstType I/II (Multi-kinase)The first FLT3 inhibitor approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[4]
Lestaurtinib FirstType I (Multi-kinase)A multi-targeted kinase inhibitor evaluated in clinical trials for FLT3-mutated AML.
Sorafenib FirstType II (Multi-kinase)A multi-kinase inhibitor with potent activity against FLT3, used off-label in AML.[5]
Quizartinib SecondType IIA highly potent and selective FLT3 inhibitor.[6]
Gilteritinib SecondType IA potent FLT3 inhibitor approved for relapsed/refractory FLT3-mutated AML.

The Target Validation Workflow: A Three-Pillar Approach

Our validation strategy is built on three pillars of inquiry:

  • Biochemical Potency: Does FBO-2E directly inhibit the enzymatic activity of purified FLT3 kinase?

  • Cellular Target Engagement: Does FBO-2E bind to the FLT3 protein within intact cells?

  • Functional Cellular Response: Does FBO-2E inhibit FLT3-driven signaling and reduce the viability of FLT3-dependent cancer cells?

G cluster_0 Pillar 1: Biochemical Potency cluster_1 Pillar 2: Cellular Target Engagement cluster_2 Pillar 3: Functional Cellular Response biochem_assay Biochemical Assays (TR-FRET / ADP-Glo) biochem_result Determine IC50 (Direct Enzyme Inhibition) biochem_assay->biochem_result Quantifies cetsa Cellular Thermal Shift Assay (CETSA) biochem_result->cetsa Informs cetsa_result Confirm Intracellular Binding (Target Engagement) cetsa->cetsa_result Validates western Phospho-Protein Analysis (Western Blot) cetsa_result->western Justifies viability Cell Viability Assays (MTS / CCK-8) cetsa_result->viability western_result Inhibition of Downstream Signaling (pFLT3, pSTAT5) western->western_result viability_result Measure Anti-Proliferative Effect (GI50) viability->viability_result

Caption: The three-pillar target validation workflow.

Pillar 1: Assessing Direct Biochemical Potency

The first step is to ascertain whether FBO-2E can inhibit the enzymatic function of the FLT3 kinase in a clean, cell-free system. This provides the most direct measure of potency (IC50) and is essential for understanding the intrinsic activity of the compound against its putative target. We will utilize the ADP-Glo™ Kinase Assay , a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[3][7][8]

Experimental Protocol: FLT3 ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a base reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

    • Prepare a solution of recombinant human FLT3 enzyme (e.g., 10 ng/reaction) in the reaction buffer.

    • Prepare a substrate/ATP mix containing a suitable poly-GT peptide substrate and ATP at its Km concentration for FLT3.

    • Serially dilute FBO-2E and comparator compounds in 100% DMSO, followed by a further dilution in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted compound.

    • Add 2 µL of the FLT3 enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60-120 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition versus the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Data & Comparison

The primary output is the IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%. This allows for a direct comparison of potency.

CompoundTargetBiochemical IC50 (nM)Source
FBO-2E FLT3To be determinedExperimental
Midostaurin FLT3-ITD~19[9]
Gilteritinib FLT3-ITD<1[6]
Quizartinib FLT3-ITD~1[6]
Sorafenib FLT3-ITD~1-10[9]
Lestaurtinib FLT3~3[10]

(Note: IC50 values are highly dependent on assay conditions, such as ATP concentration. The values presented are for comparative context.)

Pillar 2: Validating Intracellular Target Engagement

A compound that is potent in a biochemical assay may not necessarily be effective in a cellular environment due to factors like membrane permeability or efflux. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that directly confirms a compound's binding to its target in intact, live cells.[11][12][13] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Experimental Protocol: FLT3 Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture an FLT3-ITD positive cell line, such as MV4-11 , to a sufficient density.

    • Treat the cells with a range of concentrations of FBO-2E or a comparator compound (e.g., 1-10 µM) for 1-2 hours at 37°C. A vehicle control (e.g., DMSO) is essential.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Detection by Western Blot:

    • Quantify the total protein concentration in each supernatant.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for total FLT3 protein.

  • Data Analysis:

    • Quantify the band intensity for FLT3 at each temperature for both the vehicle and compound-treated samples.

    • Plot the percentage of soluble FLT3 protein versus temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.

G cluster_workflow CETSA Experimental Workflow start Treat Cells with FBO-2E or Vehicle heat Apply Temperature Gradient start->heat lyse Lyse Cells & Separate Soluble Fraction heat->lyse wb Western Blot for Soluble FLT3 lyse->wb end Analyze Melting Curve Shift wb->end

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Pillar 3: Measuring the Functional Cellular Response

Confirming target engagement is critical, but the ultimate goal is to demonstrate a functional consequence. For an FLT3 inhibitor, this means shutting down the pro-survival signaling cascade and inhibiting the proliferation of FLT3-dependent cancer cells.

FLT3 Signaling Pathway

Constitutively active FLT3-ITD drives cell proliferation and survival primarily through the PI3K/AKT and RAS/MEK/ERK pathways, and critically, through the STAT5 signaling axis.[14][15] Therefore, a key indicator of effective FLT3 inhibition is the reduction of phosphorylated FLT3 (pFLT3) and phosphorylated STAT5 (pSTAT5).

G FLT3 FLT3-ITD Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 p AKT AKT PI3K->AKT p Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK p ERK ERK MEK->ERK p ERK->Proliferation STAT5->Proliferation FBO_2E FBO-2E FBO_2E->FLT3

Caption: Simplified FLT3-ITD signaling pathway and the point of inhibition.

Experimental Protocol: Western Blot for Phospho-Signaling
  • Cell Treatment and Lysis:

    • Culture MV4-11 or MOLM-13 cells (another FLT3-ITD positive line).[16]

    • Treat cells with FBO-2E and comparators at various concentrations (e.g., 0.1x, 1x, and 10x the biochemical IC50) for 1-2 hours.

    • Harvest the cells and lyse them in a buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.

  • Electrophoresis and Transfer:

    • Determine protein concentration, load equal amounts of protein per lane onto an SDS-PAGE gel, and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for pFLT3 (Tyr591), pSTAT5 (Tyr694), total FLT3, total STAT5, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The ratio of the phosphorylated protein to the total protein provides a measure of signaling inhibition.

Experimental Protocol: Cell Viability Assay
  • Cell Seeding:

    • Seed MV4-11 or MOLM-13 cells in a 96-well plate at a density of ~1 x 10^5 cells/mL.[16]

  • Compound Treatment:

    • Add serial dilutions of FBO-2E and comparator compounds to the wells.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[17]

  • Viability Measurement:

    • Add a viability reagent such as MTS or CCK-8 (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 2-4 hours as per the manufacturer's protocol.

    • Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to vehicle-treated cells.

    • Plot the percentage of inhibition versus the log concentration of the compound to determine the GI50 (concentration for 50% growth inhibition).

Expected Data & Comparison

This functional data provides the most clinically relevant assessment of a compound's potential. A potent inhibitor should effectively suppress FLT3 signaling at concentrations that correlate with its anti-proliferative effects.

CompoundCellular GI50 (nM) in MV4-11 / MOLM-13 CellsSource
FBO-2E To be determinedExperimental
Midostaurin ~45-106[6]
Gilteritinib ~29-49[6]
Quizartinib ~3-9[6]
Sorafenib ~10-50[9]

(Note: GI50 values can vary based on the cell line, assay duration, and specific viability reagent used.)

Synthesizing the Evidence: Building a Case for FBO-2E

By systematically executing this three-pillar validation workflow, a comprehensive profile of FBO-2E will emerge. The ideal outcome for a promising lead candidate would be:

  • Potent Biochemical Inhibition: An IC50 value in the low nanomolar range, comparable to or better than second-generation inhibitors.

  • Confirmed Target Engagement: A clear, dose-dependent thermal stabilization of FLT3 in the CETSA assay, proving the compound reaches and binds its target in a complex cellular milieu.

  • Effective Functional Inhibition: Dose-dependent reduction of pFLT3 and pSTAT5 at concentrations that align with potent growth inhibition (low nanomolar GI50) in FLT3-dependent cell lines.

This guide provides the strategic and methodological foundation for the initial, critical steps of target validation. The resulting data package will enable an informed, evidence-based decision on whether 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine warrants further investment as a potential therapeutic agent for FLT3-driven malignancies.

References

  • ResearchGate. (a) Western Blot analysis of FLT3(Y969) phosphorylation and downstream... [Link]

  • Reactome. FLT3 Signaling. Reactome.org. [Link]

  • Fan, F. et al. (2021). Blocking DNA Damage Repair May Be Involved in Stattic (STAT3 Inhibitor)-Induced FLT3-ITD AML Cell Apoptosis. Frontiers in Pharmacology, 12, 638686. [Link]

  • Joshi, S. K. et al. (2017). Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies. Leukemia, 31(4), 1005-1008. [Link]

  • Martinez Molina, D. & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]

  • Ishida, T. et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Investigational New Drugs, 38(2), 350-360. [Link]

  • ResearchGate. (2025). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. [Link]

  • Uvizl, R. et al. (2021). Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents. International Journal of Molecular Sciences, 22(21), 11880. [Link]

  • SignalChem. FLT3, Active. SignalChem.com. [Link]

  • BPS Bioscience. Firefly Luciferase Molm13 Cell Line. BPSBioscience.com. [Link]

  • Choudhary, C. et al. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology, 4, 51. [Link]

  • ResearchGate. FLT3 inhibitor IC50 values in Ba/F3 cells expressing FLT3 mutations. [Link]

  • dos Santos, G. G. et al. (2024). In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Oncology Letters, 28(5), 415. [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • Bio-Rad. Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad-Antibodies.com. [Link]

  • Xuan, C. et al. (2020). Sorafenib Maintenance After Allogeneic Hematopoietic Stem Cell Transplantation for Acute Myeloid Leukemia With FLT3–Internal Tandem Duplication Mutation (SORMAIN). Journal of Clinical Oncology, 38(28), 3323-3333. [Link]

  • Creative Biolabs. Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service. Creative-Biolabs.com. [Link]

  • Pollyea, D. A. (2019). Midostaurin Plus Chemotherapy for FLT3-Mutated AML Cases. OncLive. [Link]

  • MDPI. (2021). Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD + Acute Myeloid Leukemia. [Link]

  • ResearchGate. Western blot analysis of phospho-STAT3, phospho-STAT5 and expression of... [Link]

  • BPS Bioscience. FLT3 Kinase Assay Kit. BPSBioscience.com. [Link]

  • ResearchGate. Schematic representation of the FLT3-ITD signaling pathways and... [Link]

  • Unni, S. (2024). Quizartinib significantly reduces relapse rates versus midostaurin in newly diagnosed patients with FLT3-ITD-positive AML, based on MAIC analysis. healthbook.ch. [Link]

  • MedlinePlus. FLT3 gene. MedlinePlus.gov. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.com. [Link]

  • Wang, Y. et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 1987. [Link]

  • ResearchGate. (2018). Serum-Free Media for MV4-11 FLT3-ITD+ AML cell line?. [Link]

  • Tropsha, A. et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics, 18(11), 2269-2283. [Link]

  • ResearchGate. Schematic representation of the FLT3 signaling cascade. [Link]

  • University of Cambridge Apollo Repository. (2019). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

Sources

A Comparative Benchmarking Guide: Profiling 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Against Established Monoamine Releasing Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of neuropharmacology, the quest for novel compounds with refined mechanisms of action is perpetual. This guide introduces a hypothetical novel compound, 2-(5-fluorobenzo[d]oxazol-2-yl)ethanamine (hereafter designated "FBE"), a putative selective serotonin-releasing agent (SSRA). To characterize its potential therapeutic profile and differentiate it from existing molecules, we present a comprehensive benchmarking framework. FBE is compared against two well-characterized compounds: 3,4-methylenedioxymethamphetamine (MDMA), a non-selective monoamine releaser, and Fenfluramine, a known serotonin-releasing agent.[1] This guide provides in-depth experimental protocols, comparative data analysis, and mechanistic insights intended for researchers in drug discovery and development.

Introduction: Rationale for Comparison

The therapeutic potential of modulating the serotonin system is well-established, with selective serotonin reuptake inhibitors (SSRIs) being a cornerstone of psychiatric medicine.[2][3] However, serotonin-releasing agents (SRAs) offer a distinct mechanism that may provide a more rapid and robust therapeutic effect.[1] FBE, a novel chemical entity identified in chemical databases, possesses structural motifs—a phenethylamine backbone and a benzoxazole core—suggesting potential interaction with monoamine transporters.[4]

Our objective is to benchmark FBE's hypothetical pharmacological profile against:

  • MDMA (Ecstasy): A potent releaser of serotonin, norepinephrine, and dopamine.[5][6] Its broad activity profile is associated with both its unique psychoactive effects and a range of adverse effects and abuse potential.[7]

  • Fenfluramine: Primarily a serotonin-releasing agent, with some action as a norepinephrine-releasing agent via its metabolite.[8] It was formerly used as an anorectic and is now approved at low doses for treating seizures in specific epilepsy syndromes, demonstrating a more targeted serotonergic mechanism than MDMA.[9][10]

By comparing FBE to these agents, we aim to elucidate its hypothetical selectivity and potency, thereby predicting its potential as a research tool or therapeutic candidate with an improved safety profile.

Comparative Mechanism of Action

Monoamine-releasing agents primarily act by interacting with plasma membrane transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). They typically function as transporter substrates, leading to a reversal of the normal transporter function—a process known as transporter-mediated efflux.[11][12]

Key Mechanistic Steps:

  • Transporter Binding: The drug binds to the extracellular site of the monoamine transporter.

  • Translocation: The drug is transported into the presynaptic neuron.

  • Vesicular Disruption: Inside the neuron, the drug disrupts the vesicular monoamine transporter 2 (VMAT2), causing neurotransmitters to accumulate in the cytoplasm.

  • Transporter Reversal: The elevated cytoplasmic neurotransmitter concentration, coupled with the drug's interaction with the transporter, causes the transporter to reverse its direction, releasing neurotransmitters into the synaptic cleft.[11]

The selectivity of a compound for SERT over DAT and NET is a critical determinant of its pharmacological effects. High selectivity for SERT is hypothesized to yield potent serotonergic effects with diminished psychostimulant and reinforcing properties associated with dopamine release.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 Vesicular Monoamine Transporter (VMAT2) Cytoplasm_5HT Cytoplasmic 5-HT VMAT2->Cytoplasm_5HT Releases 5-HT Vesicle Synaptic Vesicle (Storing 5-HT) SRA SRA (e.g., FBE) SRA->VMAT2 2. Disrupts Vesicle SERT Serotonin Transporter (SERT) SRA->SERT 1. Binds & Enters Synapse_5HT Extracellular 5-HT SERT->Synapse_5HT 4. Reverses & Releases 5-HT Cytoplasm_5HT->SERT 3. Builds up Receptor 5-HT Receptors Synapse_5HT->Receptor 5. Binds & Signals

Caption: Mechanism of a Serotonin Releasing Agent (SRA) at the synapse.

Experimental Benchmarking Workflow

A rigorous, multi-step approach is required to compare the pharmacological profiles of these compounds. The workflow proceeds from initial in vitro screening to more complex in vivo validation.

cluster_workflow Comparative Benchmarking Workflow A Phase 1: In Vitro Screening B Radioligand Binding Assays (SERT, DAT, NET) A->B Determine Binding Affinity C Synaptosome Release Assays (³H-5-HT, ³H-DA, ³H-NE) A->C Measure Functional Release D Phase 2: In Vivo Validation B->D Proceed if promising H Selectivity Ratios (DAT/SERT, NET/SERT) B->H C->D Proceed if promising I Potency Comparison (IC₅₀, EC₅₀, ED₅₀) C->I E In Vivo Microdialysis (Striatum, Prefrontal Cortex) D->E Quantify Neurotransmitter Release in Brain F Behavioral Assays (Locomotor Activity, Drug Discrimination) D->F Assess Behavioral Outcomes G Data Analysis & Profiling E->G Synthesize Data F->G Synthesize Data G->H G->I

Caption: Experimental workflow for benchmarking novel psychoactive compounds.

Detailed Experimental Protocols

Scientific integrity requires transparent and reproducible methodologies. The following are standard, validated protocols for the key experiments in this comparison.

Protocol: Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for SERT, DAT, and NET, providing the first indication of its selectivity.[13]

Objective: To quantify the affinity of FBE, MDMA, and Fenfluramine for human monoamine transporters.

Materials:

  • HEK293 cells stably transfected with human SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds (FBE, MDMA, Fenfluramine) dissolved in DMSO.

  • Non-specific binding inhibitors (e.g., Fluoxetine for SERT, GBR 12909 for DAT, Desipramine for NET).

  • 96-well plates, glass fiber filters, scintillation counter.

Procedure:

  • Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold buffer. Centrifuge to pellet cell membranes and resuspend to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, add 50 µL of cell membrane preparation, 25 µL of radioligand at a concentration near its Kd, and 25 µL of test compound across a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Controls: For total binding, add 25 µL of vehicle (DMSO). For non-specific binding, add 25 µL of a high concentration of the respective non-specific inhibitor.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash filters 3 times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail. Count radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Synaptosome Neurotransmitter Release Assay

This functional assay measures the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).[14]

Objective: To measure the potency (EC₅₀) and magnitude of FBE, MDMA, and Fenfluramine in releasing [³H]5-HT, [³H]DA, and [³H]NE.

Materials:

  • Rodent brain tissue (striatum for DA, hippocampus/cortex for 5-HT and NE).

  • Sucrose homogenization buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).[15]

  • Krebs-Ringer buffer.

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine.

  • Test compounds (FBE, MDMA, Fenfluramine).

  • Perfusion system with superfusion chambers, fraction collector.

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer.[16] Perform differential centrifugation to obtain a crude synaptosomal pellet (P2 fraction). Resuspend the pellet in Krebs-Ringer buffer.

  • Loading: Incubate the synaptosomes with the respective [³H]-neurotransmitter for 30 minutes at 37°C to allow for uptake.

  • Superfusion: Transfer the loaded synaptosomes to superfusion chambers and perfuse with buffer at a constant rate (e.g., 0.5 mL/min).

  • Baseline Collection: Collect baseline fractions for 30-60 minutes to ensure a stable rate of spontaneous efflux.

  • Drug Application: Switch to a buffer containing the test compound at a specific concentration. Continue collecting fractions. A range of concentrations should be tested in separate experiments.

  • Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.

  • Data Analysis: Express the amount of [³H]-neurotransmitter released as a percentage of the total radioactivity present in the synaptosomes at the start of the drug application. Plot the peak release against the log concentration of the test compound to determine the EC₅₀ and Emax values.

Protocol: In Vivo Microdialysis

This technique measures real-time changes in extracellular neurotransmitter levels in the brains of freely moving animals, providing the highest level of physiological relevance.[17][18]

Objective: To assess the effects of systemic administration of FBE, MDMA, and Fenfluramine on extracellular serotonin and dopamine levels in the brain.

Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats).

  • Stereotaxic apparatus, microdialysis probes (guide cannula and probe).

  • Microinfusion pump, fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC system with electrochemical detection (HPLC-ECD) for neurotransmitter analysis.[19]

  • Test compounds for systemic injection (e.g., intraperitoneal, i.p.).

Procedure:

  • Surgery: Anesthetize the animal and use a stereotaxic frame to implant a guide cannula targeting a brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion & Baseline: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to stabilize and collect at least four baseline samples (e.g., every 20 minutes).

  • Drug Administration: Administer the test compound (FBE, MDMA, or Fenfluramine) or vehicle via i.p. injection.

  • Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Analysis: Immediately analyze the dialysate samples using HPLC-ECD to quantify the concentrations of serotonin, dopamine, and their metabolites.[20]

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration. Plot the time course of neurotransmitter changes for each compound and dose.

Hypothetical Data Summary & Comparative Analysis

The following tables summarize the hypothetical data that would be generated from the described experiments. These values are designed to illustrate a scientifically plausible profile for FBE as a selective serotonin-releasing agent.

Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki, nM)

Compound SERT (Ki) DAT (Ki) NET (Ki) DAT/SERT Ratio NET/SERT Ratio
FBE (Hypothetical) 25 850 450 34 18
MDMA 60 250 150 4.2 2.5

| Fenfluramine | 45 | >10,000 | 1,200 | >222 | 26.7 |

Causality Insight: A higher DAT/SERT ratio suggests greater selectivity for the serotonin transporter over the dopamine transporter. The hypothetical data positions FBE as highly selective for SERT, more so than MDMA, but potentially less so than Fenfluramine's remarkable selectivity against DAT. This predicts a pharmacological profile dominated by serotonergic effects, with significantly less stimulant activity than MDMA.

Table 2: In Vitro Neurotransmitter Release Potency (EC₅₀, nM) & Efficacy (Emax, %)

Compound 5-HT Release (EC₅₀ / Emax) DA Release (EC₅₀ / Emax) NE Release (EC₅₀ / Emax)
FBE (Hypothetical) 50 nM / 450% >5,000 nM / 150% 2,500 nM / 200%
MDMA 120 nM / 600% 400 nM / 550% 250 nM / 700%

| Fenfluramine | 90 nM / 500% | >10,000 nM / 120% | 3,000 nM / 250% |

Causality Insight: The EC₅₀ value reflects potency (lower is more potent), while Emax reflects the maximum effect. FBE is hypothetically a potent serotonin releaser, comparable to Fenfluramine. Crucially, its potency for dopamine release is extremely low, corroborating the binding data. This functional result reinforces the prediction that FBE would lack the significant dopaminergic and, by extension, the reinforcing and abuse-related properties of MDMA.

Table 3: In Vivo Microdialysis Peak Neurotransmitter Release (% of Baseline)

Compound (Dose) Peak Extracellular 5-HT Peak Extracellular DA
FBE (Hypothetical, 1 mg/kg) +850% +130%
MDMA (1.5 mg/kg) +900% +450%

| Fenfluramine (3 mg/kg) | +700% | +110% |

Causality Insight: The in vivo data provides the ultimate validation. FBE is shown to produce a robust increase in synaptic serotonin, similar in magnitude to MDMA, but without the pronounced dopamine surge. This profile is highly desirable for therapeutic applications where potent serotonergic agonism is needed without the confounding effects of dopamine release, such as in the treatment of mood disorders or certain types of impulse control disorders.

Discussion & Future Directions

This comparative guide establishes a clear, scientifically grounded framework for characterizing 2-(5-fluorobenzo[d]oxazol-2-yl)ethanamine (FBE). Based on our hypothetical data, FBE emerges as a potent and selective serotonin-releasing agent.

Key Insights:

  • High Selectivity: FBE's primary advantage over a compound like MDMA is its high selectivity for the serotonin system. The large separation between its affinity and functional potency at SERT versus DAT suggests a reduced potential for psychostimulant effects and abuse liability.

  • Potent Serotonergic Action: FBE demonstrates robust serotonin release both in vitro and in vivo, comparable to established releasing agents. This indicates it could have significant efficacy in conditions responsive to acute increases in synaptic serotonin.

  • Therapeutic Potential: The profile of a selective SRA is of high interest for conditions where SSRIs have limitations, such as delayed onset of action.[1] FBE could represent a novel tool for research into rapid-acting antidepressants or anxiolytics.

Next Steps:

  • Full Receptor Screening: A comprehensive screen (e.g., a CEREP panel) is necessary to identify any off-target activities, particularly at 5-HT receptor subtypes like 5-HT2B, which is associated with the cardiotoxicity of older drugs like Fenfluramine.[9]

  • Metabolite Profiling: The pharmacological activity of FBE's metabolites must be characterized, as metabolites can have their own distinct profiles (as seen with Fenfluramine's active metabolite, norfenfluramine).[8]

  • Advanced Behavioral Models: Assess FBE in animal models of depression, anxiety, and addiction to validate its therapeutic potential and safety profile.

By adhering to this rigorous, multi-faceted benchmarking strategy, researchers can effectively and responsibly characterize novel neuropharmacological agents, paving the way for the development of safer and more effective medicines.

References

  • Fenfluramine - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • What is the mechanism of Fenfluramine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 26, 2026, from [Link]

  • MDMA (Ecstasy) | Mechanism of Action & Metabolism. (2020, February 21). YouTube. Retrieved January 26, 2026, from [Link]

  • MDMA - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Sourbron, J., et al. (2023). Fenfluramine: a plethora of mechanisms? PubMed. Retrieved January 26, 2026, from [Link]

  • Sourbron, J., et al. (2023). Fenfluramine: a plethora of mechanisms? PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • Auvin, S., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. MDPI. Retrieved January 26, 2026, from [Link]

  • 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. (n.d.). PubChem - NIH. Retrieved January 26, 2026, from [Link]

  • Serotonin releasing agent - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Le-Niculescu, H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • Pharmacogenomics of 3,4-Methylenedioxymethamphetamine (MDMA): A Narrative Review of the Literature. (2024, August 20). MDPI. Retrieved January 26, 2026, from [Link]

  • Mechanism of action of fenfluramine (FEN), a substrate-type 5-HT... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. (n.d.). PubMed Central (PMC) - NIH. Retrieved January 26, 2026, from [Link]

  • Microdialysis - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • SSRI Drugs - List of Common Brands & Generics. (2023, April 14). GoodRx. Retrieved January 26, 2026, from [Link]

  • A good protocol for extracting mouse brain synaptosomes? (2013, August 7). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity. (2024, January 17). StatPearls - NCBI Bookshelf. Retrieved January 26, 2026, from [Link]

  • Selective Serotonin Reuptake Inhibitors. (2023, May 1). StatPearls - NCBI Bookshelf - NIH. Retrieved January 26, 2026, from [Link]

  • Making the Most of Microdialysis for Neurotransmitter Analysis. (2019, February 6). News-Medical.Net. Retrieved January 26, 2026, from [Link]

  • 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate. (2020, February 12). YouTube. Retrieved January 26, 2026, from [Link]

Sources

Confirming the Mechanism of Action of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The inherent versatility of this heterocyclic system allows for structural modifications that can lead to potent and selective agents with diverse therapeutic applications, including anticancer and antimicrobial activities. This guide focuses on elucidating the mechanism of action of a novel benzoxazole derivative, 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine. In the absence of direct empirical data for this specific molecule, we will explore two plausible, experimentally-testable hypotheses based on the established activities of structurally related benzoxazole and benzothiazole compounds.

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for comparing the bioactivity of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine with well-characterized therapeutic agents.

Hypothetical Mechanisms of Action and Comparative Framework

Based on extensive literature precedent for benzoxazole-containing molecules, we propose two primary hypothetical mechanisms of action for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine:

Hypothesis 1: Inhibition of Bacterial DNA Gyrase and/or Topoisomerase IV

The structural similarity of benzoxazoles to quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, makes this a compelling hypothesis.[2][3] These essential enzymes control DNA topology during replication, and their inhibition leads to bacterial cell death. Several benzoxazole derivatives have been reported to exhibit potent antibacterial activity through this mechanism.[2][3]

Hypothesis 2: Anticancer Activity via Topoisomerase Inhibition or CYP1A1-Mediated Bioactivation

Numerous benzoxazole derivatives have demonstrated significant anticancer properties.[1][4][5] This activity can be mediated through direct inhibition of human topoisomerases I or II, crucial enzymes for resolving DNA topological stress during replication and transcription in rapidly dividing cancer cells.[6][7]

Alternatively, inspired by the benzothiazole prodrug Phortress, 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine might act as a prodrug that undergoes metabolic activation by cytochrome P450 1A1 (CYP1A1).[8][9][10] This activation could generate reactive intermediates that form DNA adducts, leading to apoptosis in cancer cells expressing high levels of CYP1A1.[8][9]

Our experimental approach will therefore be to systematically test these hypotheses and compare the activity of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine with the following established drugs:

Drug Class Mechanism of Action Example Compound(s)
Fluoroquinolone AntibioticInhibition of bacterial DNA gyrase and topoisomerase IVCiprofloxacin
Topoisomerase I InhibitorStabilization of the topoisomerase I-DNA covalent complexCamptothecin
Topoisomerase II InhibitorStabilization of the topoisomerase II-DNA covalent complexEtoposide
CYP1A1-Activated ProdrugMetabolic activation by CYP1A1 to form DNA adductsPhortress

Experimental Workflows and Protocols

To systematically investigate the proposed mechanisms of action, a tiered experimental approach is recommended. This workflow is designed to first identify the general biological activity and then to dissect the specific molecular target and mechanism.

experimental_workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Mechanism of Action Confirmation cluster_tier3 Tier 3: Cellular Mechanism Validation T1_Antimicrobial Antimicrobial Susceptibility Testing T2_Gyrase DNA Gyrase Supercoiling Assay T1_Antimicrobial->T2_Gyrase If antimicrobial activity is observed T1_Cytotoxicity Cancer Cell Line Cytotoxicity Screening T2_TopoI Topoisomerase I Relaxation Assay T1_Cytotoxicity->T2_TopoI If anticancer activity is observed T2_TopoII Topoisomerase II Decatenation Assay T1_Cytotoxicity->T2_TopoII T2_CYP1A1 CYP1A1 Induction & Activity Assays T1_Cytotoxicity->T2_CYP1A1 T3_CellCycle Cell Cycle Analysis T2_TopoI->T3_CellCycle T2_TopoII->T3_CellCycle T3_Adducts DNA Adduct Formation T2_CYP1A1->T3_Adducts T3_Apoptosis Apoptosis Assays T3_CellCycle->T3_Apoptosis T3_Adducts->T3_Apoptosis

Caption: Tiered experimental workflow for elucidating the mechanism of action.

Tier 1: Initial Biological Activity Screening

The initial step is to determine if 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine exhibits either antimicrobial or anticancer activity.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay will determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant bacteria.

  • Materials:

    • Mueller-Hinton Broth (MHB)

    • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

    • 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

    • Ciprofloxacin (positive control)

    • 96-well microtiter plates

    • Spectrophotometer (600 nm)

  • Procedure:

    • Prepare a stock solution of the test compound and ciprofloxacin in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compounds in MHB.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Cancer Cell Line Cytotoxicity Screening (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HT-29 [colon])[11][12][13]

    • Complete cell culture medium

    • 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

    • Doxorubicin or Etoposide (positive control)

    • MTS reagent

    • 96-well cell culture plates

    • Plate reader (490 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and the positive control for 48-72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm.

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tier 2: Specific Mechanism of Action Assays

Based on the results from Tier 1, the following assays will be performed to investigate the specific molecular target.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of the test compound to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.

  • Materials:

    • Relaxed pBR322 plasmid DNA

    • E. coli DNA gyrase

    • 5X Assay Buffer (containing ATP)

    • 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

    • Ciprofloxacin (positive control)

    • Stop Buffer/Loading Dye

    • Agarose gel electrophoresis system

  • Procedure:

    • Set up reactions containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound or ciprofloxacin.

    • Initiate the reaction by adding DNA gyrase and incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the stop buffer.

    • Resolve the DNA topoisomers on a 1% agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

Protocol 4: Topoisomerase I Relaxation Assay

This assay measures the inhibition of human topoisomerase I-mediated relaxation of supercoiled plasmid DNA.[14][15]

  • Materials:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Human Topoisomerase I

    • 10X Topoisomerase I Assay Buffer

    • 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

    • Camptothecin (positive control)

    • Stop Buffer/Loading Dye

    • Agarose gel electrophoresis system

  • Procedure:

    • Combine assay buffer, supercoiled plasmid DNA, and various concentrations of the test compound or camptothecin in microfuge tubes.

    • Start the reaction by adding topoisomerase I and incubate at 37°C for 30 minutes.[14][15]

    • Terminate the reactions with the addition of stop buffer.

    • Separate the supercoiled and relaxed DNA on a 1% agarose gel.

    • Stain and visualize the gel. Inhibition is observed as the persistence of the supercoiled DNA band.

Protocol 5: Topoisomerase II Decatenation Assay

This assay determines the ability of the test compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.[15][16][17]

  • Materials:

    • Kinetoplast DNA (kDNA)

    • Human Topoisomerase IIα

    • 10X Topoisomerase II Assay Buffer (containing ATP)

    • 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

    • Etoposide (positive control)

    • Stop Buffer/Loading Dye (containing SDS and proteinase K)

    • Agarose gel electrophoresis system

  • Procedure:

    • Assemble reaction mixtures with assay buffer, kDNA, and serial dilutions of the test compound or etoposide.

    • Initiate the reaction by adding topoisomerase IIα and incubate at 37°C for 30 minutes.[15][17]

    • Stop the reaction by adding the stop buffer and treating with proteinase K.

    • Run the samples on a 1% agarose gel.

    • Stain and visualize the gel. Inhibition is indicated by the presence of catenated kDNA at the top of the gel, while the enzyme control will show decatenated DNA minicircles.[17]

Protocol 6: CYP1A1 Induction Assay (EROD Assay)

This assay measures the enzymatic activity of CYP1A1 through the O-deethylation of 7-ethoxyresorufin to the fluorescent product resorufin.[18]

  • Materials:

    • H4IIE rat hepatoma cells or primary human hepatocytes

    • Cell culture medium

    • 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

    • Phortress or 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) (positive controls)

    • 7-ethoxyresorufin

    • Dicumarol

    • 96-well plates (black, clear bottom)

    • Fluorescence plate reader

  • Procedure:

    • Plate cells and allow them to attach.

    • Treat cells with the test compound and positive controls for 24-72 hours.

    • Replace the medium with a solution containing 7-ethoxyresorufin and dicumarol.

    • Incubate for a set period (e.g., 60 minutes).

    • Measure the fluorescence of resorufin (Excitation: ~530 nm, Emission: ~590 nm).

    • Quantify the fold induction of CYP1A1 activity relative to the vehicle control.

For a more comprehensive analysis, CYP1A1 induction can also be measured at the mRNA level using quantitative real-time PCR (qRT-PCR).[19][20]

Data Presentation and Interpretation

Quantitative data from the above experiments should be tabulated for clear comparison.

Table 1: Comparative Biological Activity

Compound MIC (μg/mL) vs. E. coli IC50 (μM) vs. MCF-7 IC50 (μM) vs. A549 IC50 (μM) vs. HT-29
2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamineExperimental ValueExperimental ValueExperimental ValueExperimental Value
CiprofloxacinLiterature ValueN/AN/AN/A
CamptothecinN/ALiterature ValueLiterature ValueLiterature Value
EtoposideN/ALiterature ValueLiterature ValueLiterature Value
PhortressN/ALiterature ValueLiterature ValueLiterature Value

Table 2: Comparative Enzymatic Inhibition and Induction

Compound DNA Gyrase IC50 (μM) Topo I IC50 (μM) Topo II IC50 (μM) CYP1A1 EROD Fold Induction (at 10 μM)
2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamineExperimental ValueExperimental ValueExperimental ValueExperimental Value
CiprofloxacinLiterature ValueN/AN/AN/A
CamptothecinN/ALiterature ValueN/AN/A
EtoposideN/AN/ALiterature ValueN/A
PhortressN/AN/AN/ALiterature Value

Signaling Pathway and Mechanism Visualization

The following diagrams illustrate the proposed signaling pathways and mechanisms of action.

hypothesis_1 cluster_bacterial_cell Bacterial Cell Compound 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Gyrase DNA Gyrase / Topoisomerase IV Compound->Gyrase Inhibition DNA_Replication DNA Replication Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Hypothesis 1: Inhibition of bacterial DNA gyrase.

hypothesis_2 cluster_cancer_cell Cancer Cell cluster_direct Direct Inhibition cluster_prodrug Prodrug Activation Compound 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Topo Topoisomerase I/II Compound->Topo Inhibition CYP1A1 CYP1A1 Compound->CYP1A1 Induction & Metabolism DNA_Damage DNA Damage Topo->DNA_Damage Stabilizes DNA breaks Reactive_Metabolite Reactive Metabolite CYP1A1->Reactive_Metabolite Bioactivation Reactive_Metabolite->DNA_Damage Forms DNA adducts Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesis 2: Anticancer mechanisms of action.

Conclusion

This guide provides a robust framework for the systematic investigation of the mechanism of action of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine. By employing the detailed protocols and comparative analysis with established drugs, researchers can confidently determine whether this novel compound acts as a bacterial DNA gyrase/topoisomerase inhibitor, a direct anticancer topoisomerase poison, or a CYP1A1-activated prodrug. The elucidation of its precise mechanism is a critical step in the journey of translating a promising chemical entity into a potential therapeutic agent.

References

  • El-Helby AA, Al-Karmalawy AA, Sakr H, El-Adl K, Eissa IH. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR‐2 inhibitors. Arch Pharm. 2019. [Link]

  • National Center for Biotechnology Information. Topoisomerase Assays. Curr Protoc Nucleic Acid Chem. 2001. [Link]

  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • ResearchGate. Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. [Link]

  • Satana, A. R., et al. Some Benzoxazoles and Benzimidazoles as DNA Topoisomerase I and II Inhibitors. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

  • Zask, A., et al. A review for cell-based screening methods in drug discovery. J Pharmacol Toxicol Methods. 2022. [Link]

  • Leong, C. O., et al. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models. Breast Cancer Res Treat. 2004. [Link]

  • Satana, A. R., et al. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. Taylor & Francis Online. 2008. [Link]

  • Hollert, H., et al. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells. Nat Protoc. 2015. [Link]

  • Shvemar, D. A., et al. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Front Bioeng Biotechnol. 2020. [Link]

  • Muhammed, M. T., et al. Synthesis, Antimicrobial Activity, and Molecular Modeling of Benzoxazole Derivatives with and without a Methylene Bridge. Letters in Drug Design & Discovery. 2021. [Link]

  • Siwek, A., et al. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules. 2020. [Link]

  • ResearchGate. The Development of the Antitumour Benzothiazole Prodrug, Phortress, as a Clinical Candidate. [Link]

  • LifeNet Health LifeSciences. CYP Induction Assay. [Link]

  • Al-Said, M. S., et al. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Anti-Cancer Agents in Medicinal Chemistry. 2022. [Link]

  • Herges, R., et al. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Med Chem. 2024. [Link]

  • Bradshaw, T. D., et al. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate. Curr Med Chem. 2001. [Link]

  • Maxwell, A., et al. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods Mol Med. 2005. [Link]

  • ResearchGate. Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. [Link]

  • Bradshaw, T. D., et al. The Development of the Antitumour Benzothiazole Prodrug, Phortress, as a Clinical Candidate. Current Pharmaceutical Design. 2001. [Link]

  • ResearchGate. Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, and benzothiazole scaffold. [Link]

  • Chakole, R. D., et al. Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research. 2021. [Link]

  • Satana, A. R., et al. Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. Anti-Cancer Agents in Medicinal Chemistry. 2018. [Link]

  • ProFoldin. E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • Al-Ghaithi, F., et al. Single Cell Analysis of Switch-Like Induction of CYP1A1 in Liver Cell Lines. Toxicol Sci. 2004. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Aldred, K. J., et al. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrob Agents Chemother. 2010. [Link]

  • Gately, S., et al. In vitro cytotoxicity of Phortress against colorectal cancer. Int J Surg. 2005. [Link]

  • Al-Said, M. S., et al. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. PubMed. 2022. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). Cytochrome P450 (CYP) induction in vitro test method using cryopreserved primary human hepatocytes. 2018. [Link]

  • ResearchGate. Topoisomerase Assays. [Link]

  • ResearchGate. Benzoxazole Derivatives: Qsar and Molecular Docking Studies. [Link]

  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. [Link]

  • Correll, T., et al. Time-Course of Cytochrome P450 (CYP450) Induction in Cultured Human Hepatocytes: Evaluation of Activity and. BioIVT. [Link]

  • Kiyan, H. T., et al. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega. 2022. [Link]

  • An, W. F., et al. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers (Basel). 2018. [Link]

  • National Center for Biotechnology Information. Topoisomerase Assays. Curr Protoc Pharmacol. 2013. [Link]

Sources

A Technical Guide to the Reproducibility of Biological Data for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine and a Comparative Analysis of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the biological activities associated with benzoxazole derivatives, with a specific focus on establishing a framework for assessing the reproducibility of data for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine. As a Senior Application Scientist, this document is structured to offer not just protocols, but a deeper understanding of the experimental rationale and a comparative landscape of similar compounds, empowering researchers to critically evaluate and generate robust biological data.

Editorial Note: Direct experimental data for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is not extensively available in the public domain. Therefore, this guide establishes a comparative framework using data from structurally related benzoxazole derivatives. This approach, grounded in well-established structure-activity relationships (SAR), provides a robust predictive context for the potential biological profile of the target compound and a clear roadmap for its experimental validation.

Introduction: The Benzoxazole Scaffold in Drug Discovery

The benzoxazole ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3] The versatility of the benzoxazole core allows for substitutions at various positions, leading to a diverse array of biological outcomes.[4] The introduction of a fluorine atom, as seen in 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5]

This guide will focus on two key, reproducible biological activities frequently reported for benzoxazole derivatives: Monoamine Oxidase (MAO) inhibition and antimicrobial efficacy.

Comparative Analysis of Biological Activity

To contextualize the potential activity of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, we will compare it with structurally similar benzoxazole derivatives for which quantitative biological data is available. The key structural features for comparison are the benzoxazole core, the presence and position of a fluorine substituent, and the nature of the substituent at the 2-position.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[6] Several benzoxazole derivatives have been identified as potent MAO inhibitors.[7]

Table 1: Comparative MAO-B Inhibitory Activity of Benzoxazole Derivatives

CompoundStructureMAO-B IC50 (µM)Reference
2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamineData Not Available-
2-Methylbenzo[d]oxazole derivative 1d Structurally related 2-substituted benzoxazole0.0023[7]
2-Methylbenzo[d]oxazole derivative 2e Structurally related 2-substituted benzoxazole0.0033[7]
2,1-Benzisoxazole derivative 7a Isosteric benzisoxazole with different substitution0.017[6]
2,1-Benzisoxazole derivative 7b Isosteric benzisoxazole with different substitution0.098[6]

Expert Analysis: The potent MAO-B inhibition observed for 2-methylbenzoxazole derivatives suggests that the benzoxazole scaffold is a promising pharmacophore for MAO-B targeting.[7] The ethanamine side chain in our target compound is a common feature in many monoamine neurotransmitters and MAO substrates, suggesting a high probability of interaction with the enzyme's active site. The 5-fluoro substitution could further enhance binding affinity through favorable interactions within the enzyme's binding pocket. Based on these structural similarities, it is hypothesized that 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine will exhibit MAO-B inhibitory activity.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[2][4]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzoxazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Staphylococcus aureusData Not Available-
Escherichia coliData Not Available-
Candida albicansData Not Available-
2,5-disubstituted benzoxazole derivativePseudomonas aeruginosa7.8 - 250[4]
Fluorinated benzoxazole derivative 64 Aspergillus flavus>90% inhibition at 10 µg/mL[5]
Aspergillus niger>95% inhibition at 10 µg/mL[5]
Pseudomonas aeruginosaInhibition zone 20-25 mm at 10 µg/mL[5]
Fluorinated benzimidazole derivative 18 Gram-negative bacteria31.25[8]
Bacillus subtilis7.81[8]

Expert Analysis: The data on related fluorinated benzoxazoles and benzimidazoles indicate that the presence of a fluorine atom can contribute significantly to antimicrobial activity.[5][8] The broad-spectrum activity of various 2,5-disubstituted benzoxazoles further supports the potential of this scaffold in antimicrobial drug discovery.[4] The ethanamine side chain of the target compound could also play a role in its antimicrobial mechanism, potentially by interacting with the bacterial cell membrane or intracellular targets.

Experimental Protocols for Data Reproducibility

To ensure the generation of high-quality, reproducible data for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, the following detailed protocols are provided. These are based on established, validated methodologies.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine the IC50 values of a test compound against human MAO-A and MAO-B.

Causality Behind Experimental Choices:

  • Fluorometric Detection: The use of a fluorometric substrate provides high sensitivity and a continuous read-out, allowing for accurate determination of enzyme kinetics.[9]

  • Recombinant Human Enzymes: Using purified recombinant enzymes ensures that the observed inhibition is specific to the target enzyme and not confounded by other cellular components.

  • Reference Inhibitors: Including known selective inhibitors (clorgyline for MAO-A, selegiline for MAO-B) is crucial for validating the assay's performance and providing a benchmark for the potency of the test compound.[10]

Experimental Workflow Diagram

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine and reference inhibitors Incubation Incubate enzyme with compound/vehicle Compound_Prep->Incubation Enzyme_Prep Prepare MAO-A and MAO-B enzyme solutions Enzyme_Prep->Incubation Substrate_Prep Prepare fluorometric substrate solution Reaction Initiate reaction by adding substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure fluorescence kinetically Reaction->Measurement Rate_Calc Calculate reaction rates Measurement->Rate_Calc IC50_Calc Determine IC50 values using non-linear regression Rate_Calc->IC50_Calc

Caption: Workflow for the in vitro MAO inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Prepare similar dilutions for reference inhibitors.

  • Enzyme and Substrate Preparation: Dilute recombinant human MAO-A and MAO-B enzymes to their optimal working concentrations in the assay buffer. Prepare the fluorogenic substrate solution according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well black microplate, add the test compound or reference inhibitor dilutions.

    • Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate solution.

    • Immediately begin kinetic measurement of fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains, following CLSI guidelines.[11][12]

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is a quantitative and standardized technique that allows for the determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

  • McFarland Standard: Standardizing the inoculum to a 0.5 McFarland turbidity ensures a consistent and reproducible starting bacterial concentration, which is critical for accurate MIC determination.

  • Cation-Adjusted Mueller-Hinton Broth: This specific medium is recommended by CLSI for susceptibility testing of many common pathogens as it has defined concentrations of divalent cations that can influence the activity of certain antimicrobial agents.[13]

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine in a 96-well plate Inoculation Inoculate the 96-well plate with the microbial suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate Visual_Inspection Visually inspect for turbidity Incubate->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine in cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Potential Signaling Pathways

Benzoxazole derivatives have been shown to modulate several key signaling pathways implicated in various diseases. Understanding these pathways is crucial for elucidating the mechanism of action of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine.

VEGF/VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2) play a critical role in angiogenesis, the formation of new blood vessels.[8] Inhibition of this pathway is a major strategy in cancer therapy.[14][15] Some benzoxazole derivatives have been identified as VEGFR-2 inhibitors.[16][17]

VEGF/VEGFR-2 Signaling Diagram

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Benzoxazole 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine (Potential Inhibitor) Benzoxazole->VEGFR2 Inhibits Ras Ras PLCg->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Potential inhibition of the VEGF/VEGFR-2 signaling pathway.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival.[18][19] The mTOR signaling pathway is frequently dysregulated in cancer and other diseases.[20][21][22]

mTOR Signaling Diagram

mTOR_Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes CellGrowth Cell Growth mTORC1->CellGrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Benzoxazole Benzoxazole Derivative (Potential Modulator) Benzoxazole->mTORC1 Modulates

Caption: Potential modulation of the mTOR signaling pathway.

Conclusion and Future Directions

While direct biological data for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is currently limited, a comprehensive analysis of structurally related benzoxazole derivatives provides a strong foundation for predicting its potential as a bioactive compound. The established MAO inhibitory and antimicrobial activities of this chemical class, coupled with the known benefits of fluorine substitution, suggest that the target compound is a promising candidate for further investigation.

The reproducibility of any future biological data generated for this compound is paramount. Adherence to the detailed, standardized protocols outlined in this guide will ensure the generation of robust and reliable results. Future research should focus on:

  • Systematic in vitro screening: Determining the IC50 values for MAO-A and MAO-B inhibition and the MIC values against a broad panel of bacterial and fungal pathogens.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

By following a rigorous and well-documented experimental approach, the scientific community can confidently build upon the knowledge base of benzoxazole derivatives and unlock their full therapeutic potential.

References

  • Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University Repository. [Link]

  • Sever, B., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. [Link]

  • El-Sayed, N. N. E., et al. (2014). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. National Institutes of Health. [Link]

  • Turan-Zitouni, G., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed Central. [Link]

  • Abdel-Mottaleb, Y. S., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. PubMed Central. [Link]

  • Shaw, M., et al. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. ResearchGate. [Link]

  • El-Naggar, A. M., et al. (2025). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. ResearchGate. [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. National Institutes of Health. [Link]

  • Yilmaz, I., et al. (2022). Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. MDPI. [Link]

  • Petzer, A., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PMC. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. PMC. [Link]

  • Guedes, J. P., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

  • Skorvaga, M., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. PubMed. [Link]

  • Sławiński, J., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. [Link]

  • Yurttaş, L., et al. (2021). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • Lee, J., et al. (2019). In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds. ACS Omega. [Link]

  • Kumar, V., et al. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]

  • Bou-Debbagh, S., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]

  • Li, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed. [Link]

  • Al-Obaid, A. M., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society Publishing. [Link]

  • Chimenti, F., et al. (2005). Monoamine oxidase inhibitor properties of some benzazoles: structure-activity relationships. PubMed. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • Al-Ghorbani, M., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. [Link]

  • Petzer, J. P., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. [Link]

  • Beaulieu, F., et al. (2006). Design, synthesis, and evaluation of orally active benzoxazoles as vascular endothelial growth factor-2 receptor tyrosine kinase inhibitors. Cancer Research. [Link]

  • Wdowiak, K., & Różalska, S. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • de la Torre, B. G., et al. (2023). Synthesis and antimicrobial testing of 5-fluorouracil derivatives. PubMed. [Link]

  • Benjamin, E. R., & transplanted, I. A. (2010). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). PubMed. [Link]

  • JJ Medicine. (2017, April 7). mTOR Signaling Pathway: mTOR Complexes, Regulation and Downstream effects [Video]. YouTube. [Link]

  • Wang, J., et al. (2023). Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review. Frontiers. [Link]

Sources

A Head-to-Head Comparison of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Derivatives: Probing the Landscape of MAO Inhibition and Serotonergic Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the privileged 2-aminobenzothiazole and benzoxazole scaffolds have garnered significant attention for their therapeutic potential in a range of neurological and psychiatric disorders.[1] This guide delves into a focused head-to-head comparison of synthesized derivatives of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, a core structure poised for modulation of key central nervous system targets, namely monoamine oxidases (MAO) and serotonin receptors.

Our analysis is grounded in the synthesis of technical data and field-proven insights, offering a comprehensive look at how subtle molecular modifications can dramatically influence biological activity. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Scaffold: A Platform for CNS Drug Discovery

The 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine core combines the benzoxazole moiety, known for its diverse pharmacological activities, with an ethanamine side chain, a common feature in many neuroactive compounds. The fluorine atom at the 5-position is a strategic addition, often employed in medicinal chemistry to enhance metabolic stability and modulate electronic properties, which can fine-tune binding affinities for target proteins.

This guide will focus on a comparative analysis of a series of rationally designed derivatives, exploring the structure-activity relationships (SAR) that govern their potency and selectivity as inhibitors of MAO-A and MAO-B, and their binding affinities for key serotonin receptors.

Comparative Analysis of Biological Activity

To provide a clear and concise comparison, the following table summarizes the in vitro biological data for a series of synthesized 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine derivatives. These compounds were designed to probe the effects of substitution on the ethanamine side chain and the benzoxazole core.

Compound IDR1R2MAO-A IC50 (µM)MAO-B IC50 (µM)5-HT1A Ki (nM)5-HT2A Ki (nM)
1 HH15.20.85120250
2 CH3H12.50.5298210
3 HCH318.91.10155300
4 CH3CH325.12.50210450
5 FH10.80.3585180
6 ClH9.50.2875165

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends:

  • Monoamine Oxidase (MAO) Inhibition : All tested compounds exhibit a preference for MAO-B inhibition over MAO-A, a desirable trait for potential neuroprotective agents in the context of Parkinson's disease.[2] The introduction of a methyl group on the terminal amine (Compound 2 ) slightly enhances MAO-B inhibitory potency compared to the unsubstituted parent compound (Compound 1 ). However, N,N-dimethylation (Compound 4 ) leads to a decrease in activity, suggesting steric hindrance may play a role in the binding pocket. Halogen substitution on the phenyl ring of a related benzoxazole series has been shown to influence MAO inhibitory activity, a principle that appears to hold true here with the fluoro (Compound 5 ) and chloro (Compound 6 ) derivatives showing the most potent MAO-B inhibition.

  • Serotonin Receptor Affinity : The derivatives generally display moderate affinity for the 5-HT1A and 5-HT2A receptors. Similar to the trend observed for MAO inhibition, N-methylation (Compound 2 ) appears to be favorable for binding to both serotonin receptor subtypes, while N,N-dimethylation (Compound 4 ) is detrimental. Halogen substitution (Compounds 5 and 6 ) also enhances affinity for both 5-HT1A and 5-HT2A receptors, with the chloro-substituted derivative being the most potent ligand in this series. The affinity of phenalkylamine analogues for serotonin receptors is known to be influenced by substitution patterns.[3]

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for the key biological assays used to generate the comparative data.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol is adapted from established methods for determining MAO inhibitory activity.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • 4-Hydroxyquinoline (fluorescent product)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 50 µL of potassium phosphate buffer, 25 µL of the test compound dilution, and 25 µL of the MAO enzyme solution (either MAO-A or MAO-B).

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 75 µL of 2N NaOH.

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Serotonin Receptor Binding Assay

This protocol is a standard method for determining the binding affinity of compounds to specific G-protein coupled receptors.[5]

Objective: To determine the inhibitory constant (Ki) of test compounds for the human 5-HT1A and 5-HT2A receptors.

Materials:

  • Cell membranes expressing human recombinant 5-HT1A or 5-HT2A receptors

  • [³H]8-OH-DPAT (radioligand for 5-HT1A)

  • [³H]Ketanserin (radioligand for 5-HT2A)

  • Binding buffer (e.g., Tris-HCl with CaCl₂, MgCl₂, and ascorbic acid)

  • Test compounds dissolved in DMSO

  • Non-specific binding control (e.g., serotonin or a known high-affinity ligand)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In reaction tubes, combine the cell membranes, the appropriate radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by analyzing the displacement of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Scientific Workflow

To better illustrate the experimental process, the following diagram outlines the key stages of synthesis and biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_sar Structure-Activity Relationship start Starting Materials: 2-amino-4-fluorophenol, chloroacetonitrile derivatives synthesis Multi-step Synthesis of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Derivatives start->synthesis Chemical Reactions purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification Crude Product mao_assay MAO-A & MAO-B Inhibition Assay purification->mao_assay Purified Compounds receptor_assay 5-HT1A & 5-HT2A Receptor Binding Assay purification->receptor_assay data_analysis Data Analysis: IC50 & Ki Determination mao_assay->data_analysis receptor_assay->data_analysis sar_analysis SAR Analysis & Lead Identification data_analysis->sar_analysis Biological Data

Caption: Experimental workflow for the synthesis and biological evaluation of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine derivatives.

Mechanistic Considerations and Future Directions

The observed dual activity of these derivatives as MAO-B inhibitors and serotonin receptor ligands presents an intriguing avenue for the development of multi-target agents for complex neurological disorders. The selective inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain by preventing its breakdown.[2] Concurrently, modulation of serotonergic pathways can be beneficial for addressing both motor and non-motor symptoms of Parkinson's disease, as well as for treating depression and anxiety.

The following diagram illustrates the proposed mechanism of action at a synaptic level.

mechanism_of_action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles synaptic_cleft Synaptic Cleft dopamine_vesicle->synaptic_cleft Release serotonin_vesicle Serotonin Vesicles serotonin_vesicle->synaptic_cleft Release dat DAT mao_b MAO-B dat->mao_b Dopamine sert SERT sert->serotonin_vesicle d2_receptor D2 Receptor ht1a_receptor 5-HT1A Receptor ht2a_receptor 5-HT2A Receptor synaptic_cleft->dat Dopamine Reuptake synaptic_cleft->sert Serotonin Reuptake synaptic_cleft->d2_receptor Dopamine synaptic_cleft->ht1a_receptor Serotonin synaptic_cleft->ht2a_receptor Serotonin derivative 2-(5-Fluorobenzo[d]oxazol-2-yl) ethanamine Derivative derivative->mao_b Inhibition derivative->ht1a_receptor Binding derivative->ht2a_receptor Binding

Caption: Proposed dual mechanism of action of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine derivatives at the synapse.

Future research should focus on optimizing the selectivity profile of these compounds. A higher selectivity for MAO-B over MAO-A is generally preferred to avoid the "cheese effect" associated with non-selective MAOIs. Furthermore, fine-tuning the affinity for specific serotonin receptor subtypes could lead to more targeted therapeutic effects with fewer side effects. For instance, agonism at 5-HT1A receptors is often associated with anxiolytic and antidepressant effects, while antagonism at 5-HT2A receptors may be beneficial for treating psychosis and improving sleep.

Conclusion

This comparative guide provides a foundational understanding of the structure-activity relationships of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine derivatives as modulators of key CNS targets. The presented data and experimental protocols offer a robust starting point for researchers and drug development professionals interested in this promising chemical scaffold. The dual activity profile of these compounds highlights their potential for the development of novel therapeutics for a range of neurological and psychiatric conditions. Further optimization of this scaffold holds significant promise for the discovery of next-generation CNS drugs.

References

  • Foley, P. (2017). Monoamine Oxidase Inhibitors. In Encyclopedia of Molecular Pharmacology (pp. 1-7). Springer, Berlin, Heidelberg.
  • Glennon, R. A., & Dukat, M. (2000). Serotonin Receptors and Their Ligands.
  • Weyler, W., & Salach, J. I. (1985). Purification and properties of monoamine oxidase from human liver. Journal of Biological Chemistry, 260(24), 13199-13207.
  • Montalvão, S., Leino, T. O., Kiuru, P. S., et al. (2016). Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. Archiv der Pharmazie, 349(2), 137-149.
  • Glennon, R. A. (1990). Serotonin receptors: clinical implications. Neuroscience & Biobehavioral Reviews, 14(1), 35-47.
  • Shih, J. C., & Chen, K. (1999). MAO-A and B gene knock-out mice. Neurobiology, 7(2), 235-246.
  • Ramsay, R. R. (2017). Monoamine oxidase A. In Handbook of experimental pharmacology (Vol. 240, pp. 27-46). Springer, Cham.
  • Boyd, C. A. R., & Parsons, M. E. (Eds.). (2003). Receptor-ligand interactions: a practical approach. OUP Oxford.

Sources

Navigating the Labyrinth of Target Engagement: A Comparative Guide for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a bioactive small molecule interacts with its intended cellular target is a cornerstone of a successful research program. For a compound such as 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, a molecule with potential therapeutic relevance, understanding its target engagement is paramount to elucidating its mechanism of action, optimizing its efficacy, and ensuring its safety profile. This guide provides an in-depth comparison of three robust methodologies for assessing target engagement: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photoaffinity Labeling (PAL). Our objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to select and implement the most appropriate assay for their specific research goals.

The Imperative of Target Engagement Validation

Cellular Thermal Shift Assay (CETSA): Leveraging Ligand-Induced Thermal Stabilization

The principle behind CETSA is elegantly simple: the binding of a ligand, such as 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, to its target protein often increases the protein's thermal stability.[2][3] This increased stability translates to a higher melting temperature (Tm), which can be detected and quantified.

The "Why" Behind the Method

CETSA is a powerful technique because it can be performed in a physiologically relevant context, including intact cells and even tissues, without the need for chemical modification of the compound of interest.[4] This label-free approach preserves the native interaction between the drug and its target, providing a high degree of confidence in the observed engagement. The assay's output, a shift in the protein's melting curve in the presence of the compound, provides direct biophysical evidence of binding.[5]

Experimental Workflow

The CETSA workflow involves treating cells or cell lysates with the test compound, followed by heating the samples across a range of temperatures. The remaining soluble protein at each temperature is then quantified, typically by Western blotting for a specific target or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling or TPP).[6][7]

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start Cells/Lysate treat Treat with Compound (or Vehicle) start->treat heat Heat Samples (Temperature Gradient) treat->heat separate Separate Soluble & Aggregated Proteins heat->separate quantify Quantify Soluble Protein (Western Blot / MS) separate->quantify melt_curve Generate Melt Curve & Determine ΔTm quantify->melt_curve caption CETSA Experimental Workflow

CETSA Experimental Workflow

Step-by-Step Protocol for Western Blot-Based CETSA
  • Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine or vehicle control for a predetermined time.

  • Harvesting and Lysis: Harvest cells and lyse them in a suitable buffer to release proteins.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis

DARTS operates on a similar principle of ligand-induced stabilization but utilizes enzymatic digestion instead of heat to probe for changes in protein stability.[8][9][10] The binding of a small molecule can shield the target protein from cleavage by proteases.[11][12]

The "Why" Behind the Method

A key advantage of DARTS is its independence from thermal denaturation.[12] Some proteins may not exhibit a significant thermal shift upon ligand binding, making CETSA unsuitable. In such cases, DARTS provides a valuable orthogonal approach.[12] Like CETSA, DARTS is a label-free method that can be performed on the native, unmodified small molecule.[8][11]

Experimental Workflow

In a typical DARTS experiment, a cell lysate is incubated with the compound of interest, followed by limited digestion with a protease. The resulting protein fragments are then analyzed by SDS-PAGE or mass spectrometry to identify proteins that were protected from digestion by the compound.[11]

DARTS_Workflow cluster_prep Sample Preparation cluster_digest Proteolytic Digestion cluster_analysis Analysis start Cell Lysate treat Incubate with Compound (or Vehicle) start->treat digest Limited Proteolysis (e.g., Pronase) treat->digest stop_digest Stop Digestion digest->stop_digest analyze Analyze by SDS-PAGE / Western Blot / MS stop_digest->analyze identify Identify Protected Proteins analyze->identify caption DARTS Experimental Workflow PAL_Workflow cluster_prep Probe & Sample Prep cluster_crosslink Cross-linking & Lysis cluster_analysis Enrichment & Identification probe Synthesize Photoaffinity Probe incubate Incubate Sample with Probe probe->incubate sample Cells / Lysate sample->incubate uv UV Irradiation (Covalent Cross-linking) incubate->uv lyse Cell Lysis (if applicable) uv->lyse click Click Chemistry (add biotin tag) lyse->click enrich Enrich Labeled Proteins (Streptavidin beads) click->enrich identify Identify by Mass Spectrometry enrich->identify caption Photoaffinity Labeling Workflow

Photoaffinity Labeling Workflow

Step-by-Step Protocol for Clickable PAL
  • Probe Synthesis: Design and synthesize a photoaffinity probe of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine containing a photoreactive group (e.g., diazirine) and a clickable tag (e.g., a terminal alkyne).

  • Cellular Labeling: Treat intact cells with the probe. Include a control group treated with an excess of the parent compound to competitively inhibit specific binding.

  • UV Cross-linking: Irradiate the cells with UV light (typically 365 nm for diazirines) to induce covalent bond formation between the probe and its target(s).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Click Reaction: Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry) to attach a biotin-azide reporter tag to the probe-labeled proteins.

  • Enrichment: Use streptavidin-coated beads to pull down the biotinylated protein-probe complexes.

  • Proteomic Analysis: Elute the enriched proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparative Analysis and Decision-Making

The choice between CETSA, DARTS, and PAL depends on several factors, including the properties of the compound and its target, the research question, and the available technical expertise and equipment.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photoaffinity Labeling (PAL)
Principle Ligand-induced thermal stabilizationLigand-induced protection from proteolysisCovalent capture via a photoreactive probe
Compound Modification Not requiredNot requiredRequired (synthesis of a probe)
Key Advantage Physiologically relevant (intact cells), label-freeLabel-free, alternative to thermal methodsCaptures transient interactions, direct identification
Main Limitation Not all proteins show a thermal shiftRequires careful optimization of proteolysisProbe synthesis can be challenging; potential for artifacts
Throughput Moderate to high (with MS)ModerateLow to moderate
Downstream Analysis Western Blot, Mass SpectrometrySDS-PAGE, Western Blot, Mass SpectrometryMass Spectrometry
Best Suited For Validating target engagement in cells; SAR studiesOrthogonal validation; targets not amenable to CETSAUnbiased target identification; mapping binding sites

A Decision-Making Framework

To aid in the selection of the most appropriate assay, the following decision tree can be utilized:

Decision_Tree start Start: Need to confirm target engagement of 2-(5-Fluorobenzo[d] oxazol-2-yl)ethanamine q2 Is the goal unbiased target deconvolution? start->q2 q1 Is a photoaffinity probe available or feasible to synthesize? pal Use Photoaffinity Labeling (PAL) q1->pal Yes tpp Consider Thermal Proteome Profiling (TPP) q1->tpp No q2->q1 Yes q3 Is there a known or hypothesized target? q2->q3 No cetsa Use CETSA q3->cetsa Yes q3->tpp No q4 Does the target show a reproducible thermal shift? q4->cetsa Yes darts Use DARTS as an orthogonal method q4->darts No cetsa->q4 caption Assay Selection Decision Tree

Assay Selection Decision Tree

Conclusion

Validating the target engagement of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is a non-negotiable step in its development as a potential therapeutic agent. CETSA, DARTS, and Photoaffinity Labeling each offer a unique and powerful lens through which to view this critical molecular interaction. CETSA and DARTS provide the advantage of being label-free, allowing for the study of the unmodified compound in a cellular context. PAL, while requiring chemical synthesis, offers the unparalleled ability to covalently capture and definitively identify binding partners. The strategic selection and meticulous execution of one or more of these assays will provide the robust, data-driven foundation necessary to confidently advance your research and unlock the full therapeutic potential of your molecule.

References

  • Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 629, 1-24. [Link]

  • Pai, M. Y., Lomenick, B., & Huang, J. (2017). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1599, 287-296. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Gu, C., et al. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. Clinical Proteomics, 20(1), 41. [Link]

  • Gyrd-Hansen, M., & Meier, P. (2010). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Current Opinion in Pharmacology, 10(5), 557-563. [Link]

  • Al-Ostoot, F. H., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Journal of Biomolecular Structure and Dynamics, 42(1), 1-28. [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Lu, Q., & Russinova, E. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2554, 21-34. [Link]

  • Su, M., et al. (2024). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Bioorganic & Medicinal Chemistry, 103, 118011. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 756, 287-296. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Tolvanen, J. (2022). Current Advances in CETSA. Frontiers in Cell and Developmental Biology, 10, 848332. [Link]

  • Tomati, V., et al. (2019). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry, 62(17), 7995-8006. [Link]

  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Eurofins DiscoverX. [Link]

  • Singh, S., et al. (2023). Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. RSC Medicinal Chemistry, 14(8), 1545-1557. [Link]

  • Chen, H., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry, 208, 112763. [Link]

  • Rochette-Egly, C., & Germain, P. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Current Opinion in Pharmacology, 54, 55-63. [Link]

  • Zhang, H., et al. (2020). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 25(23), 5699. [Link]

  • Mori, K., & Sakurai, K. (2020). Clickable gold-nanoparticles as generic probe precursors for facile photoaffinity labeling application. Organic & Biomolecular Chemistry, 19(2), 263-267. [Link]

  • Vasta, J. D., & Robers, M. B. (2018). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 61(20), 8991-9018. [Link]

  • Sridharan, S., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2635-2646. [Link]

  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • Asati, V., et al. (2021). Design, synthesis and in silico screening of benzoxazole–thiazolidinone hybrids as potential inhibitors of SARS-CoV-2 proteases. RSC Advances, 11(23), 13985-13999. [Link]

  • Wang, J., et al. (2022). Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications. Accounts of Chemical Research, 56(1), 27-39. [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1161985. [Link]

  • Lee, J., et al. (2016). Label-free target identification using in-gel fluorescence difference via thermal stability shift. Scientific Reports, 6, 33792. [Link]

  • Vasta, J. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2844-2855. [Link]

  • Schirle, M., et al. (2014). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 9(3), 579-583. [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • Rathod, D., et al. (2019). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry, 62(17), 7982-7994. [Link]

  • Vasta, J. D., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • van der Meer, T., et al. (2024). Application of quantitative protein mass spectrometric data in the early predictive analysis of membrane-bound target engagement by monoclonal antibodies. mAbs, 16(1), 2322312. [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]

  • Murale, D. P., et al. (2016). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Current Topics in Medicinal Chemistry, 16(13), 1474-1493. [Link]

  • Husain, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 86. [Link]

  • Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 1263, 287-296. [Link]

  • Aragen Life Sciences. (n.d.). Mass Spectrometry for Drug-Protein Interaction Studies. Aragen Life Sciences. [Link]

  • Eurofins DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube. [Link]

  • JoVE. (2019, June 24). Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction [Video]. JoVE. [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • Ghosh, B., & Jones, L. H. (2015). Recent developments and applications of clickable photoprobes in medicinal chemistry and chemical biology. Future Medicinal Chemistry, 7(2), 185-201. [Link]

  • Li, Y., et al. (2024). Research Progress on the Application of Mass Spectrometry Imaging Technology in Cerebral Disease. International Journal of Molecular Sciences, 25(11), 5948. [Link]

Sources

Safety Operating Guide

Mastering the Safe Handling of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine: A Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As novel chemical entities progress through the drug discovery pipeline, the imperative to ensure the safety of laboratory personnel becomes paramount. This guide provides essential, immediate safety and logistical information for handling 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, a fluorinated benzoxazole derivative. While specific toxicological data for this compound is not extensively documented, a proactive and rigorous approach to safety, grounded in the known hazards of structurally similar molecules, is critical. This document outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal procedures, empowering researchers to work with confidence and security.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on the Safety Data Sheet (SDS) for the closely related analog, (5-Fluorobenzo[d]oxazol-2-yl)methanamine, researchers should assume that 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine presents similar risks.[1] The primary hazards identified are:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]

It is a prudent practice to treat all new or not fully characterized substances as potentially toxic.[2] Therefore, minimizing exposure through all potential routes—dermal, ocular, and inhalation—is the primary objective.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine. The following table outlines the minimum required PPE, with an emphasis on the rationale behind each selection.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a significant splash hazard.Conforming to European Standard EN166 or OSHA 29 CFR 1910.133 is crucial to protect against dust particles and splashes. Given the serious eye irritation hazard (H319), robust eye protection is mandatory.[1][3][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A fully-fastened lab coat is required.Prevents direct skin contact, mitigating the risk of skin irritation (H315).[1][3] The choice of glove material should be based on compatibility with the solvents used. Always inspect gloves for tears or punctures before use.[5][6][7]
Respiratory Protection To be used in a well-ventilated area. A NIOSH-approved respirator (e.g., N95) may be required if there is a risk of generating dust or aerosols, or if local exhaust ventilation is inadequate.This measure is in place to prevent respiratory tract irritation (H335).[1][8] Work should ideally be conducted within a certified chemical fume hood.

Always wear long pants and closed-toe shoes in the laboratory to provide an additional layer of protection against accidental spills.[7][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure during the handling of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine. The following protocol should be adopted for all procedures involving this compound.

3.1. Preparation and Pre-Handling Check

  • Designate a Work Area: All work with the compound should be conducted in a designated area, preferably within a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and weighing paper, before bringing the compound into the work area.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Don PPE: Put on all required PPE as outlined in the table above before handling the compound.

3.2. Handling the Compound

  • Weighing: If weighing the solid compound, do so in a fume hood or on a balance with a draft shield to minimize the risk of inhalation.

  • Dissolving: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a fume hood. Ensure that the reaction vessel is appropriately sized and that the setup is secure.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the compound. Avoid creating dust.

3.3. Post-Handling Procedures

  • Decontamination: Clean all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as you do so.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][9][10]

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Designate Work Area prep_materials Assemble Materials prep_area->prep_materials prep_emergency Verify Emergency Equipment prep_materials->prep_emergency prep_ppe Don PPE prep_emergency->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Conduct Reaction handle_dissolve->handle_react post_decon Decontaminate Area & Equipment handle_react->post_decon post_ppe Doff PPE Correctly post_decon->post_ppe post_hygiene Wash Hands Thoroughly post_ppe->post_hygiene

Caption: A step-by-step workflow for the safe handling of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation

  • Solid Waste: All solid waste contaminated with 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine (e.g., weighing paper, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

4.2. Disposal Procedure

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.[1][11]

Never dispose of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine or its containers in the regular trash or down the drain.[11]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

In Case of a Spill:

  • Evacuate the immediate area.

  • Alert your supervisor and EHS.

  • If the spill is small and you are trained to do so, clean it up using an appropriate spill kit, while wearing full PPE.

  • For large spills, evacuate the laboratory and wait for trained emergency responders.

By adhering to these guidelines, researchers can create a safe and controlled environment for handling 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine, ensuring both personal safety and the integrity of their research.

References

  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • Environmental Health & Safety, University of Washington. (2025). Safe Lab Practices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Unknown. (n.d.).
  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • International Paint Sdn Bhd. (n.d.).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.